molecular formula C8H17Cl B087089 1-Chlorooctane CAS No. 111-85-3

1-Chlorooctane

Número de catálogo: B087089
Número CAS: 111-85-3
Peso molecular: 148.67 g/mol
Clave InChI: CNDHHGUSRIZDSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Chlorooctane is a versatile alkyl halide intermediate critical in advanced chemical synthesis and industrial research. Its primary value lies in its reactivity as an alkylating agent, enabling the introduction of a C8 alkyl chain into target molecules. A major application is in the synthesis of surfactants and phase-transfer catalysts, where it is used to produce quaternary ammonium compounds essential for formulations in detergents and fabric softeners . In the pharmaceutical sector, this compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and is increasingly explored for use in novel drug delivery systems . Furthermore, its role extends to materials science, where it acts as a precursor for ionic liquids; for instance, it is used to synthesize 1-octyl-3-methylimidazolium chloride, a compound investigated for its properties in enhanced oil recovery and other industrial processes . The robust growth of the this compound market, particularly in Asia-Pacific, is driven by expanding demand from these end-use industries, supported by ongoing technological innovations in production and application . This compound provides researchers with a reliable and effective reagent for driving innovation in organic synthesis, material design, and specialty chemical development.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-chlorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021543
Record name 1-Chlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Octane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chlorooctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2875
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

181.5 °C @ 760 MM HG
Record name 1-CHLOROOCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

70 °C, 158 °F
Record name 1-Chlorooctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2875
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLOROOCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS
Record name 1-CHLOROOCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8738 @ 20 °C/4 °C
Record name 1-CHLOROOCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.95 [mmHg], 0.95 mm Hg at 25 °C
Record name 1-Chlorooctane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2875
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-CHLOROOCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

111-85-3, 57214-71-8
Record name 1-Chlorooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chlorooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057214718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLOROOCTANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octane, 1-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chlorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorooctane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROOCTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1047328LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-CHLOROOCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-57.8 °C
Record name 1-CHLOROOCTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chlorooctane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential physical and chemical properties of 1-chlorooctane, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support laboratory work and theoretical investigations.

Core Physical and Chemical Data

This compound is a colorless to pale yellow liquid and a member of the alkyl halide family.[1] It is a versatile reagent and intermediate in organic synthesis.[2][3]

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol [3]
Appearance Colorless liquid[3][4]
Boiling Point 181.5 - 183 °C[3][5]
Melting Point -61 to -57.8 °C[3][6]
Density 0.8738 - 0.875 g/mL at 20-25 °C[3][6]
Refractive Index (n²⁰/D) 1.430 - 1.431[7][8]
Vapor Pressure 0.95 - 1 mmHg at 22.2 - 25 °C[3][7]
Flash Point 61 - 70 °C[3][7]
Solubility in Water 0.02 g/L; Insoluble[2][5]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, and other organic solvents[3][6]
Chemical and Safety Information

The chemical reactivity and safety profile of this compound are crucial for its handling and application in research.

PropertyValue/Information
Chemical Family Alkyl halide[1]
Key Reactions Nucleophilic substitution, oxidation[2]
Stability Stable under normal conditions[4]
Incompatible Materials Strong oxidizing agents, strong bases[4][9]
Hazard Statements Combustible liquid. May be fatal if swallowed and enters airways. Very toxic to aquatic life with long lasting effects.[3][4]
Signal Word Danger[3]

Key Chemical Reactions and Synthesis

This compound is a primary alkyl halide, making it a suitable substrate for Sₙ2 reactions. It is commonly used as an alkylating agent in organic synthesis to introduce an octyl group.[3]

A primary application of this compound is in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. For example, it reacts with strong bases like hydroxide (B78521) ions to form 1-octanol (B28484).[2] It is also used in the synthesis of ethers through the Williamson ether synthesis, where it reacts with an alkoxide.

The synthesis of this compound can be achieved through the reaction of 1-octanol with a chlorinating agent. A common laboratory and industrial method involves the reaction of n-octanol with dry hydrogen chloride.[10] Another synthetic route uses bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[11][12]

Below are diagrams illustrating the synthesis of this compound and a typical nucleophilic substitution reaction.

G 1-Octanol 1-Octanol This compound This compound 1-Octanol->this compound Reaction HCl HCl HCl->this compound Water Water

Synthesis of this compound from 1-Octanol.

G This compound This compound Product Product This compound->Product SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Product Chloride (Cl-) Chloride (Cl-)

General Nucleophilic Substitution of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound and for a representative chemical reaction.

Determination of Boiling Point (Microscale Method)

Objective: To determine the boiling point of this compound using a microscale technique.

Materials:

  • This compound sample

  • Thiele tube or similar heating apparatus (e.g., Mel-Temp)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., fusion tube)

  • Heating oil (mineral oil or silicone oil)

  • Bunsen burner or hot plate

Procedure:

  • Fill the small test tube with the this compound sample to a depth of about 1-2 cm.

  • Place the capillary tube, with its open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and test tube assembly into the Thiele tube containing the heating oil. The top of the this compound sample should be below the oil level.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner or use a hot plate with a magnetic stirrer for even heating.[5]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5] Record this temperature.

  • For accuracy, repeat the measurement.

Determination of Density using a Pycnometer

Objective: To accurately measure the density of this compound.

Materials:

  • This compound sample

  • Pycnometer (a specific gravity bottle with a known volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles, and wipe any excess water from the outside.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty and dry the pycnometer again.

  • Fill the pycnometer with the this compound sample and bring it to the same constant temperature in the water bath.

  • Wipe the outside of the pycnometer and weigh it, recording the mass (m₃).

  • Calculate the density of this compound using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of this compound.

Materials:

  • This compound sample

  • Abbe refractometer

  • Dropper or pipette

  • Lens paper

  • A suitable solvent for cleaning (e.g., ethanol or acetone)

Procedure:

  • Ensure the prisms of the Abbe refractometer are clean and dry.[13]

  • Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[4]

  • Using a dropper, place a few drops of the this compound sample onto the surface of the measuring prism.[13]

  • Close the prisms carefully to spread the liquid into a thin film.

  • Turn on the light source and adjust it to illuminate the prisms.

  • Look through the eyepiece and adjust the focus until the crosshairs are sharp.[13]

  • Rotate the adjustment knob to bring the boundary line between the light and dark fields into view.

  • If there is a colored fringe at the boundary, adjust the compensator to get a sharp, black-and-white borderline.

  • Align the sharp boundary line exactly with the center of the crosshairs.

  • Read the refractive index from the scale. Record the temperature at which the measurement was taken.

Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in water and a nonpolar organic solvent.

Materials:

  • This compound sample

  • Test tubes

  • Distilled water

  • A nonpolar solvent (e.g., hexane (B92381) or toluene)

  • Pipettes or droppers

Procedure:

  • Label two test tubes, one for water and one for the nonpolar solvent.

  • Add approximately 2 mL of distilled water to the first test tube and 2 mL of the nonpolar solvent to the second.

  • Add 4-5 drops of this compound to each test tube.

  • Gently shake or vortex each test tube for about 20-30 seconds.

  • Allow the mixtures to stand and observe.

  • Record whether this compound is soluble (forms a single homogeneous phase), partially soluble (some dissolves but a distinct layer remains), or insoluble (forms two distinct layers).[14]

Nucleophilic Substitution: Synthesis of 1-Octanol

Objective: To demonstrate a typical nucleophilic substitution reaction of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol-water solvent mixture (e.g., 50:50)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Distillation apparatus

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, reflux condenser, and heating mantle.

  • In the round-bottom flask, dissolve a molar excess of sodium hydroxide in the ethanol-water solvent mixture.

  • Add this compound to the flask.

  • Heat the mixture to reflux and maintain the reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[15]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add water to dissolve the inorganic salts and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) to isolate the 1-octanol product.

  • Separate the organic layer, wash it with water and then with a brine solution.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter to remove the drying agent and then remove the solvent by rotary evaporation.

  • The crude 1-octanol can be purified by distillation. Collect the fraction that boils at the known boiling point of 1-octanol.

References

An In-depth Technical Guide to 1-Chlorooctane (CAS: 111-85-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the scientific and technical data available for 1-Chlorooctane (CAS Number 111-85-3). It includes detailed information on its physicochemical properties, spectroscopic data, synthesis protocols, chemical reactivity, applications, and safety information, tailored for a scientific audience.

Physicochemical Properties

This compound, also known as octyl chloride, is a colorless liquid.[1] It is a halogenated alkane that is sparingly soluble in water but miscible with many organic solvents like alcohol and ether.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₇Cl[2][3][5]
Molecular Weight 148.67 g/mol [3][6]
CAS Number 111-85-3[3][5][6]
EINECS Number 203-915-5[3][7]
Appearance Colorless liquid[3][8][9]
Odor Characteristic, mild, or odorless[1][7][9]
Density 0.872 - 0.889 g/mL at 20-25 °C[2][6][7][8]
Boiling Point 181.5 - 183 °C[6][8][9]
Melting Point -61 to -57.8 °C[3][6][7][8]
Flash Point 68 - 70 °C (154.4 - 158 °F)[3][7][8][9]
Auto-ignition Temperature 230 °C[7][10]
Vapor Pressure 0.95 - 1 mmHg at 22.2-25 °C[3][6][8]
Refractive Index (n20/D) 1.430 - 1.4305[6][8]
Water Solubility ~0.02 g/L; Sparingly soluble[2][6]
Log P (Octanol/Water Partition Coefficient) 4.73[3][8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various databases provide spectral information for this compound.

Table 2: Spectroscopic Data References for this compound

Spectrum TypeSource / ReferenceNotes
¹H NMR ChemicalBook, PubChemSpectrum available in CDCl₃.[8][11]
¹³C NMR SpectraBase, PubChemSpectrum available in CDCl₃.[8][12]
Mass Spectrometry (MS) SpectraBase, NIST WebBook, PubChemGC-MS data available.[5][8][13]
Infrared (IR) Spectroscopy NIST WebBook, PubChemGas-phase FTIR spectra available.[5][8]
Raman Spectroscopy PubChemSpectrum data available.[8]

Synthesis of this compound

This compound can be synthesized through several routes, primarily involving the chlorination of n-octanol.

Experimental Protocol 1: Chlorination using Hydrogen Chloride

A common laboratory and industrial method involves the reaction of n-octanol with dry hydrogen chloride.[4][14] This is a classic nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Reaction: C₈H₁₇OH + HCl → C₈H₁₇Cl + H₂O[15]

Detailed Methodology: While specific industrial parameters may vary, a general laboratory procedure involves bubbling dry hydrogen chloride gas through n-octanol, often in the presence of a catalyst like zinc chloride, to facilitate the reaction. The reaction mixture is typically heated to drive the reaction to completion. The product, this compound, is then isolated and purified by distillation. A similar procedure is described for the synthesis of 1-chlorooctadecane, where n-octadecanol is reacted with gaseous hydrogen chloride at 150 °C for several hours.[16]

Experimental Protocol 2: Chlorination using Bis(trichloromethyl) Carbonate (Triphosgene)

A patented method describes the synthesis of this compound from n-octanol using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[14][17] This method is presented as having a more advanced process route, avoiding the use of hazardous reagents like phosgene (B1210022) or phosphorus oxychloride.[14]

Reaction Stoichiometry: The molar ratio of n-octanol : bis(trichloromethyl) carbonate : organic amine catalyst is specified as 1 : 0.3-0.6 : 0.1-1.0.[17]

Detailed Methodology: [17]

  • The organic amine catalyst (e.g., 1,3-dimethyl-2-imidazolidinone (B1670677) or N,N-dimethylformamide) is dissolved in an organic solvent (e.g., chlorobenzene).

  • The solution is heated to a temperature between 60-150 °C.

  • Solutions of n-octanol and bis(trichloromethyl) carbonate, dissolved in the same organic solvent, are slowly and simultaneously added to the heated catalyst solution over a period of about 2 hours.

  • After the addition is complete, the reaction mixture is maintained at temperature for 4 to 9 hours.

  • The solvent is then removed by evaporation under reduced pressure.

  • The final product, this compound, is collected and purified by vacuum distillation.

G Synthesis of this compound using Triphosgene cluster_reactants Reactants cluster_process Process cluster_purification Purification n_octanol n-Octanol addition Slow Addition (2 hours) n_octanol->addition triphosgene Bis(trichloromethyl) carbonate triphosgene->addition catalyst Organic Amine Catalyst (e.g., DMF) heat Heat to 60-150 °C catalyst->heat solvent Organic Solvent (e.g., Chlorobenzene) solvent->heat heat->addition reaction Reaction (4-9 hours) addition->reaction evaporation Solvent Evaporation (Reduced Pressure) reaction->evaporation distillation Vacuum Distillation evaporation->distillation product This compound (Product) distillation->product

Caption: Workflow for this compound Synthesis via Triphosgene Method.

Chemical Reactivity

This compound's reactivity is dominated by the polarized carbon-chlorine bond, making it susceptible to nucleophilic substitution reactions.[2]

Nucleophilic Substitution

It readily reacts with nucleophiles, where the chloride ion acts as a leaving group. A common example is its reaction with strong bases, such as hydroxide (B78521) ions, to form the corresponding alcohol, 1-octanol.[2][15]

Caption: General Nucleophilic Substitution Pathway for this compound.

The reaction with acetate (B1210297) ions to form octyl acetate is significantly accelerated by the presence of a small quantity of iodide ions.[18] Iodide is a better nucleophile than acetate and displaces the chloride. The resulting octyl iodide is more reactive than this compound because iodide is a better leaving group than chloride, thus speeding up the subsequent reaction with the acetate ion.[18]

Other Reactions

This compound also undergoes oxidation reactions and can be used in borylation reactions.[2][14] For instance, it can be converted to an octylboronic acid pinacol (B44631) ester by reacting with pinacolborane in the presence of a titanium catalyst.[14]

Applications in Research and Industry

This compound is a versatile chemical intermediate and reagent.[2]

  • Organic Synthesis: It serves as a key alkylating agent to introduce an octyl group into various molecules.[8] It is a starting material for the synthesis of octyldialkylamines and octyl quaternary ammonium (B1175870) compounds.[8]

  • Chemical Intermediate: It is used in the manufacturing of other industrial chemicals, such as the UV absorber 2-hydroxy-4-octoxybenzophenone (UV-531) and the disinfectant dimethyldioctylammonium (B10786854) chloride.[8][14]

  • Organometallic Chemistry: It is used in the preparation of organometallic compounds, such as tetra-n-octyltin.[8]

  • Stabilizer: It acts as a stabilizer for dibutylmagnesium.[8]

  • Solvent: Due to its low polarity, it can be used as a solvent in certain applications.[14]

  • Other Uses: It has been used as a component in emulsifiable preparations for controlling coccidiosis in poultry and in the production of plastics, resins, lubricants, and pesticides.[1][2][8]

G Applications of this compound cluster_synthesis Intermediate In cluster_reagent Reagent As center This compound uv_absorbers UV Absorbers (UV-531) center->uv_absorbers quats Quaternary Ammonium Compounds center->quats organometallics Organometallics (tetra-n-octyltin) center->organometallics alkylating Alkylating Agent center->alkylating stabilizer Stabilizer (for Dibutylmagnesium) center->stabilizer solvent Solvent center->solvent

Caption: Key Industrial and Research Applications of this compound.

Safety and Toxicology

This compound requires careful handling due to its hazardous properties.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H227Combustible liquid.[15][19]
H304May be fatal if swallowed and enters airways.[8][19]
H410Very toxic to aquatic life with long lasting effects.[7][8][19]
Precaution P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[19]
P273Avoid release to the environment.[8][19]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[19]
P331Do NOT induce vomiting.[8][19]
P391Collect spillage.[8][19]
P403 + P235Store in a well-ventilated place. Keep cool.[19]

Handling and Storage:

  • Handling: Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety goggles.[10][20] Avoid contact with skin, eyes, and clothing, and do not breathe vapors.[10] Wash hands thoroughly after handling.[20]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[2][10][19] Keep containers tightly closed and away from sources of ignition.[10][20]

Toxicity: The toxicological properties have not been fully investigated.[10][20] It may cause skin, eye, and respiratory tract irritation.[10][20] Ingestion or vapor inhalation may lead to mild central nervous system depression or excitation.[10] It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7][20] An estimated bioconcentration factor (BCF) of 2300 suggests a high potential for bioaccumulation.[2] It is expected to readily biodegrade under aerobic conditions.[8][19]

References

Navigating the Chemical Landscape of 1-Chlorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 1-Chlorooctane, a versatile alkylating agent and intermediate in organic synthesis. This document provides a detailed overview of its chemical synonyms, physical and chemical properties, and key experimental protocols relevant to its application in research and development.

Chemical Identity and Synonyms

This compound, identified by the CAS Number 111-85-3, is known by several synonyms in chemical literature and commercial databases.[1][2][3][4][5] A comprehensive list of these names is crucial for effective literature searches and material procurement.

Synonym Reference
n-Octyl chloride[2][4][6][7]
Octyl chloride[1][2][4][5]
Capryl chloride[2][3]
1-Octyl chloride[2][3]
Octane, 1-chloro-[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, application in reactions, and for the purification of its products.

Property Value Reference
Molecular Formula C8H17Cl[1][2]
Molecular Weight 148.67 g/mol [1][4]
Appearance Colorless liquid
Boiling Point 183 °C (lit.)[8]
Melting Point -61 °C (lit.)[8]
Density 0.875 g/mL at 25 °C (lit.)[8]
Refractive Index (n20/D) 1.430 (lit.)[8]
Vapor Pressure 1 mmHg (22.2 °C)[8]
Flash Point 61 °C (closed cup)[8]
Solubility Insoluble in water; soluble in alcohol and ether.

Spectroscopic Data

Spectroscopic data is vital for the identification and characterization of this compound.

Spectroscopic Technique Availability Reference
¹H NMR Available[9]
¹³C NMR Available[5]
Mass Spectrometry (MS) Available
Infrared Spectroscopy (IR) Available[7]

Experimental Protocols

Detailed methodologies for the synthesis and reactions of this compound are critical for its practical application.

Synthesis of this compound from n-Octanol using Bis(trichloromethyl) Carbonate

This method provides a safer alternative to using phosgene (B1210022) or thionyl chloride.[2]

Reaction: 3 R-OH + (Cl3CO)2CO → 3 R-Cl + 2 CO2 + 2 HCl

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and dropping funnels, dissolve the organic amine catalyst (e.g., pyridine) in an organic solvent (e.g., toluene).

  • Heat the solution to the reaction temperature (60-150 °C).

  • Slowly and simultaneously add solutions of n-octanol and bis(trichloromethyl) carbonate in the same organic solvent. The molar ratio of n-octanol to bis(trichloromethyl) carbonate should be approximately 1:0.5, and the catalyst ratio can be around 0.2.[2]

  • After the addition is complete, maintain the reaction mixture at the set temperature for 4-9 hours.[2]

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.

Williamson Ether Synthesis of an Octyl Ether

This protocol describes a general procedure for the synthesis of an ether using this compound as the alkylating agent. This is an adaptation of the well-established Williamson ether synthesis.

Reaction: R-O⁻Na⁺ + CH₃(CH₂)₇Cl → R-O-(CH₂)₇CH₃ + NaCl

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (R-OH) to a suitable anhydrous solvent (e.g., THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise to the alcohol solution at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ether can be purified by column chromatography or distillation.

Nucleophilic Substitution with Sodium Azide (B81097)

This procedure outlines the synthesis of 1-azidooctane, a versatile intermediate, from this compound. This is an adaptation of a protocol for 1-bromooctane.[10]

Reaction: CH₃(CH₂)₇Cl + NaN₃ → CH₃(CH₂)₇N₃ + NaCl

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously.[10]

  • Monitor the reaction by TLC. The reaction may take 12-24 hours to complete.[10]

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1-azidooctane, which can be further purified by vacuum distillation.

Visualizing Chemical Relationships and Workflows

Synonym Relationship Diagram

The following diagram illustrates the relationship between this compound and its common synonyms.

Synonyms This compound This compound n-Octyl chloride n-Octyl chloride This compound->n-Octyl chloride Octyl chloride Octyl chloride This compound->Octyl chloride Capryl chloride Capryl chloride This compound->Capryl chloride 1-Octyl chloride 1-Octyl chloride This compound->1-Octyl chloride Octane, 1-chloro- Octane, 1-chloro- This compound->Octane, 1-chloro-

Caption: Relationship of this compound to its synonyms.

Experimental Workflow for Williamson Ether Synthesis

This diagram outlines the key steps in the Williamson ether synthesis using this compound.

Williamson_Ether_Synthesis cluster_prep Alkoxide Preparation cluster_reaction Nucleophilic Substitution cluster_workup Workup and Purification alcohol Alcohol (R-OH) base Strong Base (e.g., NaH) alcohol->base Deprotonation alkoxide Alkoxide (R-ONa) base->alkoxide chlorooctane This compound alkoxide->chlorooctane SN2 Attack ether Octyl Ether (R-O-Octyl) chlorooctane->ether quench Quench Reaction ether->quench extract Extraction quench->extract dry Drying extract->dry purify Purification dry->purify

Caption: Workflow for Williamson Ether Synthesis.

References

A Technical Guide to the Solubility of 1-Chlorooctane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorooctane, a key intermediate in various chemical syntheses, in a range of common organic solvents. Understanding the solubility of this haloalkane is critical for its application in organic synthesis, formulation development, and purification processes. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment in a research context.

Core Principles of this compound Solubility

This compound (C8H17Cl) is a non-polar molecule due to its long alkyl chain, although the carbon-chlorine bond introduces a small dipole moment. The principle of "like dissolves like" is the primary determinant of its solubility. Consequently, it is expected to be readily soluble in non-polar and weakly polar organic solvents, and poorly soluble in highly polar solvents like water.

The dissolution of this compound in an organic solvent involves the disruption of intermolecular van der Waals forces between this compound molecules and between solvent molecules, and the formation of new van der Waals forces between this compound and solvent molecules. For dissolution to be favorable, the energy released from the new interactions should be comparable to the energy required to break the existing interactions.[1][2]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents. It is important to note that while qualitative descriptors are available for many solvents, precise quantitative data at standard conditions are not always present in the literature. In such cases, experimental determination is recommended.

SolventChemical FormulaPolaritySolubility of this compoundTemperature (°C)Citation
Alcohols
MethanolCH₃OHPolarMiscibleNot Specified[3]
EthanolC₂H₅OHPolarVery Soluble / MiscibleNot Specified[4][5][6]
Ketones
AcetoneC₃H₆OPolar AproticSoluble (Quantitative data not readily available)Not Specified[7]
Ethers
Diethyl Ether(C₂H₅)₂OWeakly PolarVery Soluble / MiscibleNot Specified[4][5][6]
Alkanes
HexaneC₆H₁₄Non-polarSoluble (Quantitative data not readily available)Not Specified[8]
Aromatic Hydrocarbons
TolueneC₇H₈Non-polarSoluble (Quantitative data not readily available)Not Specified[7]
Halogenated Solvents
Carbon TetrachlorideCCl₄Non-polarSlightly SolubleNot Specified[5]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Very Soluble" and "Soluble" are qualitative terms from the literature. For applications requiring precise concentrations, experimental determination of the solubility limit is essential.

Experimental Protocol for Determining Liquid-Liquid Solubility

For solvents where quantitative solubility data for this compound is unavailable, the following general experimental protocol, based on standard laboratory methods, can be employed to determine the solubility.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Temperature-controlled water bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with airtight seals

  • Magnetic stirrer and stir bars

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution:

    • In a series of glass vials, add a known volume of the solvent.

    • To each vial, add an excess amount of this compound. The presence of a distinct second phase of this compound is necessary to ensure saturation.

    • Seal the vials tightly to prevent evaporation.

    • Place the vials in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 24 hours with continuous stirring. This ensures that the solvent becomes fully saturated with this compound.

  • Sample Collection and Preparation:

    • After equilibration, stop the stirring and allow the undissolved this compound to settle.

    • Carefully extract a known volume of the supernatant (the saturated solvent layer) using a pre-calibrated pipette. It is crucial to avoid disturbing the undissolved layer.

    • Transfer the collected sample to a volumetric flask and dilute it with a known volume of the pure solvent to a concentration suitable for analysis.

  • Analysis:

    • Analyze the diluted sample using a calibrated analytical instrument. Gas chromatography (GC) is often suitable for volatile compounds like this compound.

    • Prepare a calibration curve using standard solutions of this compound in the solvent of interest at known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL (g/100mL) or mole fraction.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the logical workflow for determining and utilizing the solubility data of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimental Determination cluster_data Data Analysis & Application prep_solute Prepare High-Purity This compound saturate Create Saturated Solution (Excess Solute) prep_solute->saturate prep_solvent Prepare High-Purity Solvent prep_solvent->saturate equilibrate Equilibrate at Constant Temperature saturate->equilibrate sample Sample Supernatant equilibrate->sample analyze Analyze Sample (e.g., GC) sample->analyze calculate Calculate Solubility (g/100mL, mole fraction) analyze->calculate application Apply Data in Research (Synthesis, Formulation, etc.) calculate->application

Caption: Workflow for experimental determination and application of this compound solubility data.

References

Spectroscopic data for 1-Chlorooctane (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Chlorooctane

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require detailed spectroscopic information and experimental protocols for this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

AssignmentChemical Shift (δ) in ppmMultiplicityIntegration
CH₃ (C8)0.89Triplet3H
-(CH₂)₅- (C3-C7)1.20 - 1.56Multiplet10H
-CH₂- (C2)1.77Quintet2H
Cl-CH₂- (C1)3.52Triplet2H

Table 2: ¹³C NMR Spectroscopic Data for this compound [2][3]

AssignmentChemical Shift (δ) in ppm
C145.2
C232.9
C331.8
C429.1
C528.9
C626.8
C722.6
C814.1
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The key IR absorption bands for this compound are listed below. A detailed vibrational analysis of this compound has been performed, providing a thorough assignment of its vibrational modes.[4]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2957 - 2856StrongC-H stretching (alkane)
1466MediumC-H bending (methylene)
725StrongC-H rocking (long chain alkane)
650StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows a molecular ion peak and several fragment ions.[5] The molecular weight of this compound is 148.67 g/mol .[5][6]

Table 4: Mass Spectrometry Fragmentation Data for this compound [1]

m/zRelative Intensity (%)Proposed Fragment
91100.0[C₇H₁₁]⁺
4377.8[C₃H₇]⁺
5558.2[C₄H₇]⁺
4157.8[C₃H₅]⁺
5737.3[C₄H₉]⁺
6937.5[C₅H₉]⁺
9334.0[C₇H₁₃]⁺
2925.1[C₂H₅]⁺
7021.0[C₅H₁₀]⁺
8317.0[C₆H₁₁]⁺
7113.2[C₅H₁₁]⁺
10510.0[C₈H₁₃]⁺
148Low[M]⁺ (Molecular Ion)
150Low[M+2]⁺ (Isotope Peak)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy Protocol

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of ¹³C.[7]

    • Transfer the solution to a 5 mm NMR tube.[8] Ensure the sample is free of particulate matter.[8]

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum. A standard acquisition may involve 8-16 scans.

    • Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum for liquid this compound.

  • Sample Preparation :

    • For Attenuated Total Reflectance (ATR)-FTIR, place a drop of neat this compound directly onto the ATR crystal.

    • For transmission IR, place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[9]

  • Instrument Setup :

    • Record a background spectrum of the empty ATR crystal or clean salt plates. This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.[4]

    • Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry Protocol

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of this compound.

  • Sample Introduction :

    • Introduce a small amount of this compound into the mass spectrometer. For volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.[10]

  • Instrument Setup :

    • The instrument is operated under a high vacuum.

    • The ion source is typically heated to ensure the sample remains in the gas phase.[10]

  • Data Acquisition :

    • The gaseous sample molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[10]

    • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The instrument is calibrated using a known standard.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Vaporize Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [C8H17Cl]⁺˙ m/z = 148/150 F1 [C8H16]⁺˙ m/z = 112 M->F1 -HCl F2 [C4H8Cl]⁺ m/z = 91/93 M->F2 α-cleavage F3 [C5H11]⁺ m/z = 71 M->F3 -C3H6Cl F4 [C4H9]⁺ m/z = 57 F3->F4 -CH2 F5 [C3H7]⁺ m/z = 43 F4->F5 -CH2

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 1-chlorooctane. It is intended for researchers, scientists, and professionals in drug development who utilize alkyl halides in various synthetic and analytical applications. This document delves into the structural characteristics, spectroscopic signature, and reactive nature of this compound, supported by tabulated data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this versatile compound.

Introduction

This compound (CH₃(CH₂)₇Cl) is a primary alkyl chloride that serves as a key intermediate and reagent in organic synthesis.[1] Its utility spans from the introduction of an octyl group in alkylation reactions to its use as a solvent and in the synthesis of organometallic compounds.[2] A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity, optimizing reaction conditions, and interpreting analytical data. This guide aims to provide a detailed technical resource on the fundamental chemical and physical aspects of this compound.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by an eight-carbon straight chain (the octyl group) with a chlorine atom attached to one of the terminal carbons. The molecule is flexible due to the free rotation around the carbon-carbon single bonds, allowing it to adopt various conformations in the liquid phase.[3] The primary conformation is a staggered arrangement to minimize steric hindrance.

The bonding in this compound is predominantly covalent. The carbon-carbon and carbon-hydrogen bonds are nonpolar covalent bonds. However, the carbon-chlorine bond is polar covalent due to the difference in electronegativity between carbon (2.55) and chlorine (3.16). This polarity results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, making the carbon atom susceptible to nucleophilic attack. This inherent polarity is a key determinant of the chemical reactivity of this compound.

To provide precise geometric parameters, a computational geometry optimization was performed using the Avogadro software with the UFF force field. The optimized structure provides the following bond lengths and angles:

Table 1: Computed Geometric Parameters of this compound

ParameterValue
Bond Lengths (Å)
C-Cl1.804
C1-C21.531
C-C (average in alkyl chain)1.530 - 1.532
C-H (average)1.095 - 1.097
Bond Angles (°)
Cl-C1-C2111.1
C-C-C (average in alkyl chain)112.5 - 113.3
H-C-H (average)107.8 - 108.5
H-C-C (average)110.1 - 110.8

Note: These values are computationally derived and may vary slightly from experimental values.

Caption: Ball-and-stick model of this compound with key bond lengths.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl[4]
Molecular Weight 148.67 g/mol [4]
Appearance Colorless liquid[5]
Melting Point -61 °C[6]
Boiling Point 183 °C[6]
Density 0.875 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.430[6]
Vapor Pressure 1 mmHg at 22.2 °C[6]
Solubility in water 0.02 g/L[5]
Solubility in organic solvents Miscible with ethanol (B145695) and ether[1]
CAS Number 111-85-3[4]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The methylene (B1212753) protons alpha to the chlorine atom (-CH₂Cl) are the most deshielded and appear as a triplet at approximately 3.52 ppm.[7] The other methylene groups along the alkyl chain produce a complex multiplet in the range of 1.08-1.77 ppm.[7] The terminal methyl protons (-CH₃) appear as a triplet at around 0.89 ppm.[7]

  • ¹³C NMR: The carbon-13 NMR spectrum shows eight distinct signals, confirming the presence of eight non-equivalent carbon atoms. The carbon atom bonded to the chlorine (C1) is the most deshielded, with a chemical shift of approximately 45.3 ppm. The chemical shifts of the other carbon atoms in the alkyl chain range from approximately 14.0 to 32.7 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups.[9]

  • C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the alkyl chain.

  • C-H bending: Bending vibrations of the CH₂ and CH₃ groups are observed in the 1465 cm⁻¹ and 1378 cm⁻¹ regions, respectively.

  • C-Cl stretching: A characteristic absorption band for the C-Cl stretching vibration is found in the fingerprint region, typically around 650-750 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern.

  • Molecular Ion Peak: The molecular ion peak (M⁺) is observed at m/z 148. An isotopic peak (M+2) at m/z 150, with an intensity of about one-third of the M⁺ peak, is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[5]

  • Fragmentation: Common fragmentation pathways include the loss of a chlorine radical to form an octyl cation at m/z 113, and cleavage of C-C bonds leading to a series of alkyl fragment ions.[10] The base peak is often observed at m/z 91, corresponding to the [C₄H₈Cl]⁺ fragment.[4]

Experimental Protocols

Synthesis of this compound from 1-Octanol (B28484) using Selenium Tetrachloride

This protocol describes the synthesis of this compound from 1-octanol using selenium tetrachloride as the chlorinating agent.[11]

Materials:

Procedure:

  • To a solution of 1-octanol (3.9 g, 30 mmol) in 1,2-dichloroethane (60 mL), add selenium tetrachloride (8 g, 30 mmol).

  • Stir the mixture at 60 °C for 2 hours.

  • Cool the reaction mixture to room temperature and add water (100 mL).

  • Stir the mixture for 30 minutes. A reddish-brown precipitate will form.

  • Filter the mixture to remove the precipitate.

  • Separate the organic layer from the filtrate.

  • Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Distill the residue to obtain pure this compound. The expected yield is approximately 87%.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general procedure for the analysis of this compound using GC-MS.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 7200 Q-TOF MS (or equivalent)

  • Column: HP-PONA (100 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector: Split/splitless inlet at 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-200.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Inject the standards and the sample solution into the GC-MS system.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Create Dilutions Create Dilutions Prepare Stock Solution->Create Dilutions Inject Sample Inject Sample Create Dilutions->Inject Sample Separation in GC Column Separation in GC Column Inject Sample->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Generate Chromatogram Generate Chromatogram Separation in GC Column->Generate Chromatogram Mass Analysis (Q-TOF) Mass Analysis (Q-TOF) Ionization (EI)->Mass Analysis (Q-TOF) Detection Detection Mass Analysis (Q-TOF)->Detection Generate Mass Spectrum Generate Mass Spectrum Detection->Generate Mass Spectrum Library Search & Identification Library Search & Identification Generate Mass Spectrum->Library Search & Identification Quantification Quantification Generate Chromatogram->Quantification

Caption: A typical workflow for the GC-MS analysis of this compound.

Reactivity and Applications

As a primary alkyl halide, this compound readily undergoes nucleophilic substitution reactions (Sₙ2), where the chloride ion acts as a good leaving group.[12] It is a versatile building block in organic synthesis, used in the preparation of various derivatives such as ethers, esters, nitriles, and other functionalized octyl compounds.[1] It is also employed as an alkylating agent for the synthesis of organometallic reagents.[2]

Conclusion

This technical guide has provided a detailed examination of the molecular structure, bonding, physicochemical properties, spectroscopic characteristics, and reactivity of this compound. The tabulated data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental aspects is essential for the effective and safe utilization of this compound in synthetic and analytical applications within research and drug development.

References

Thermodynamic Properties of 1-Chlorooctane: An In-depth Technical Guide for Reaction Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential thermodynamic properties of 1-chlorooctane, crucial for accurate reaction modeling and simulation in chemical research and drug development. The document outlines key thermodynamic parameters, details the experimental methodologies for their determination, and illustrates the application of this data in understanding and predicting chemical reactivity.

Core Thermodynamic Data of this compound

The following tables summarize the key thermodynamic and physical properties of this compound, compiled from critically evaluated data.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₇Cl[1][2]
Molecular Weight148.674 g/mol [2]
CAS Number111-85-3[1][2]
AppearanceColorless liquid[3]
Density (at 298.15 K)0.874 g/cm³[3]
Boiling Point (at 1 atm)183 °C[3]
Melting Point-61 °C[3]

Table 2: Enthalpy and Entropy Data for this compound

Thermodynamic PropertyValueConditionsSource(s)
Standard Molar Enthalpy of Formation (liquid)-291.3 kJ/mol298.15 K[3]
Standard Molar Heat of Combustion (liquid)-5310.7 kJ/mol (-1269.3 kcal/mol)298.15 K[1]
Molar Heat Capacity (liquid, Cₚ)274.7 J/(mol·K)298.15 K[2][4]
Standard Molar Entropy (liquid)-198.5 J/(K·mol)298.15 K[3]

Table 3: Vapor Pressure Data for this compound

Temperature (K)Vapor Pressure (mmHg)
295.351
327.3 - 457.3See Antoine Equation below

The vapor pressure of this compound can be calculated using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The Antoine constants for this compound are:

  • A = 3.9680

  • B = 1469.829

  • C = -85.993

Experimental Determination of Thermodynamic Properties

Accurate reaction modeling relies on high-quality experimental data. The following sections detail the standard methodologies used to determine the key thermodynamic properties of liquid organic compounds like this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[5]

Experimental Protocol:

  • Sample Preparation: A precisely weighed sample of this compound (typically around 1 gram) is placed in a sample holder within the bomb calorimeter.[6] A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample.[6]

  • Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, preventing the formation of nitric acid during combustion.[7] It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[5][6]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water (e.g., 2000 mL).[6][7] The entire assembly is placed within an insulating jacket to create an adiabatic or isoperibol environment.[5]

  • Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire.[8] The temperature of the water in the calorimeter is recorded at regular intervals before and after combustion to determine the temperature change (ΔT).[8]

  • Calculation: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[7] The heat of combustion of the this compound sample is then calculated from the observed temperature rise, accounting for the heat contributions from the fuse wire combustion.[7] From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated, and subsequently, the standard enthalpy of formation.

Heat Capacity and Enthalpy of Vaporization via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of liquids and the enthalpy of phase transitions, such as vaporization.[9][10]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan.[11] For volatile liquids, it is crucial to use pans that can withstand the vapor pressure generated upon heating. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, at a controlled flow rate.[11]

  • Temperature Program: A temperature program is initiated, typically involving an initial isothermal period, followed by a linear heating ramp (e.g., 10-20 °C/min) over the desired temperature range, and a final isothermal period.[11]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature throughout the heating program.[12]

  • Calculation of Heat Capacity: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.[10] A baseline measurement with empty pans is also performed to correct for any instrumental asymmetry.[13]

  • Enthalpy of Vaporization: For the determination of the enthalpy of vaporization, the experiment is run through the boiling point of this compound. The area of the endothermic peak corresponding to the phase transition is integrated to calculate the enthalpy of vaporization.

Application in Reaction Modeling

The thermodynamic properties of this compound are fundamental inputs for various reaction modeling applications, particularly for predicting the feasibility and outcome of nucleophilic substitution reactions (e.g., Sₙ2), which are common for primary alkyl halides.

Thermodynamic Control in Nucleophilic Substitution

The Gibbs free energy of reaction (ΔG°), which determines the spontaneity of a reaction, is calculated from the standard enthalpy (ΔH°) and entropy (ΔS°) of the reaction:

ΔG° = ΔH° - TΔS°

The standard enthalpy and entropy of the reaction are, in turn, determined from the standard enthalpies of formation and standard molar entropies of the reactants and products. For a generic Sₙ2 reaction of this compound with a nucleophile (Nu⁻):

CH₃(CH₂)₇Cl + Nu⁻ → CH₃(CH₂)₇Nu + Cl⁻

The thermodynamic data for this compound, the nucleophile, the product, and the chloride ion are all required to calculate the overall ΔG° of the reaction. This allows researchers to predict the equilibrium position of the reaction.

Kinetic Modeling and Transition State Theory

Thermodynamic data is also crucial for kinetic modeling based on Transition State Theory. The rate constant (k) of a reaction is related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation. While ΔG‡ is a property of the transition state, thermodynamic data of the reactants, like this compound, are essential for establishing the initial energy state of the system. Computational chemistry software uses these thermodynamic properties, in conjunction with quantum mechanical calculations, to model the potential energy surface of the reaction, locate the transition state, and ultimately predict reaction rates.[14]

Visualizing the Role of Thermodynamics in Reaction Modeling

The following diagrams illustrate the workflow for utilizing thermodynamic data in reaction modeling and the fundamental energetic relationships in a chemical reaction.

Thermodynamic_Workflow cluster_exp Experimental Determination cluster_data Thermodynamic Data cluster_model Reaction Modeling cluster_output Model Output exp_h Bomb Calorimetry (Enthalpy of Combustion) data_h Enthalpy of Formation (ΔH°f) exp_h->data_h exp_c Differential Scanning Calorimetry (Heat Capacity) data_c Heat Capacity (Cp) exp_c->data_c exp_v Vapor Pressure Measurement data_g Gibbs Free Energy (G) data_h->data_g model_kin Kinetic Modeling (e.g., Transition State Theory) data_h->model_kin data_s Standard Molar Entropy (S°) data_s->data_g data_c->model_kin model_therm Thermodynamic Modeling (Reaction Spontaneity) data_g->model_therm output_rate Reaction Rate Constants model_kin->output_rate output_eq Equilibrium Constants model_therm->output_eq

Workflow for utilizing thermodynamic data in reaction modeling.

Generic reaction coordinate diagram showing thermodynamic parameters.

References

A Technical Guide to Commercial Sources and Purity Grades of 1-Chlorooctane for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, purity grades, and analytical methodologies for 1-chlorooctane, a key intermediate in organic synthesis and drug development. This document is intended to assist researchers in sourcing high-quality this compound and implementing robust quality control measures in the laboratory.

Commercial Availability and Purity Grades

This compound is readily available from a variety of chemical suppliers, catering to a range of research and development needs. The purity of commercially available this compound typically ranges from 98% to over 99%, with the most common grade for laboratory use being ≥99%. The method of purity analysis, most frequently Gas Chromatography (GC), is often specified by the supplier.

Below is a summary of prominent commercial suppliers and the typical purity grades and pricing for this compound. Please note that prices are subject to change and may vary based on quantity and supplier.

SupplierStated PurityAnalytical MethodTypical Packaging
Sigma-Aldrich99%Not specified100 mL, 500 mL
Tokyo Chemical Industry (TCI)>99.0%GC25 mL, 500 mL
Chemsavers99%Not specified500ml
s d fine-chem limitedLaboratory Reagent/For SynthesisNot specified100ml
CP Lab Safetymin 99%Not specified100 mL
IndiaMART Vendors98%, 99% (Technical Grade)Not specified25 kg, 50 kg

Potential Impurities in this compound

The purity of this compound is largely dependent on the synthetic route employed for its manufacture. The most common laboratory and industrial synthesis involves the reaction of n-octanol with a chlorinating agent.[1][2] Understanding the synthesis is crucial for identifying potential impurities.

Two common synthetic pathways are:

  • Reaction of n-octanol with hydrogen chloride (HCl): This is a direct and traditional method.[2]

  • Reaction of n-octanol with bis(trichloromethyl) carbonate (triphosgene): This method is described as having advanced process routes and reasonable process conditions.[1][3]

Based on these synthetic methods, potential impurities may include:

  • Unreacted n-octanol: The primary starting material.

  • Octene isomers: Formed via elimination side reactions.

  • Dioctyl ether: A potential byproduct from the reaction of n-octanol with itself or the product.

  • Other chlorinated alkanes: Arising from impurities in the starting n-octanol or side reactions.

  • Residual solvents: From the reaction and purification steps.

  • Reagents and byproducts from the chlorinating agent: For example, residual pyridine (B92270) or other organic amines if used as catalysts.[3]

Analytical Methods for Purity Assessment

Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for determining the purity of this compound and identifying impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound, a flame ionization detector (FID) is commonly used due to its high sensitivity towards organic compounds. The purity is typically determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for confirming the structure of this compound and can be used for quantitative purity analysis (qNMR). By comparing the integrals of the characteristic proton signals of this compound to those of any observed impurities, a quantitative assessment of purity can be made. ¹³C NMR can also be used for structural confirmation and to identify the presence of impurities.

Experimental Protocols

Detailed Protocol for Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general procedure for the purity assessment of this compound using a standard gas chromatograph with a flame ionization detector. Instrument conditions may need to be optimized for specific equipment.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) and dilute to the mark.
  • Prepare a blank solution containing only the solvent.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Injector: Split/splitless inlet.
  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential non-polar impurities.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Detector: Flame Ionization Detector (FID).

3. GC Conditions:

  • Inlet Temperature: 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 10 °C/min.
  • Final hold: Hold at 250 °C for 5 minutes.
  • Detector Temperature: 280 °C

4. Data Analysis:

  • Integrate the area of all peaks in the chromatogram, excluding the solvent peak.
  • Calculate the percent purity of this compound using the following formula: % Purity = (Area of this compound peak / Total area of all peaks) x 100

Detailed Protocol for Purity Analysis by ¹H NMR Spectroscopy

This protocol outlines the steps for preparing and analyzing a this compound sample by ¹H NMR for purity determination.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
  • Cap the tube and gently agitate to ensure the sample is fully dissolved.

2. Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

3. NMR Data Acquisition:

  • Experiment: Standard ¹H NMR experiment.
  • Solvent: CDCl₃
  • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.
  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

4. Data Analysis:

  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
  • Phase the spectrum and perform a baseline correction.
  • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
  • Integrate the characteristic signals of this compound:
  • Triplet at ~3.5 ppm (2H, -CH₂Cl)
  • Multiplet at ~1.8 ppm (2H, -CH₂CH₂Cl)
  • Multiplets between ~1.2-1.4 ppm (10H, -(CH₂)₅-)
  • Triplet at ~0.9 ppm (3H, -CH₃)
  • Carefully examine the spectrum for any impurity peaks. Common impurities like n-octanol would show a characteristic triplet at ~3.6 ppm (-CH₂OH).
  • If an internal standard with a known concentration is used, the absolute purity can be calculated. Otherwise, a relative purity can be estimated by comparing the integrals of the impurity peaks to the main compound peaks.

Workflow and Decision Making

The following diagrams illustrate the logical workflow for selecting and verifying the purity of this compound for laboratory use.

Workflow for Selecting this compound A Define Research Needs (e.g., Scale, Required Purity) B Identify Potential Suppliers A->B C Request Quotes and Certificates of Analysis (CoA) B->C D Compare Supplier Offerings (Purity, Price, Availability) C->D E Select Supplier and Procure This compound D->E F Incoming Quality Control (QC) Analysis E->F G Perform GC and/or NMR Analysis F->G H Does Purity Meet Specification? G->H I Accept Lot for Use in Research H->I Yes J Reject Lot and Contact Supplier H->J No

Caption: Workflow for Selecting this compound.

Purity Verification Pathway cluster_synthesis Synthesis Route Analysis cluster_impurities Potential Impurity Identification cluster_analysis Analytical Verification S1 n-Octanol + HCl I1 Unreacted n-Octanol S1->I1 I2 Octene S1->I2 I3 Dioctyl Ether S1->I3 I4 Solvent Residues S1->I4 S2 n-Octanol + Triphosgene S2->I1 S2->I2 S2->I3 S2->I4 S3 Other Methods S3->I1 S3->I2 S3->I3 S3->I4 A1 Gas Chromatography (GC-FID) I1->A1 A2 ¹H NMR Spectroscopy I1->A2 I2->A1 I2->A2 I3->A1 I3->A2 I4->A1 I4->A2 R Purity Confirmed A1->R A2->R P Procured this compound

Caption: Purity Verification Pathway.

References

Safety and handling precautions for 1-Chlorooctane in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for 1-Chlorooctane in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Physicochemical and Toxicological Properties

A clear understanding of the properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₇Cl
Molar Mass148.67 g/mol [1]
AppearanceColorless to pale yellow liquid
Density0.875 g/cm³ at 25 °C[2]
Melting Point-61 °C[2]
Boiling Point183 °C[2]
Flash Point70 °C (158 °F)[2]
Water SolubilityInsoluble[3]
Vapor Pressure0.95 mmHg at 25 °C[1]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesReference
Oral LD50> 20,000 mg/kgRat (male and female)[2]
Skin IrritationMild skin irritationRabbit[2]
Eye IrritationNo eye irritationRabbit[2]
Acute Aquatic Toxicity (Fish)LC50: 0.62 mg/L (96 h)Oryzias latipes (Japanese rice fish)[2]
Acute Aquatic Toxicity (Invertebrates)EC50: 0.21 mg/L (48 h)Daphnia magna (Water flea)[2]
Chronic Aquatic Toxicity (Fish)NOEC: 0.0567 mg/L (40 d)Oryzias latipes (Japanese rice fish)[2]
Chronic Aquatic Toxicity (Invertebrates)NOEC: 0.073 mg/L (21 d)Daphnia magna (Water flea)[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

  • Physical Hazards: Combustible liquid.[2]

  • Health Hazards: May be fatal if swallowed and enters airways.[2] Causes mild skin irritation.[2]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]

GHS Pictograms:

  • Flame (for combustible liquid)

  • Health Hazard (for aspiration toxicity)

  • Environment (for aquatic toxicity)

Signal Word: Danger[2]

Hazard Statements: [2]

  • H227: Combustible liquid.

  • H304: May be fatal if swallowed and enters airways.

  • H410: Very toxic to aquatic life with long lasting effects.

Experimental Protocols for Safe Handling and Storage

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements for handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for protection against chlorinated hydrocarbons.[4] Always inspect gloves for integrity before use.

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Footwear: Closed-toe shoes are required in all laboratory settings.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_protection Wear Chemical Safety Goggles start->eye_protection face_shield Wear Face Shield (if splash risk) eye_protection->face_shield gloves Wear Chemical-Resistant Gloves (Nitrile or Neoprene) face_shield->gloves Yes face_shield->gloves No lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat footwear Wear Closed-Toe Shoes lab_coat->footwear ventilation Work in a Well-Ventilated Area (Fume Hood Preferred) footwear->ventilation respirator Use NIOSH-Approved Respirator (if ventilation is inadequate) ventilation->respirator end Proceed with Experiment respirator->end Yes respirator->end No

Figure 1. Workflow for selecting appropriate PPE for handling this compound.

Storage and Handling Procedures

Proper storage and handling are crucial to prevent accidents and maintain the chemical's integrity.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3]

    • Keep containers tightly closed to prevent the escape of vapors.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Use secondary containment to prevent spills from spreading.

  • Handling:

    • Always work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe vapors.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Leak Cleanup Protocol

A detailed protocol for managing spills is essential to mitigate hazards.

Minor Spill (less than 100 mL) in a Fume Hood:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads) to contain the spill.

  • Absorption: Cover the spill with the absorbent material, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Major Spill (greater than 100 mL) or Spill Outside a Fume Hood:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and post a warning sign.

  • Ventilate: If it can be done safely, ensure the laboratory's ventilation is operating.

  • Report: Notify the appropriate emergency response personnel (e.g., Environmental Health and Safety).

  • Do Not Re-enter: Do not attempt to clean up a major spill without appropriate training and equipment.

Spill_Response_Workflow cluster_spill This compound Spill Response Protocol spill Spill Occurs assess_spill Assess Spill Size and Location spill->assess_spill minor_spill Minor Spill (<100mL in Fume Hood) assess_spill->minor_spill Minor major_spill Major Spill (>100mL or Outside Hood) assess_spill->major_spill Major alert_personnel Alert Nearby Personnel minor_spill->alert_personnel evacuate Evacuate Laboratory major_spill->evacuate contain_spill Contain with Absorbent Material alert_personnel->contain_spill absorb_spill Absorb Spill contain_spill->absorb_spill collect_waste Collect Contaminated Material into Hazardous Waste Container absorb_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate end Spill Managed decontaminate->end isolate Isolate Area and Post Warning evacuate->isolate report Report to Emergency Response isolate->report report->end

Figure 2. Decision workflow for responding to a this compound spill.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[2] Hazardous combustion products include carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collection:

    • Collect liquid waste in a dedicated, properly labeled, and sealed container. The container should be compatible with chlorinated hydrocarbons.

    • Collect solid waste (e.g., contaminated absorbent materials, gloves) in a separate, labeled, and sealed container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

    • Indicate the approximate concentration and any other components in the waste mixture.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure waste containers are kept closed except when adding waste.

  • Disposal:

    • Arrange for the disposal of hazardous waste through the institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.[5]

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS). Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

Environmental fate and biodegradability of 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Biodegradability of 1-Chlorooctane

Abstract

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of this compound, a colorless liquid used as a chemical intermediate and stabilizer.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, environmental distribution, and microbial degradation of this compound. Quantitative data are presented in structured tables for clarity, and key experimental protocols are described. Visual diagrams generated using Graphviz are included to illustrate environmental fate pathways and experimental workflows.

Introduction

This compound (CAS 111-85-3), also known as n-octyl chloride, is a haloalkane with the molecular formula C8H17Cl.[2][3] It is primarily used in the synthesis of other chemicals, such as organometallics, and as a stabilizer.[1] Its release into the environment can occur through various waste streams during its production and use.[1][4] Understanding the environmental behavior of this compound is crucial for assessing its potential ecological impact.

Physicochemical Properties of this compound

The environmental transport and partitioning of this compound are governed by its physical and chemical properties. These properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC8H17Cl[2][3]
Molecular Weight148.67 g/mol [1]
AppearanceColorless liquid[1][4]
Boiling Point181.5 - 183 °C[1]
Melting Point-57.8 to -61 °C[1]
Density0.8738 - 0.875 g/cm³ at 20-25 °C[1]
Vapor Pressure0.95 mmHg at 25 °C[1][4]
Water SolubilityInsoluble; 0.02 g/L[1][4]
log Kow (Octanol-Water Partition Coefficient)4.73 - 5.42[1][5]

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and degradation processes, including volatilization, adsorption, atmospheric degradation, and bioconcentration.

Volatilization and Atmospheric Fate

With a vapor pressure of 0.95 mmHg at 25°C, this compound is expected to exist predominantly in the vapor phase in the atmosphere.[1][4] The estimated Henry's Law constant of 6.0 x 10⁻² atm-cu m/mole suggests that volatilization from moist soil and water surfaces will be a significant fate process.[4] The volatilization half-life from a model river is estimated to be approximately 4 hours, and from a model lake, about 5 days.[4]

In the atmosphere, this compound is degraded by reacting with photochemically produced hydroxyl radicals.[4] The estimated atmospheric half-life for this reaction is about 2 days.[4]

This compound in Water/Soil This compound in Water/Soil Volatilization Volatilization This compound in Water/Soil->Volatilization This compound in Atmosphere This compound in Atmosphere Volatilization->this compound in Atmosphere Photochemical Degradation Photochemical Degradation This compound in Atmosphere->Photochemical Degradation Degradation Products Degradation Products Photochemical Degradation->Degradation Products

Atmospheric Fate of this compound.
Adsorption and Mobility in Soil and Sediment

The soil adsorption coefficient (Koc) for this compound is estimated to be 8900, which indicates that it is expected to be immobile in soil.[1] In aquatic environments, its high log Kow suggests a strong tendency to adsorb to suspended solids and sediment.[4] This adsorption can reduce its bioavailability and slow down other fate processes like volatilization and biodegradation.[4]

Bioconcentration

The bioconcentration factor (BCF) for this compound is estimated to be 2300.[4] This high value suggests a significant potential for bioaccumulation in aquatic organisms.[4]

Environmental Fate ParameterValueInterpretationReference
Henry's Law Constant6.0 x 10⁻² atm-m³/molRapid volatilization from water[4]
Atmospheric Half-life~2 daysDegradation by hydroxyl radicals[4]
Koc8900Immobile in soil[1]
BCF2300Very high potential for bioaccumulation[4]

Biodegradability

Available data indicate that this compound is readily biodegradable under aerobic conditions.[1][4]

Aerobic Biodegradation

In a standard aerobic screening test using an activated sludge inoculum, this compound achieved 74-81% of its theoretical biochemical oxygen demand (BOD) within 28 days.[1][4] Another study reported that at a concentration of 100 mg/L, this compound was readily biodegradable, with 81% degradation occurring in 28 days in the presence of activated sludge. A pure culture of Corynebacterium sp. has also been shown to degrade this compound.[1]

Biodegradation TestConditionsResultReference
Aerobic Aqueous ScreeningSludge inoculum, 4 weeks74-81% of theoretical BOD[1][4]
OECD Test Guideline 301CActivated sludge, 100 mg/L, 28 days81% biodegradation (Readily biodegradable)
Anaerobic Biodegradation
Proposed Biodegradation Pathway

The aerobic biodegradation of haloalkanes often proceeds via hydrolytic or oxidative pathways. A possible initial step in the aerobic degradation of this compound is the hydrolytic dehalogenation to form 1-octanol, which can then be further oxidized to octanoic acid and subsequently enter the beta-oxidation pathway for fatty acids.

cluster_pathway Proposed Aerobic Biodegradation Pathway This compound This compound 1-Octanol 1-Octanol This compound->1-Octanol Hydrolytic Dehalogenation Octanal Octanal 1-Octanol->Octanal Oxidation Octanoic Acid Octanoic Acid Octanal->Octanoic Acid Oxidation Beta-Oxidation Beta-Oxidation Octanoic Acid->Beta-Oxidation TCA Cycle TCA Cycle Beta-Oxidation->TCA Cycle

Proposed Biodegradation Pathway for this compound.

Experimental Protocols

OECD Test Guideline 301C: Ready Biodegradability - Modified MITI Test (I)

This test is designed to assess the ready biodegradability of chemicals under aerobic conditions.

  • Inoculum: Activated sludge from a wastewater treatment plant, not adapted to the test chemical. The concentration of suspended solids in the inoculum is typically 30 mg/L.

  • Test Substance Concentration: The chemical is added at a concentration of 100 mg/L as the sole source of organic carbon.

  • Test Duration: 28 days.

  • Methodology: The consumption of oxygen is measured over the 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD). A blank control with only the inoculum and a reference substance control (e.g., aniline) are run in parallel.

  • Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window, which must occur within the 28-day test period. For this compound, a result of 81% biodegradation after 28 days indicates it passes this test.

cluster_workflow OECD 301C Experimental Workflow cluster_prep Preparation Preparation Incubation Incubation Preparation->Incubation 28 days at 20-25°C in the dark Test_Flask Test Flask: This compound (100 mg/L) + Inoculum + Mineral Medium Blank_Control Blank Control: Inoculum + Mineral Medium Reference_Control Reference Control: Reference Substance + Inoculum + Mineral Medium Measurement Measure O2 Consumption Incubation->Measurement Regularly Data_Analysis Calculate % Biodegradation Measurement->Data_Analysis

Workflow for OECD Test Guideline 301C.

Ecotoxicity

This compound is classified as very toxic to aquatic life, with long-lasting effects.[1][5]

OrganismTest TypeEndpointValueExposure TimeReference
Oryzias latipes (Fish)AcuteLC500.62 mg/L96 h
Daphnia magna (Water flea)AcuteEC500.21 mg/L48 h[5]
Scenedesmus capricornutum (Algae)AcuteEC50> 0.32 mg/L72 h
Oryzias latipes (Fish)ChronicNOEC0.0567 mg/L40 d
Daphnia magna (Water flea)ChronicNOEC0.073 mg/L21 d
Activated SludgeRespiration InhibitionEC50> 260 mg/L3 h

Conclusion

This compound is a compound with a high potential for volatilization into the atmosphere, where it undergoes relatively rapid photochemical degradation. In soil and aquatic environments, it is expected to be largely immobile due to strong adsorption to organic matter. Its high bioconcentration factor indicates a risk of accumulation in aquatic organisms. Despite its potential for persistence through adsorption, studies have shown that this compound is readily biodegradable under aerobic conditions. Its high aquatic toxicity necessitates careful management of its release into the environment. Further research into its anaerobic biodegradation pathways would provide a more complete picture of its environmental fate.

References

Methodological & Application

Application Notes and Protocols for 1-Chlorooctane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chlorooctane (Octyl Chloride), a colorless liquid with the chemical formula C₈H₁₇Cl, is a versatile and important alkylating agent in organic synthesis.[1][2][3] Its eight-carbon aliphatic chain makes it a key reagent for introducing the octyl group into a variety of molecules, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2][4] this compound participates readily in nucleophilic substitution reactions, making it an effective reagent for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[1][2] This document provides detailed application notes and experimental protocols for key reactions involving this compound, tailored for researchers, scientists, and professionals in drug development.

Key Applications and Reaction Types

This compound is primarily utilized in several classes of organic reactions:

  • Williamson Ether Synthesis: For the formation of octyl ethers by reacting with alcohols or phenols.

  • N-Alkylation of Amines: For the synthesis of secondary, tertiary, and quaternary octyl-substituted amines.

  • Friedel-Crafts Alkylation: For attaching the octyl group to aromatic rings.

  • Grignard Reagent Formation: As a precursor to octylmagnesium chloride for subsequent carbon-carbon bond formation.

  • Synthesis of Specialty Chemicals: Used in the production of intermediates for UV absorbers and other fine chemicals.[5]

The general mechanism for many of these transformations is a bimolecular nucleophilic substitution (Sₙ2) reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

sn2_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Nu Nu:⁻ TS [Nu---C₈H₁₇---Cl]δ- Nu->TS Backside Attack C8H17Cl This compound(C₈H₁₇Cl) C8H17Cl->TS Product Nu-C₈H₁₇ TS->Product Bond Formation Cl Cl⁻ TS->Cl Leaving Group Departure

General Sₙ2 reaction pathway for this compound.

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing symmetrical and asymmetrical ethers.[6][7][8] With this compound, a primary alkyl halide, the reaction proceeds efficiently via an Sₙ2 mechanism, minimizing elimination side reactions.[6][9] This reaction is crucial for synthesizing octyl aryl ethers and dialkyl ethers.

Reaction pathway for the Williamson ether synthesis.
Data Presentation: Williamson Ether Synthesis

SubstrateBaseCatalystSolventTemp. (°C)Time (h)Yield (%)
1-Butanol (B46404)NaH-THFReflux4-6High (Typical)
PhenolNaOHTBAB*Toluene/H₂O70-806-8Good (Typical)
4-MethylphenolNaOH-H₂O90-1000.5-0.7Moderate (Typical)
2,4-Dihydroxydiphenyl ketonePhase Transfer Catalyst-Aqueous--High

*Tetrabutylammonium bromide (Phase-transfer catalyst)[9]

Experimental Protocol: Synthesis of Butyl Octyl Ether

Materials:

  • 1-Butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Alkoxide Formation: To the cooled flask, add anhydrous THF followed by the cautious, portion-wise addition of sodium hydride (1.1 eq.). Add 1-butanol (1.0 eq.) dropwise to the stirred suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Substitution: Cool the resulting sodium butoxide solution back to 0 °C. Add this compound (1.0 eq.) dropwise to the flask.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation attaches the octyl group from this compound to an aromatic ring using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12] This electrophilic aromatic substitution reaction is fundamental for synthesizing alkylbenzenes.[11]

Limitations:

  • Carbocation Rearrangement: Primary alkyl halides like this compound can form a primary carbocation that may rearrange to a more stable secondary carbocation, leading to a mixture of products.[12]

  • Polyalkylation: The product, an alkylbenzene, is more reactive than the starting material, often leading to multiple alkylations. Using a large excess of the aromatic substrate can favor mono-alkylation.[12]

  • Substrate Deactivation: The reaction fails on aromatic rings substituted with strongly electron-withdrawing groups.[12]

friedel_crafts_alkylation chlorooctane This compound carbocation Carbocation Complex [C₈H₁₇]⁺[AlCl₄]⁻ chlorooctane->carbocation Activation lewis_acid Lewis Acid (AlCl₃) lewis_acid->carbocation sigma_complex Sigma Complex (Intermediate) carbocation->sigma_complex Electrophilic Attack benzene (B151609) Aromatic Ring (e.g., Benzene) benzene->sigma_complex product Octyl-Arene sigma_complex->product Deprotonation (Rearomatization) byproducts HCl + AlCl₃

Reaction pathway for Friedel-Crafts alkylation.
Data Presentation: Friedel-Crafts Alkylation

Aromatic SubstrateAlkylating AgentCatalystTemp. (°C)ProductYield (%)
p-Xylene1-BromopropaneAlCl₃-1-Propyl-2,5-dimethylbenzene-
Benzene (excess)This compoundAlCl₃< 25Octylbenzene (B124392)*Moderate
Toluene1-BromoadamantaneInBr₃ (5 mol%)RT1-Adamantyltoluene91

*Note: Isomerization may lead to a mixture of octylbenzene isomers.

Experimental Protocol: Synthesis of Octylbenzene

Materials:

  • Benzene (large excess, acts as both reactant and solvent)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Catalyst Suspension: Add excess anhydrous benzene to the flask and cool it in an ice bath. Cautiously add powdered anhydrous AlCl₃ (1.1 eq.) to the stirred benzene.

  • Addition of Alkyl Halide: Add this compound (1.0 eq.) to the dropping funnel and add it dropwise to the cold, stirred benzene-AlCl₃ slurry over 30-60 minutes. Maintain the temperature below 25 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and very slowly add crushed ice to decompose the aluminum chloride complex. Then, add 10% HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. The layers should separate; collect the organic (upper) layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess benzene by distillation. The remaining crude product can be purified by vacuum distillation.

N-Alkylation of Amines

This compound is used to alkylate primary and secondary amines to produce higher substituted amines, and tertiary amines to form quaternary ammonium salts (Menshutkin reaction).[13] Direct alkylation of primary amines can sometimes lead to a mixture of secondary and tertiary amines due to the product also being nucleophilic.[13] Therefore, this method is most straightforward for synthesizing tertiary or quaternary amines.

Data Presentation: N-Alkylation Reactions
Amine SubstrateAlkylating AgentSolventConditionsProduct Type
Ammonia1-Bromooctane-MildMixture of primary/secondary amine
Diethylamine (B46881)This compoundAcetonitrileReflux, with base (K₂CO₃)Tertiary Amine
TrimethylamineThis compoundDMF60-80 °CQuaternary Ammonium Salt
Experimental Protocol: Synthesis of Diethyloctylamine

Materials:

  • Diethylamine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile

  • Diethyl ether

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add diethylamine (1.2 eq.), anhydrous potassium carbonate (1.5 eq., as a base to neutralize the HCl formed), and acetonitrile.

  • Addition: Add this compound (1.0 eq.) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the potassium salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted diethylamine hydrochloride.

  • Purification: Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The product can be purified by distillation under reduced pressure.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, work-up, and purification of products derived from this compound alkylation.

experimental_workflow setup 1. Reaction Setup (Inert atmosphere, dry glassware) reagents 2. Addition of Reagents (Substrate, this compound, Catalyst/Base) setup->reagents reaction 3. Reaction (Stirring, Heating/Cooling, Monitoring via TLC/GC) reagents->reaction workup 4. Work-up & Quenching (e.g., add water, acid, or base) reaction->workup extraction 5. Extraction (Separatory funnel, organic solvent) workup->extraction drying 6. Drying & Filtration (Anhydrous salt, e.g., MgSO₄) extraction->drying purification 7. Purification (Distillation, Column Chromatography) drying->purification analysis 8. Characterization (NMR, MS, IR) purification->analysis

A generalized workflow for alkylation reactions.

References

Application Notes and Protocols for the Williamson Ether Synthesis of an Octyl Ether using 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a fundamental and versatile SN2 reaction in organic chemistry used for the preparation of symmetrical and unsymmetrical ethers. This method involves the reaction of an alkoxide ion with a primary alkyl halide. This document provides detailed experimental procedures for the synthesis of an octyl ether, such as ethyl octyl ether, utilizing 1-chlorooctane as the alkylating agent. Due to the lower reactivity of this compound compared to its bromide or iodide counterparts, reaction conditions may require higher temperatures, longer reaction times, or the use of a phase-transfer catalyst to achieve satisfactory yields.[1][2] Two protocols are presented here: a classical approach and a phase-transfer catalysis (PTC) method.

Principle

The synthesis proceeds in two main steps:

  • Alkoxide Formation: A proton is abstracted from an alcohol using a strong base to form a nucleophilic alkoxide.

  • Nucleophilic Substitution (SN2): The alkoxide attacks the primary alkyl halide (this compound), displacing the chloride leaving group to form the ether.[1]

Experimental Protocols

Two detailed protocols for the synthesis of an octyl ether from this compound are provided below. Protocol 1 describes a classical approach, while Protocol 2 utilizes a phase-transfer catalyst, which can be advantageous for less reactive alkyl halides like this compound.[1]

Protocol 1: Classical Williamson Ether Synthesis

This protocol describes the synthesis of ethyl octyl ether using sodium ethoxide in ethanol (B145695).

Materials:

  • This compound

  • Ethanol (absolute)

  • Sodium metal (or Sodium ethoxide)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Preparation (if starting from sodium metal):

    • In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.

    • Carefully add small, freshly cut pieces of sodium metal portion-wise to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide in ethanol.[3]

  • Reaction Setup:

    • To the freshly prepared sodium ethoxide solution (or a commercially available solution), add this compound (1.0 eq) dropwise using a dropping funnel at room temperature with vigorous stirring.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-10 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Due to the lower reactivity of this compound, a longer reflux time is recommended compared to reactions with 1-bromooctane.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

    • The crude ethyl octyl ether can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield the pure product.[1]

Protocol 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

This protocol is a milder alternative and can be particularly effective for less reactive alkyl halides.[1]

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add ethanol (1.0 eq), this compound (1.0 eq), and a catalytic amount of tetrabutylammonium bromide (e.g., 0.1 eq).[1]

  • Reaction:

    • Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the mixture.

    • Stir the mixture vigorously and heat to 70-90 °C for 6-8 hours.[1] The use of a phase-transfer catalyst facilitates the transfer of the hydroxide or ethoxide ion into the organic phase to react with the this compound.[5]

  • Work-up:

    • Cool the reaction to room temperature and add water.

    • Transfer the mixture to a separatory funnel and extract the product with toluene or dichloromethane.

    • Wash the organic layer with water and then with brine.[1]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[1]

    • The crude product can be purified by distillation or column chromatography.[1]

Data Presentation

The following table summarizes the typical quantitative data for the Williamson ether synthesis of ethyl octyl ether from this compound. Note that yields and reaction times are estimates and can vary based on the specific reaction conditions and scale.

ParameterProtocol 1 (Classical)Protocol 2 (PTC)
Reactants This compound, Sodium Ethoxide in EthanolThis compound, Ethanol, NaOH
Molar Ratio (Alcohol:Alkyl Halide:Base) 1.2 : 1.0 : 1.21.0 : 1.0 : 2.0
Catalyst NoneTetrabutylammonium Bromide (0.1 eq)
Solvent EthanolToluene/Water (biphasic)
Temperature Reflux (~78 °C)70-90 °C
Reaction Time 6-10 hours6-8 hours
Typical Yield 40-70%60-85%

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow start Start alkoxide_prep Alkoxide Formation start->alkoxide_prep 1. Prepare Base/ Alkoxide reaction SN2 Reaction (Addition of this compound) alkoxide_prep->reaction 2. Add Alkyl Halide reflux Reflux/ Heating reaction->reflux 3. Apply Heat workup Work-up (Quenching, Extraction, Washing) reflux->workup 4. Isolate Crude Product purification Purification (Distillation/Chromatography) workup->purification 5. Purify product Pure Ether Product purification->product

Caption: General experimental workflow for the Williamson ether synthesis.

References

Application Notes and Protocols for the Formation of Octylmagnesium Chloride from 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the Grignard reagent, octylmagnesium chloride, from 1-chlorooctane. Grignard reagents are fundamental tools in organic synthesis, enabling the formation of carbon-carbon bonds, which is a cornerstone of drug discovery and development. This document outlines the necessary reagents, equipment, procedural steps, and safety considerations for the successful and safe preparation of this versatile organometallic compound.

Introduction

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles and strong bases extensively used in the synthesis of a wide array of organic molecules, including alcohols, carboxylic acids, and other organometallics. The formation of octylmagnesium chloride involves the reaction of this compound with magnesium metal in an ethereal solvent. The success of this synthesis is highly dependent on strictly anhydrous conditions, as even trace amounts of water will react with and quench the Grignard reagent.

The reactivity of alkyl halides in Grignard formation follows the order I > Br > Cl. Consequently, the use of this compound presents a greater challenge compared to its bromide or iodide counterparts, often requiring careful activation of the magnesium and potentially more forcing reaction conditions. This protocol provides a robust method to overcome these challenges.

Data Presentation

Table 1: Reagent Specifications and Molar Ratios
ReagentChemical FormulaMolar Mass ( g/mol )Molar EquivalentsDensity (g/mL)
This compoundC₈H₁₇Cl148.671.00.875
MagnesiumMg24.311.2 - 1.5N/A
Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Solvent0.889
IodineI₂253.81CatalystN/A
Table 2: Typical Reaction Parameters and Expected Yield
ParameterValue
Reaction TemperatureRefluxing THF (~66 °C)
Addition Time30 - 60 minutes
Reflux Time Post-Addition1 - 2 hours
Expected Yield70 - 85%

Experimental Protocol

This protocol details the step-by-step procedure for the laboratory-scale synthesis of octylmagnesium chloride.

Materials and Apparatus
  • Reagents: this compound (≥98%), magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal.

  • Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stoppers, magnetic stir bar, magnetic stir plate with heating, drying tubes (filled with calcium chloride), nitrogen or argon gas inlet, syringes, and needles.

Safety Precautions
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, either in an oven overnight at >120 °C or by flame-drying under an inert atmosphere immediately before use.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen or moisture.

  • Flammable Solvents: Tetrahydrofuran (THF) is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic. The rate of addition of the alkyl halide must be carefully controlled to maintain a steady reflux. An ice-water bath should be kept on hand for cooling if the reaction becomes too vigorous.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, must be worn at all times.

Detailed Procedure
  • Apparatus Setup:

    • Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel.

    • Attach drying tubes to the top of the reflux condenser and the dropping funnel to prevent the ingress of atmospheric moisture.

    • Purge the entire system with a slow stream of dry nitrogen or argon.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2-1.5 molar equivalents) into the reaction flask.

    • Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.

  • Reaction Initiation:

    • Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of this compound (1.0 molar equivalent) in the remaining anhydrous THF.

    • Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.

    • Gentle warming with a heat gun may be necessary to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous boiling of the solvent.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.

    • If the reaction becomes too vigorous, slow the rate of addition and/or cool the flask with an ice-water bath.

    • After the addition is complete, continue to stir the mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure complete reaction.

  • Completion and Use:

    • Once the reaction is complete (indicated by the consumption of most of the magnesium), the resulting grayish-brown solution is the octylmagnesium chloride reagent.

    • The Grignard reagent should be cooled to room temperature and used immediately for subsequent reactions. The concentration can be determined by titration if required.

Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation setup 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) activation 2. Magnesium Activation (Add Mg turnings and Iodine) setup->activation initiation 3. Reaction Initiation (Add ~10% this compound solution, gentle warming if needed) activation->initiation formation 4. Grignard Formation (Dropwise addition of remaining this compound, maintain reflux) initiation->formation completion 5. Completion and Use (Reflux for 1-2h, cool, and use immediately) formation->completion

Caption: Step-by-step experimental workflow for the synthesis of octylmagnesium chloride.

Grignard_Reaction_Scheme Reaction Scheme for Octylmagnesium Chloride Formation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound CH₃(CH₂)₇Cl Octylmagnesium Chloride CH₃(CH₂)₇MgCl This compound->Octylmagnesium Chloride Magnesium Mg Magnesium->Octylmagnesium Chloride Solvent Anhydrous THF Solvent->Octylmagnesium Chloride Initiator I₂ (catalyst) Initiator->Octylmagnesium Chloride

Caption: Overall reaction scheme for the formation of octylmagnesium chloride.

Application Notes and Protocols for 1-Chlorooctane in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-chlorooctane in various phase transfer catalysis (PTC) reactions. The information compiled herein is intended to guide researchers in developing robust and efficient synthetic methodologies for a range of applications, from the synthesis of fine chemicals to the development of pharmaceutical intermediates.

Introduction to Phase Transfer Catalysis with this compound

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This compound, a versatile and readily available alkylating agent, serves as an excellent substrate in many PTC reactions. The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is crucial for transporting a nucleophile from the aqueous phase to the organic phase to react with the this compound. This methodology offers several advantages, including milder reaction conditions, faster reaction rates, higher yields, and the use of inexpensive and environmentally benign reagents and solvents.

Applications of this compound in Phase Transfer Catalysis

This compound is a valuable building block in organic synthesis, and its reactivity can be significantly enhanced and controlled using phase transfer catalysis. Key applications include:

  • Nucleophilic Substitution Reactions: Introduction of various functional groups such as cyanide, azide (B81097), and thiocyanate.

  • Williamson Ether Synthesis: Formation of octyl ethers, which are important intermediates in the synthesis of surfactants, plasticizers, and other specialty chemicals.

  • Synthesis of UV Absorbers: Incorporation of the octyl chain into chromophoric systems to enhance their solubility and performance in various formulations.

The following sections provide detailed protocols and quantitative data for these key applications.

Quantitative Data Summary

The following tables summarize the quantitative data for the described applications of this compound in phase transfer catalysis, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Nucleophilic Substitution Reactions of this compound under PTC

NucleophileCatalyst (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
NaCNHexadecyltributylphosphonium bromide (5)Decane / Water1051.899[1]
NaCNQuaternary Ammonium Salt (catalytic)- / Water105295[2]
NaN₃Aliquat 336 (5)- / Water1006-8 (estimated)>95 (expected)Adapted from[2]
KSCNTetrabutylammonium (B224687) bromide (10)Toluene (B28343) / Water90592 (expected)Adapted from general PTC thiocyanation protocols

Table 2: Williamson Ether Synthesis and UV Absorber Synthesis with this compound under PTC

ReactionAlcohol/PhenolBaseCatalyst (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)Reference
Williamson Ether Synthesis4-Ethylphenol (B45693)NaOH (50% aq.)Tetrabutylammonium bromide (10)- / WaterReflux1High (not specified)Adapted from[3]
UV Absorber Synthesis2,4-Dihydroxybenzophenone (B1670367)K₂CO₃Igepal CO-630None1552High (not specified)This document

Experimental Protocols

Nucleophilic Substitution Reactions

This protocol describes the highly efficient synthesis of 1-cyanooctane from this compound using a phase transfer catalyst.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Hexadecyltributylphosphonium bromide

  • Decane

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and decane.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (excess).

  • Add the aqueous sodium cyanide solution to the flask containing the this compound solution.

  • Add hexadecyltributylphosphonium bromide (0.05 eq) to the two-phase mixture.

  • Heat the reaction mixture to 105°C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within 1.8 hours, affording a 99% yield of 1-cyanooctane.[1]

  • Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 1-cyanooctane by vacuum distillation.

G cluster_organic Organic Phase (Decane) cluster_aqueous Aqueous Phase Chlorooctane This compound Cyanooctane 1-Cyanooctane Chlorooctane->Cyanooctane SN2 Reaction PTC_Cl Q⁺Cl⁻ Cyanooctane->PTC_Cl Forms NaCl Na⁺Cl⁻ PTC_Cl->NaCl Transfer to Aqueous Phase NaCN Na⁺CN⁻ PTC_CN Q⁺CN⁻ NaCN->PTC_CN Anion Exchange PTC_CN->Chlorooctane Transfer to Organic Phase

Diagram 1. Workflow for the PTC synthesis of 1-cyanooctane.

This protocol is adapted from general procedures for the synthesis of alkyl azides from alkyl halides using phase transfer catalysis.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Aliquat 336 (tricaprylylmethylammonium chloride)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Prepare a 25% aqueous solution of sodium azide (2.0 eq).

  • Add the aqueous sodium azide solution to the flask.

  • Add Aliquat 336 (0.05 eq) to the mixture.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 6-8 hours).

  • Cool the mixture to room temperature and separate the phases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield 1-azidooctane.

Williamson Ether Synthesis

This protocol is adapted from the Williamson ether synthesis using 1-bromooctane (B94149) and can be applied to this compound, potentially requiring longer reaction times or higher temperatures.

Materials:

  • This compound

  • 4-Ethylphenol

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water

Procedure:

  • To a round-bottom flask, add 4-ethylphenol (1.0 eq), this compound (1.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the mixture vigorously and heat to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography or distillation.

G cluster_workflow Williamson Ether Synthesis Workflow Start Start: This compound, 4-Ethylphenol, TBAB, NaOH(aq) Reaction Reaction: Reflux with vigorous stirring Start->Reaction Workup Work-up: Cool, add water, extract Reaction->Workup Purification Purification: Column chromatography or distillation Workup->Purification Product Product: 4-Ethoxyoctane Purification->Product

Diagram 2. Experimental workflow for Williamson ether synthesis.

Synthesis of a UV Absorber

This protocol describes the synthesis of a common UV absorber using this compound under phase transfer catalysis conditions.

Materials:

  • 2,4-Dihydroxybenzophenone

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Igepal CO-630 (non-ionic surfactant acting as a PTC)

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation head, charge 2,4-dihydroxybenzophenone (1.0 eq), this compound (1.2 eq), finely pulverized potassium carbonate (1.5 eq), and Igepal CO-630 (catalytic amount).

  • Heat the mixture to 155°C with vigorous stirring.

  • During the reaction, water will be generated and should be distilled off to maintain the reaction temperature.

  • Maintain the reaction at 155°C for 2 hours.

  • After completion, cool the reaction mixture and dissolve it in a suitable organic solvent (e.g., toluene).

  • Filter the mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzophenone 2,4-Dihydroxy- benzophenone Product 2-Hydroxy-4-octoxy- benzophenone Benzophenone->Product Chlorooctane This compound Chlorooctane->Product Base K₂CO₃ (Base) Base->Product PTC Igepal CO-630 (PTC) PTC->Product Temp 155°C Temp->Product

Diagram 3. Logical relationship for UV absorber synthesis.

Conclusion

This compound is a highly effective substrate for a variety of synthetically important reactions under phase transfer catalysis conditions. The protocols provided in these application notes demonstrate the versatility of this approach for the efficient synthesis of nitriles, azides, ethers, and functionalized aromatic compounds. The use of PTC not only enhances reaction rates and yields but also aligns with the principles of green chemistry by enabling the use of water as a solvent and reducing the need for harsh reaction conditions. These methods are readily scalable and can be adapted for a wide range of research, development, and production needs in the chemical and pharmaceutical industries.

References

Synthesis of Primary Amines Using 1-Chlorooctane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of primary amines, specifically octylamine (B49996), using 1-chlorooctane as a starting material. Three common synthetic routes are presented: the Gabriel synthesis, the azide (B81097) synthesis followed by reduction, and direct amination. These protocols are intended to guide researchers in selecting and performing the most suitable method based on factors such as desired purity, yield, and safety considerations.

Introduction

Primary amines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry, where they are key components of many active pharmaceutical ingredients. This compound is a readily available and cost-effective starting material for introducing an octyl group. The choice of synthetic method for converting this compound to octylamine is critical and depends on the specific requirements of the research or drug development project. This document outlines the theoretical basis and practical execution of three established methods.

Synthetic Routes Overview

There are several methods to synthesize primary amines from alkyl halides like this compound. The most common and reliable methods that avoid polyalkylation are the Gabriel synthesis and the azide synthesis. Direct amination is simpler but often results in a mixture of primary, secondary, and tertiary amines.

Data Presentation: Comparison of Synthetic Routes
ParameterGabriel SynthesisAzide SynthesisDirect Amination
Starting Materials This compound, Potassium Phthalimide (B116566)This compound, Sodium AzideThis compound, Ammonia (B1221849)
Key Intermediates N-OctylphthalimideOctyl Azide-
Cleavage/Reduction Agent Hydrazine (B178648) or Acid/Base HydrolysisLithium Aluminum Hydride (LiAlH₄) or Catalytic Hydrogenation-
Typical Overall Yield Good to Excellent (Typically 80-95%)[1]Good (Typically 70-85% over two steps)[1]Low to Moderate (e.g., ~45% for octylamine from 1-bromooctane)[2]
Purity of Primary Amine High, avoids overalkylation[1]High, avoids overalkylation[2]Low, mixture of primary, secondary, tertiary amines, and quaternary salt[2][3]
Key Advantages High purity of the primary amine product.[1]Versatile reduction methods are available.[1]One-step reaction.
Key Disadvantages Harsh conditions may be needed for phthalimide cleavage.[1]Use of potentially explosive and toxic sodium azide; energetic reduction step.[1]Poor selectivity, leading to a mixture of products and difficult purification.[2]

Experimental Protocols

Method 1: Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines with high purity, effectively avoiding the overalkylation issues seen in direct amination.[1][3] The synthesis involves two main steps: the formation of N-octylphthalimide and its subsequent cleavage to yield octylamine.

Step 1: Synthesis of N-Octylphthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C. Note: Since this compound is less reactive than 1-bromooctane, a higher temperature and longer reaction time may be required.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the N-octylphthalimide.

  • Collect the solid product by vacuum filtration, wash it with water to remove residual DMF and salts, and dry it under vacuum.

Step 2: Hydrazinolysis of N-Octylphthalimide (Ing-Manske Procedure)

  • Suspend the dried N-octylphthalimide (1.0 equivalent) in ethanol (B145695) in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine monohydrate (1.2 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide (B32825) will form.[1]

  • Cool the reaction mixture to room temperature and add 2 M hydrochloric acid to dissolve the octylamine.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Make the filtrate basic (pH > 12) by the dropwise addition of a concentrated sodium hydroxide (B78521) solution to liberate the free amine.

  • Extract the aqueous layer with a suitable organic solvent like diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield octylamine.

  • The product can be further purified by distillation.

Gabriel_Synthesis_Workflow start Start step1 Step 1: N-Alkylation This compound + Potassium Phthalimide in DMF Heat to 80-100°C start->step1 step2 Precipitation Pour into ice-water step1->step2 step3 Filtration & Drying Collect and dry N-Octylphthalimide step2->step3 step4 Step 2: Hydrazinolysis N-Octylphthalimide + Hydrazine in Ethanol Reflux step3->step4 step5 Acidification & Filtration Add HCl, remove phthalhydrazide step4->step5 step6 Basification & Extraction Add NaOH, extract with ether step5->step6 step7 Purification Dry and concentrate organic phase step6->step7 end Octylamine step7->end

Workflow for the Gabriel Synthesis of Octylamine.
Method 2: Azide Synthesis and Reduction

This two-step method involves the conversion of this compound to octyl azide, followed by reduction to octylamine.[2] This method also avoids overalkylation because the azide intermediate is not nucleophilic.[2]

Step 1: Synthesis of Octyl Azide

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent like DMF or DMSO.

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The higher temperature is to facilitate the reaction with the less reactive chloride.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude octyl azide, which is often used in the next step without further purification.

Step 2: Reduction of Octyl Azide to Octylamine

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.

  • Dissolve the crude octyl azide (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

  • Add the azide solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).[1]

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with the solvent.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford octylamine.

  • Further purification can be achieved by distillation.

Azide_Synthesis_Workflow start Start step1 Step 1: Azide Formation This compound + Sodium Azide in DMF Heat to 80-100°C start->step1 step2 Workup & Extraction Pour into water, extract with ether step1->step2 step3 Isolation Dry and concentrate to get Octyl Azide step2->step3 step4 Step 2: Reduction Octyl Azide + LiAlH4 in Ether/THF Reflux step3->step4 step5 Quenching (Fieser Workup) Sequential addition of H2O, NaOH(aq), H2O step4->step5 step6 Filtration & Isolation Remove solids, dry and concentrate filtrate step5->step6 end Octylamine step6->end

Workflow for the Azide Synthesis of Octylamine.
Method 3: Direct Amination

Direct amination of this compound with ammonia is the most straightforward approach but suffers from a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt.[2][3] This method is generally not preferred when a pure primary amine is desired.

Protocol:

  • Place a solution of this compound in a suitable solvent (e.g., ethanol) in a high-pressure reactor.

  • Cool the reactor and add a large excess of ammonia (either as a concentrated aqueous solution or as liquefied gas). A large excess of ammonia is used to favor the formation of the primary amine over further alkylation.

  • Seal the reactor and heat the mixture. The reaction may require elevated temperatures and pressures to proceed with the less reactive this compound.

  • After the reaction period, cool the reactor and carefully vent the excess ammonia.

  • The resulting mixture will contain octylamine, dioctylamine, trioctylamine, tetraoctylammonium chloride, and unreacted this compound.

  • The separation of octylamine from this mixture is challenging and typically requires fractional distillation.

Direct_Amination_Pathway cluster_products Product Mixture cluster_reactants Reactants Primary Octylamine (Primary) Secondary Dioctylamine (Secondary) Primary->Secondary + this compound Tertiary Trioctylamine (Tertiary) Secondary->Tertiary + this compound Quaternary Tetraoctylammonium Chloride (Quaternary) Tertiary->Quaternary + this compound Chlorooctane This compound Chlorooctane->Primary + NH3 Ammonia Ammonia (excess)

Logical relationship in Direct Amination leading to multiple products.

Conclusion

For the synthesis of pure primary amines from this compound, the Gabriel synthesis and the azide synthesis are superior methods to direct amination. The Gabriel synthesis offers high yields and purity, while the azide synthesis provides a versatile alternative. Direct amination, although seemingly simpler, leads to a complex mixture of products that are difficult to separate, making it unsuitable for applications requiring high purity. The choice between the Gabriel and azide synthesis will depend on the laboratory's capabilities, safety protocols, and the specific requirements of the final product.

References

Application Notes and Protocols: 1-Chlorooctane in the Preparation of Organometallic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorooctane is a versatile alkylating agent and a key starting material in the synthesis of various organometallic compounds.[1] Its eight-carbon chain makes it a valuable building block for introducing lipophilic moieties into organic molecules, a common strategy in the development of new therapeutic agents to enhance membrane permeability and target engagement. This document provides detailed application notes and experimental protocols for the preparation of n-octylmagnesium chloride (a Grignard reagent), n-octyllithium (B8779615), and lithium di-n-octylcuprate (a Gilman reagent) from this compound. These organometallic reagents are powerful nucleophiles and bases that find wide application in carbon-carbon bond formation and other organic transformations crucial for drug discovery and development.[2][3]

Preparation of n-Octylmagnesium Chloride (Grignard Reagent)

Grignard reagents are among the most fundamental organometallic compounds in organic synthesis. The preparation of n-octylmagnesium chloride from this compound involves the reaction of the alkyl chloride with magnesium metal in an ethereal solvent. This reagent is a potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and nitriles.[4] In the pharmaceutical industry, Grignard reagents are instrumental in the synthesis of complex molecular scaffolds for active pharmaceutical ingredients (APIs).[3][5]

Quantitative Data Summary
Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsTypical AmountMoles (mmol)
This compound148.671.026.0 g (27.5 mL)175
Magnesium Turnings24.311.1 - 1.55.1 g210
Anhydrous Tetrahydrofuran (B95107) (THF)72.11Solvent~150 mLN/A
Iodine (I₂)253.81Catalyst1-2 small crystalsN/A
Product
n-Octylmagnesium Chloride172.98-~2.0 M solution in THF-
Typical Yield--->85%
Experimental Protocol

Materials and Apparatus:

  • Reagents: this compound, magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystals.

  • Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stoppers, magnetic stir bar, magnetic stir plate with heating capabilities, drying tubes (filled with calcium chloride), nitrogen or argon gas inlet, syringes, and needles.[2]

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use to ensure anhydrous conditions.[2]

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a gas inlet. The entire system should be flushed with inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a few small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple vapor of iodine is visible. This helps to activate the magnesium surface.[2] Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound in approximately two-thirds of the total anhydrous THF. Transfer this solution to the dropping funnel. Add the remaining one-third of the anhydrous THF to the reaction flask to cover the magnesium turnings.

  • Reaction Initiation: Begin vigorous stirring of the magnesium suspension. Add a small aliquot (approximately 10%) of the this compound solution from the dropping funnel to the reaction flask. The initiation of the reaction is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish solution, and a gentle boiling of the THF solvent. If the reaction does not start, gentle warming with a water bath may be necessary. Once the reaction begins, it is often exothermic, and a cooling bath (ice-water) should be kept ready.[2]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but gentle reflux. If the reaction becomes too vigorous, slow the rate of addition and cool the flask.[2]

  • Completion and Use: After the addition is complete, continue to stir the reaction mixture and reflux gently for an additional 30-60 minutes to ensure all the this compound has reacted. The resulting grayish-brown solution is the n-octylmagnesium chloride Grignard reagent. It is best to use the freshly prepared reagent immediately. The concentration can be determined by titration if needed.[2]

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Activate_Mg Activate Mg with Iodine Assemble_Apparatus->Activate_Mg Add_Chlorooctane_THF Add this compound in THF Activate_Mg->Add_Chlorooctane_THF Initiate_Reaction Initiate Reaction Add_Chlorooctane_THF->Initiate_Reaction Maintain_Reflux Maintain Reflux Initiate_Reaction->Maintain_Reflux Complete_Reaction Complete Reaction Maintain_Reflux->Complete_Reaction Grignard_Solution n-Octylmagnesium Chloride Solution Complete_Reaction->Grignard_Solution

Workflow for the preparation of n-octylmagnesium chloride.

Preparation of n-Octyllithium

Organolithium reagents are generally more reactive than their Grignard counterparts and are used as strong bases and nucleophiles in organic synthesis. The preparation of n-octyllithium from this compound involves the reaction of the alkyl chloride with lithium metal.

Quantitative Data Summary
Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsTypical AmountMoles (mol)
This compound148.671.074.3 g (78.8 mL)0.5
Lithium Metal (with 1-3% Na)6.942.27.6 g1.1
Anhydrous Diethyl Ether74.12Solvent500 mLN/A
Product
n-Octyllithium120.19---
Typical Yield---80-90%
Experimental Protocol

Materials and Apparatus:

  • Reagents: this compound, lithium metal (containing 1-3% sodium), anhydrous diethyl ether.

  • Apparatus: Three-neck round-bottom flask, mechanical stirrer, reflux condenser, pressure-equalizing dropping funnel, inert gas inlet, and other standard glassware as for the Grignard reaction.

Procedure:

  • Preparation: Ensure all glassware is rigorously dried and the system is assembled under an inert atmosphere.

  • Reaction Setup: Place the lithium metal, cut into small pieces, into the reaction flask containing anhydrous diethyl ether.

  • Addition of this compound: A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium metal at a rate that maintains a gentle reflux. The reaction is typically initiated at room temperature.

  • Reaction and Work-up: After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete reaction. The resulting solution of n-octyllithium is carefully decanted from the excess lithium and lithium chloride precipitate under an inert atmosphere. The concentration of the organolithium reagent should be determined by titration before use.

Organolithium_Pathway chlorooctane This compound lithium Lithium Metal octyllithium n-Octyllithium chlorooctane->octyllithium + 2 Li (Anhydrous Ether) lithium->octyllithium li_cl Lithium Chloride

Formation of n-octyllithium from this compound.

Preparation of Lithium Di-n-octylcuprate (Gilman Reagent)

Gilman reagents, or organocuprates, are less basic than Grignard and organolithium reagents, making them more selective nucleophiles. They are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for coupling reactions with alkyl, vinyl, and aryl halides (Corey-House synthesis). Lithium di-n-octylcuprate is prepared by the reaction of n-octyllithium with a copper(I) salt.

Quantitative Data Summary
Reagent/ParameterMolecular Weight ( g/mol )Molar EquivalentsTypical AmountMoles (mmol)
n-Octyllithium120.192.020.0 mL (2.5 M in hexanes)50
Copper(I) Iodide (CuI)190.451.04.76 g25
Anhydrous Tetrahydrofuran (THF)72.11Solvent100 mLN/A
Product
Lithium Di-n-octylcuprate308.92--~25
Typical Yield---Quantitative formation assumed
Experimental Protocol

Materials and Apparatus:

  • Reagents: n-octyllithium solution, copper(I) iodide, anhydrous tetrahydrofuran (THF).

  • Apparatus: Schlenk flask or a three-neck round-bottom flask, magnetic stir bar, inert gas supply, syringes, and cannulas.

Procedure:

  • Preparation: Dry all glassware and assemble under an inert atmosphere.

  • Reaction Setup: Place copper(I) iodide in the reaction flask and suspend it in anhydrous THF.

  • Formation of the Cuprate: Cool the suspension of CuI in THF to -78 °C (a dry ice/acetone bath). To this cooled and stirred suspension, slowly add the n-octyllithium solution via syringe. The reaction is typically rapid, and the Gilman reagent is formed in situ. The resulting solution is generally used immediately for subsequent reactions.

Gilman_Formation cluster_reactants Reactants cluster_product Product octyllithium 2 n-Octyllithium gilman Lithium Di-n-octylcuprate (Gilman Reagent) octyllithium->gilman + CuI (THF, -78 °C) copper_iodide Copper(I) Iodide copper_iodide->gilman

Synthesis of a Gilman reagent from n-octyllithium.

Applications in Drug Development

The introduction of an octyl chain can significantly modify the pharmacokinetic and pharmacodynamic properties of a drug candidate. The lipophilicity imparted by the octyl group can enhance absorption, distribution, and membrane transport.

  • Grignard Reagents in API Synthesis: Octylmagnesium chloride can be used to introduce the octyl group into various scaffolds. For example, reaction with an appropriate ketone can lead to a tertiary alcohol, a common structural motif in drug molecules.

  • Gilman Reagents for C-C Bond Formation: Lithium di-n-octylcuprate is a milder nucleophile, allowing for more selective bond formations. For instance, in the synthesis of a complex natural product analog, a Gilman reagent could be used to add the octyl chain to an α,β-unsaturated ketone without affecting other sensitive functional groups.

  • Targeted Drug Delivery: Long alkyl chains, such as the octyl group, can be incorporated into drug delivery systems like liposomes or nanoparticles to improve their stability and interaction with cell membranes, potentially leading to more effective targeted drug delivery.

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a range of C8-organometallic reagents. The protocols outlined provide a foundation for the laboratory-scale preparation of n-octylmagnesium chloride, n-octyllithium, and lithium di-n-octylcuprate. These reagents are powerful tools for medicinal chemists and drug development professionals, enabling the synthesis of novel and complex molecules with tailored lipophilic properties. Careful attention to anhydrous and inert reaction conditions is paramount to the successful synthesis and application of these potent organometallic compounds.

References

Application Note & Protocol: Synthesis of Octanenitrile via Nucleophilic Substitution of 1-Chlorooctane with Sodium Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of nitriles is a fundamental transformation in organic chemistry, providing a versatile intermediate for the preparation of various nitrogen-containing compounds such as amines, amides, and carboxylic acids. One of the most common and efficient methods for synthesizing nitriles is through the nucleophilic substitution reaction of alkyl halides with an alkali metal cyanide. This application note provides a detailed protocol for the synthesis of octanenitrile (B114854) from 1-chlorooctane and sodium cyanide, a reaction that proceeds via an SN2 mechanism.[1][2] The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent is highlighted for its ability to accelerate the reaction and improve yields.[3]

Reaction Principle:

The reaction involves the displacement of the chloride ion from this compound by the cyanide anion (CN⁻) from sodium cyanide. The cyanide ion acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][4] The choice of a polar aprotic solvent like DMSO is crucial as it solvates the cation (Na⁺) effectively, leaving the cyanide anion more "naked" and, therefore, more nucleophilic and reactive.[3]

Data Presentation

Table 1: Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₈H₁₇Cl148.67[5]Substrate
Sodium CyanideNaCN49.01Nucleophile
OctanenitrileC₈H₁₅N125.21[6][7][8]Product
Sodium ChlorideNaCl58.44Byproduct

Table 2: Typical Reaction Conditions and Yields for Primary Alkyl Chlorides

Alkyl ChlorideSolventTemperature (°C)Reaction Time (hr)Yield (%)
1-Chlorobutane (B31608)DMSO140 ± 5~0.2594
1-ChlorobutaneAqueous Ethanol (B145695)Reflux24 - 96Good
Benzyl ChlorideAqueous EthanolReflux480 - 90[9]

Note: The data for 1-chlorobutane in DMSO provides a strong reference for the expected high yield and short reaction time for this compound under similar conditions.

Experimental Protocol

Materials:

  • This compound (C₈H₁₇Cl)

  • Sodium cyanide (NaCN) - Caution: Highly Toxic!

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Safety Precautions:

  • Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. Ensure all work is done under basic or neutral conditions. All cyanide-containing waste must be quenched with an oxidizing agent like bleach before disposal according to institutional guidelines.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • DMSO can enhance the absorption of other chemicals through the skin. Handle with care.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.1 equivalents).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approximately 3-4 mL per gram of this compound).

  • Heating and Substrate Addition: Begin stirring the suspension and heat the mixture to approximately 80-90°C. Once the temperature has stabilized, add this compound (1.0 equivalent) to the flask dropwise over 15-20 minutes. An exothermic reaction is expected, and the temperature may rise. Maintain the reaction temperature around 140°C.[3]

  • Reaction Monitoring: After the addition is complete, continue heating the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. For primary alkyl chlorides in DMSO, the reaction is often rapid.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a significant volume of cold water. This will dissolve the inorganic salts and precipitate the organic product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the octanenitrile with a suitable organic solvent like diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with deionized water to remove any residual DMSO and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude octanenitrile can be purified by vacuum distillation to obtain the final product.

Visualizations

Reaction Workflow:

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mix and Heat (e.g., 140°C) A->D B Sodium Cyanide B->D C DMSO (Solvent) C->D E Cool and Quench with Water D->E Reaction Completion F Extract with Organic Solvent E->F G Dry and Evaporate Solvent F->G H Purify by Distillation G->H I Octanenitrile (Product) H->I

Caption: A flowchart illustrating the key steps in the synthesis of octanenitrile.

Reaction Mechanism (SN2):

Caption: The SN2 mechanism for the synthesis of octanenitrile.

References

Application Notes and Protocols: The Role of 1-Chlorooctane as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-chlorooctane as a versatile, low-polarity solvent in various chemical reactions. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to facilitate its application in research and development.

Physicochemical Properties of this compound

This compound is a colorless, oily liquid with a high boiling point and low water solubility, making it a suitable solvent for reactions requiring elevated temperatures and non-aqueous conditions. Its properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol
Boiling Point 183 °C
Melting Point -61 °C
Density 0.875 g/mL at 25 °C
Solubility in Water 0.02 g/L
Refractive Index 1.430 (at 20 °C)

Applications in Chemical Synthesis

This compound serves as both a reactant (alkylating agent) and a solvent in a variety of organic transformations. Its inert nature under many reaction conditions, coupled with its ability to dissolve a range of organic compounds, makes it a valuable medium for synthesis.[1]

Phase-Transfer Catalysis (PTC)

This compound is an excellent organic phase in biphasic reactions, particularly in phase-transfer catalysis. A notable example is the nucleophilic substitution of the chloride with a cyanide anion.

Reaction Scheme:

The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile (CN⁻) from the aqueous phase to the organic phase, where it can react with the this compound.

Experimental Protocol: Synthesis of 1-Cyanooctane via Phase-Transfer Catalysis

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Hexadecyltributylphosphonium bromide (Phase-Transfer Catalyst)

  • Decane (Co-solvent, optional)

  • Water

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a solution of this compound in decane.

  • Add an aqueous solution of sodium cyanide to the flask.

  • Add a catalytic amount (e.g., 5 mol%) of hexadecyltributylphosphonium bromide to the biphasic mixture.

  • Heat the reaction mixture to 105 °C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion (typically within 2 hours), cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water to remove any remaining catalyst and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the 1-cyanooctane by vacuum distillation.

Quantitative Data:

Reaction Time (hours)CatalystTemperature (°C)Yield (%)
< 2Hexadecyltributylphosphonium bromide10595-99[2][3]
Several days (no reaction)None1050

Logical Workflow for Phase-Transfer Catalysis

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (this compound) NaCN Na⁺ + CN⁻ PTC Q⁺X⁻ (Catalyst) NaCN->PTC Anion Exchange C8H17Cl C₈H₁₇Cl C8H17CN C₈H₁₇CN C8H17Cl->C8H17CN Product Formation C8H17CN->PTC Catalyst Regeneration PTC->NaCN PTC->C8H17Cl Nucleophilic Attack

Caption: Workflow of Phase-Transfer Catalysis.

Borylation Reaction

This compound can be utilized as a substrate in borylation reactions to introduce a boronic ester group, a versatile functional group in organic synthesis, particularly for cross-coupling reactions.

Experimental Protocol: Borylation of this compound

Materials:

  • This compound

  • Bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂)

  • Lithium methoxide (B1231860) (LiOMe)

  • Methyl tert-butyl ether (MTBE)

  • Pinacolborane (HBpin)

  • Nitrogen gas (N₂)

  • Pressure vessel

  • Petroleum ether and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a 38 mL pressure vessel, add bis(cyclopentadienyl)titanium dichloride (0.01 mmol, 2.5 mg), lithium methoxide (0.2 mmol, 7.6 mg), methyl tert-butyl ether (1 mL), and pinacolborane (0.4 mmol, 58 µL).

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (0.2 mmol, 34 µL) to the vessel.

  • Stir the resulting reaction mixture at 100 °C under a nitrogen atmosphere (1 atm) for approximately 24 hours.

  • After the reaction, cool the mixture to room temperature and concentrate it under vacuum to remove the organic solvent.

  • Purify the residue by column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (40:1) as the eluent to obtain the target borylated product.

Experimental Workflow for Borylation

Borylation_Workflow start Start reactants Combine Cp₂TiCl₂, LiOMe, MTBE, HBpin start->reactants stir1 Stir for 30 min reactants->stir1 add_substrate Add this compound stir1->add_substrate react Heat at 100°C for 24h under N₂ add_substrate->react workup Cool and Concentrate react->workup purify Column Chromatography workup->purify product Borylated Product purify->product

Caption: Borylation Reaction Workflow.

Williamson Ether Synthesis (Hypothetical Protocol)

While not a conventional solvent for this reaction due to its lower polarity compared to traditional solvents like THF or DMF, this compound could be employed in specific cases, particularly in high-temperature syntheses or when the reactants exhibit good solubility. The following is a hypothetical protocol based on the principles of the Williamson ether synthesis.

Reaction Scheme:

Experimental Protocol: Synthesis of an Octyl Ether

Materials:

  • An alcohol (R-OH)

  • Sodium hydride (NaH)

  • This compound (as both reactant and solvent)

  • Anhydrous conditions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in a minimal amount of anhydrous this compound.

  • Dissolve the alcohol in anhydrous this compound and add it dropwise to the sodium hydride suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and cautiously quench the excess sodium hydride with a few drops of ethanol, followed by water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting octyl ether by column chromatography or distillation.

Grignard Reagent Formation (Considerations)

The formation of Grignard reagents typically requires an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to stabilize the organomagnesium species. Using this compound as a solvent for Grignard reagent formation is not standard practice and would likely be unsuccessful due to the lack of coordinating ether oxygens. However, this compound can be used as a substrate in reactions with pre-formed Grignard reagents.

Reaction Scheme with a Pre-formed Grignard Reagent:

In this scenario, this compound acts as an electrophile for the nucleophilic Grignard reagent. The reaction would typically be carried out in the ethereal solvent in which the Grignard reagent was prepared.

Use in Nanoparticle Synthesis (Hypothetical Application)

The high boiling point and non-coordinating nature of this compound could make it a suitable solvent for the synthesis of certain types of nanoparticles, especially those requiring high-temperature decomposition of organometallic precursors.

Hypothetical Protocol: Synthesis of Metal Oxide Nanoparticles

Materials:

  • Metal acetylacetonate (B107027) (e.g., Fe(acac)₃, Co(acac)₂)

  • Oleylamine (capping agent)

  • Oleic acid (capping agent)

  • This compound (solvent)

Procedure:

  • In a three-necked flask, dissolve the metal acetylacetonate precursor, oleylamine, and oleic acid in this compound.

  • Heat the mixture to a high temperature (e.g., 200-250 °C) under a nitrogen atmosphere with vigorous stirring.

  • Maintain the temperature for a set period to allow for the thermal decomposition of the precursor and the nucleation and growth of the nanoparticles.

  • After the reaction, cool the mixture to room temperature.

  • Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

  • Centrifuge the mixture to collect the nanoparticles and wash them several times with a mixture of a solvent (e.g., hexane) and a non-solvent to remove excess capping agents and unreacted precursors.

  • Dry the nanoparticles under vacuum.

Nanoparticle Synthesis Workflow

Nanoparticle_Synthesis start Start dissolve Dissolve Precursor & Capping Agents in this compound start->dissolve heat Heat to High Temperature (e.g., 200-250°C) dissolve->heat hold Maintain Temperature for Growth heat->hold cool Cool to Room Temperature hold->cool precipitate Precipitate with Non-Solvent cool->precipitate centrifuge Centrifuge and Wash precipitate->centrifuge dry Dry Nanoparticles centrifuge->dry product Metal Oxide Nanoparticles dry->product

Caption: Workflow for Nanoparticle Synthesis.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a useful high-boiling, low-polarity solvent with specific applications in organic synthesis, particularly in phase-transfer catalysis. While its use in other areas like Williamson ether synthesis and as a primary solvent for Grignard reagent formation is not conventional, its properties suggest potential for specialized applications. The provided protocols and workflows serve as a guide for researchers to explore the utility of this compound in their synthetic endeavors.

References

Application Notes and Protocols: The Role of Plasticizers in Ion-Selective Electrode Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the literature did not yield any specific applications or protocols for the use of 1-chlorooctane in the fabrication of ion-selective electrodes (ISEs). While the fabrication of ISEs, particularly those with polyvinyl chloride (PVC) membranes, is a well-documented process involving a polymer matrix, an ionophore, and a plasticizer, this compound is not mentioned as a suitable or commonly used plasticizer in the reviewed literature.

This document, therefore, provides a detailed overview of the established principles and protocols for the fabrication of PVC membrane ion-selective electrodes, focusing on the critical role of the plasticizer and citing common examples found in scientific literature. This information is intended for researchers, scientists, and drug development professionals interested in the development and application of ion-selective electrodes.

Introduction to Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are electrochemical sensors that measure the activity of a specific ion in a solution.[1][2] They are widely used in various fields, including environmental monitoring, clinical diagnostics, industrial process control, and pharmaceutical analysis.[3][4][5] A typical ISE consists of an ion-selective membrane, an internal reference electrode, and an internal filling solution. The key component is the membrane, which is designed to be selectively permeable to the target ion.

For many applications, particularly in pharmaceutical and biological analysis, PVC membrane-based ISEs are favored due to their ease of preparation, low cost, and the ability to be tailored for a wide variety of ions.[6][7] The performance of these electrodes, including their selectivity, sensitivity, and stability, is highly dependent on the composition of the membrane.[8][9]

The Critical Role of the Plasticizer in PVC Membranes

The PVC membrane is typically composed of a high molecular weight PVC, an ionophore, and a plasticizer. The plasticizer is a crucial component that acts as a solvent mediator within the membrane, performing several key functions:

  • Ensuring Membrane Fluidity and Permeability: Plasticizers are organic liquids with low volatility that, when added to the PVC matrix, increase the flexibility and workability of the membrane.[1][3] They create a "liquid-like" environment within the polymer, allowing for the mobility of the ionophore and the target ion.

  • Controlling the Dielectric Constant: The dielectric constant of the plasticizer influences the dissociation of ion-pairs within the membrane and can significantly affect the electrode's selectivity.[1]

  • Improving Ionophore Function: The plasticizer dissolves the ionophore and facilitates its interaction with the target ion. The choice of plasticizer can impact the complexation-decomplexation kinetics at the membrane-sample interface.[9]

  • Enhancing Electrode Lifetime: A suitable plasticizer should have low water solubility to prevent it from leaching out of the membrane, which would otherwise lead to a deterioration of the electrode's performance over time.[10]

Commonly used plasticizers in the fabrication of PVC membrane ISEs include:

The selection of an appropriate plasticizer is a critical step in the design of an ISE and is often determined empirically to achieve the desired performance characteristics for a specific target ion.

Generalized Experimental Protocol for PVC Membrane ISE Fabrication

The following protocol describes a general procedure for the preparation of a PVC membrane ion-selective electrode. The specific quantities and components will vary depending on the target ion and the desired electrode characteristics.

Materials and Reagents
  • High molecular weight polyvinyl chloride (PVC)

  • Ionophore (selective for the target ion)

  • Plasticizer (e.g., o-NPOE, DOS, DOP)

  • Tetrahydrofuran (THF), analytical grade

  • Internal filling solution (containing a known concentration of the target ion and a chloride salt)

  • Ag/AgCl wire (for the internal reference electrode)

  • Glass tube or electrode body

Membrane Cocktail Preparation
  • Accurately weigh the PVC, ionophore, and plasticizer in the desired ratio. A typical weight ratio is approximately 33% PVC, 66% plasticizer, and 1-2% ionophore.

  • Dissolve the weighed components in a minimal amount of THF in a small, clean glass vial.

  • Stir the mixture until all components are completely dissolved and a homogenous, viscous solution (the "membrane cocktail") is obtained.

Membrane Casting and Electrode Assembly
  • Prepare a clean, flat glass plate.

  • Pour the membrane cocktail onto the glass plate and allow the THF to evaporate slowly in a dust-free environment at room temperature. This process can take up to 24 hours.

  • Once the membrane is formed and the solvent has fully evaporated, carefully peel it off the glass plate.

  • Cut a small disc (typically 5-10 mm in diameter) from the membrane.

  • Securely attach the membrane disc to the end of a clean glass tube or electrode body using a PVC/THF slurry as an adhesive.

  • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

  • Insert the Ag/AgCl wire into the internal filling solution to act as the internal reference electrode.

  • Condition the assembled electrode by soaking it in a solution of the target ion (e.g., 0.01 M) for several hours before use.

Electrode Characterization

The performance of the fabricated ISE is evaluated by measuring its potentiometric response to varying concentrations of the target ion.

Calibration
  • Prepare a series of standard solutions of the target ion with concentrations spanning the expected measurement range.

  • Immerse the ISE and an external reference electrode (e.g., a commercial Ag/AgCl electrode) in each standard solution.

  • Record the potential (in millivolts) for each solution after the reading has stabilized.

  • Plot the potential (E) versus the logarithm of the ion activity (or concentration). The resulting calibration curve should be linear over a certain range.

Performance Parameters
  • Slope: The slope of the linear portion of the calibration curve should be close to the Nernstian value (approximately 59.2/z mV per decade at 25°C, where z is the charge of the ion).

  • Linear Range: The concentration range over which the calibration curve is linear.

  • Detection Limit: The lowest concentration of the target ion that can be reliably detected.

  • Selectivity: The electrode's preference for the target ion over other interfering ions. This is determined by measuring the potential in the presence of interfering ions and calculating the selectivity coefficient.

  • Response Time: The time it takes for the electrode to reach a stable potential reading after a change in the analyte concentration.

  • Lifetime: The period over which the electrode maintains its performance characteristics.[7]

Data Presentation

The quantitative data obtained from the characterization of an ISE is typically summarized in a table for easy comparison. The following table shows representative data for a hypothetical chloride-selective electrode, as no data is available for an electrode using this compound.

ParameterValue
Slope -58.5 mV/decade
Linear Range 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M
Detection Limit 5.0 x 10⁻⁶ M
Response Time < 20 seconds
Optimal pH Range 3.0 - 10.0
Lifetime 2 months

Visualizing the Experimental Workflow

The general workflow for the fabrication of a PVC membrane ion-selective electrode can be visualized as follows:

ISE_Fabrication_Workflow cluster_prep Membrane Cocktail Preparation cluster_assembly Electrode Assembly cluster_characterization Characterization weigh Weigh Components (PVC, Ionophore, Plasticizer) dissolve Dissolve in THF weigh->dissolve mix Homogenize Solution dissolve->mix cast Cast Membrane on Glass Plate mix->cast evaporate Evaporate Solvent (24h) cast->evaporate cut Cut Membrane Disc evaporate->cut attach Attach to Electrode Body cut->attach fill Fill with Internal Solution attach->fill insert Insert Internal Reference Electrode fill->insert condition Condition Electrode insert->condition calibrate Calibrate with Standards condition->calibrate evaluate Evaluate Performance (Slope, Selectivity, etc.) calibrate->evaluate

General workflow for PVC membrane ISE fabrication.

Conclusion

While the use of this compound in the fabrication of ion-selective electrodes is not supported by the available scientific literature, the principles and protocols for creating PVC membrane ISEs are well-established. The selection of a suitable plasticizer is paramount to achieving a sensor with high sensitivity, selectivity, and a long operational lifetime. Researchers and developers are encouraged to consult the extensive body of literature on ISEs to select the optimal membrane components for their specific analytical challenges.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Octyl Esters from 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octyl esters are a class of organic compounds widely utilized in the pharmaceutical, cosmetic, and flavor industries. They serve as plasticizers, flavoring agents, and synthetic intermediates. This document provides detailed protocols for the laboratory-scale synthesis of octyl esters via nucleophilic substitution of 1-chlorooctane with various carboxylate salts. This SN2 reaction is an effective method for forming the ester bond. Due to the biphasic nature of the reactants (the organic-soluble this compound and the water-soluble carboxylate salt), Phase Transfer Catalysis (PTC) is presented as a highly efficient technique to facilitate the reaction.[1]

Reaction Principle: Nucleophilic Substitution (SN2)

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a carboxylate anion (RCOO⁻) acts as the nucleophile, attacking the primary carbon atom of this compound.[2][3][4] This backside attack leads to the displacement of the chloride ion (the leaving group) and the formation of the octyl ester in a single, concerted step.[2]

SN2_Mechanism SN2 Reaction Mechanism for Octyl Ester Synthesis cluster_reactants Reactants cluster_ts Transition State cluster_products Products RCOO R-COO⁻ TS [R-COO···CH₂(CH₂)₆CH₃···Cl]⁻ RCOO->TS Nucleophilic Attack Chlorooctane Cl-CH₂(CH₂)₆CH₃ Chlorooctane->TS Ester R-COO-CH₂(CH₂)₆CH₃ TS->Ester Leaving Group Departs Chloride Cl⁻ TS->Chloride

SN2 Reaction Mechanism for Octyl Ester Synthesis.

Phase Transfer Catalysis (PTC)

To overcome the mutual insolubility of the carboxylate salt (typically in an aqueous phase) and this compound (in an organic phase), a phase transfer catalyst is employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common catalysts. The catalyst's cation (Q⁺) pairs with the carboxylate anion (RCOO⁻), transporting it from the aqueous phase into the organic phase where it can react with this compound.[1]

PTC_Cycle Aqueous Phase | Organic Phase cluster_interface RCOOM_aq RCOO⁻M⁺ (aq) QOOCR_org Q⁺RCOO⁻ (org) RCOOM_aq->QOOCR_org Anion Exchange QX_org Q⁺X⁻ (org) MX_aq M⁺X⁻ (aq) C8H17OOCR_org C₈H₁₇OOCR (org) (Product) QOOCR_org->C8H17OOCR_org SN2 Reaction C8H17Cl_org C₈H₁₇Cl (org) C8H17OOCR_org->QX_org Catalyst Regeneration

The catalytic cycle of Phase Transfer Catalysis.

Experimental Protocols

Protocol 1: Synthesis of Octyl Acetate (B1210297)

This protocol details the synthesis of octyl acetate from this compound and sodium acetate using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Materials

  • This compound (C₈H₁₇Cl)

  • Sodium acetate (CH₃COONa), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343)

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (e.g., 0.1 mol), sodium acetate (e.g., 0.15 mol, 1.5 equivalents), and TBAB (e.g., 0.005 mol, 5 mol%).

  • Add toluene (100 mL) and deionized water (50 mL) to the flask.

  • Reaction: Heat the biphasic mixture to reflux (approx. 90-100 °C) with vigorous stirring.

  • Maintain the reaction at reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: Purify the crude octyl acetate by vacuum distillation to yield a colorless liquid with a characteristic fruity odor.[5]

Protocol 2: Synthesis of Octyl Formate (B1220265)

This protocol describes the synthesis of octyl formate from this compound and sodium formate.

Materials

  • This compound (C₈H₁₇Cl)

  • Sodium formate (HCOONa)

  • Tetrabutylammonium bromide (TBAB)

  • Heptane (B126788)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure

  • Reaction Setup: Combine this compound (0.1 mol), sodium formate (0.15 mol), and TBAB (0.005 mol) in a 250 mL round-bottom flask with a stir bar and condenser.

  • Add heptane (100 mL) and water (50 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 10-16 hours.

  • Workup and Purification: Follow the workup, drying, and purification steps as described in Protocol 1. The final product, octyl formate, is a colorless liquid.

Experimental_Workflow General Experimental Workflow node_setup 1. Reaction Setup (Reactants, Catalyst, Solvents) node_reaction 2. Reflux (Heating & Stirring) node_setup->node_reaction node_cool 3. Cooling node_reaction->node_cool node_separate 4. Phase Separation node_cool->node_separate node_wash 5. Washing (H₂O, NaHCO₃, Brine) node_separate->node_wash node_dry 6. Drying (Anhydrous MgSO₄/Na₂SO₄) node_wash->node_dry node_evap 7. Solvent Evaporation (Rotary Evaporator) node_dry->node_evap node_distill 8. Purification (Vacuum Distillation) node_evap->node_distill node_product Final Product (Pure Octyl Ester) node_distill->node_product

General workflow for the synthesis and purification of octyl esters.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of various octyl esters from this compound. Conditions should be optimized for each specific substrate.

Target EsterCarboxylate SaltCatalyst (mol%)SolventTemperature (°C)Approx. Time (h)Typical Yield (%)
Octyl Acetate Sodium AcetateTBAB (5%)Toluene1008-1285-95
Octyl Formate Sodium FormateTBAB (5%)Heptane9810-1680-90
Octyl Propionate Sodium PropionateTBAB (5%)Toluene1008-1282-92
Octyl Butyrate Sodium ButyrateTBAB (5%)Toluene10010-1480-90
Octyl Benzoate Sodium BenzoateTBAB (5%)Xylene12012-2475-85

Characterization

The identity and purity of the synthesized octyl esters should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (approx. 1735-1750 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a combustible liquid and an irritant. Avoid contact with skin and eyes.

  • Organic solvents like toluene and heptane are flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Note: Monitoring Nucleophilic Substitution Reactions of 1-Chlorooctane using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for monitoring the progress of chemical reactions involving 1-chlorooctane using Gas Chromatography-Mass Spectrometry (GC-MS). Specifically, this document outlines the protocol for tracking a representative SN2 reaction—the synthesis of butyl octyl ether via Williamson ether synthesis. The described methodology provides a framework for researchers, scientists, and drug development professionals to qualitatively identify reactants, products, and byproducts, as well as to quantitatively assess reaction conversion over time.

Introduction

This compound is a versatile alkylating agent commonly employed in organic synthesis to introduce an eight-carbon alkyl chain into various molecules.[1] Its reactions, primarily nucleophilic substitutions, are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates.[2][3] Accurate monitoring of these reactions is crucial for optimization of reaction conditions, determination of kinetics, and ensuring product purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification based on mass-to-charge ratio and fragmentation patterns.[4][5] This note provides a comprehensive protocol for sample preparation, GC-MS analysis, and data interpretation for a model reaction involving this compound.

Featured Reaction: Williamson Ether Synthesis of Butyl Octyl Ether

The Williamson ether synthesis is a classic SN2 reaction involving the reaction of an alkoxide with a primary alkyl halide.[6][7] In this example, sodium butoxide, formed from the deprotonation of 1-butanol (B46404), reacts with this compound to yield butyl octyl ether.

Reaction Scheme:

CH₃(CH₂)₃OH + NaH → CH₃(CH₂)₃ONa + H₂ (1-Butanol + Sodium Hydride → Sodium Butoxide + Hydrogen Gas)

CH₃(CH₂)₃ONa + CH₃(CH₂)₆CH₂Cl → CH₃(CH₂)₃O(CH₂)₇CH₃ + NaCl (Sodium Butoxide + this compound → Butyl Octyl Ether + Sodium Chloride)

Experimental Protocols

Materials and Reagents
Reaction Procedure
  • Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-butanol (1.0 equivalent) to anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Cool the resulting sodium butoxide solution to 0 °C.

  • Add this compound (1.0 equivalent) dropwise to the flask.

  • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by taking aliquots at specified time intervals (e.g., 0, 1, 2, 4, 6 hours).

Sample Preparation for GC-MS Analysis
  • Quenching: Withdraw a small aliquot (approximately 0.1 mL) from the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing 1 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Add 1 mL of dichloromethane (DCM) to the vial, cap, and vortex thoroughly.

  • Allow the layers to separate and carefully transfer the bottom organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the organic extract to remove any residual water.

  • Dilution: Dilute the dried organic extract with DCM to a final concentration suitable for GC-MS analysis (e.g., ~10-100 µg/mL). A 1:100 dilution is a good starting point.

  • Transfer the final diluted sample to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid detector saturation.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Presentation

The progress of the reaction can be monitored by observing the decrease in the peak area of this compound and the increase in the peak area of the butyl octyl ether product over time. The identity of each peak is confirmed by its mass spectrum.

Table 1: Expected GC-MS Data for Reactant and Product

Compound NameRetention Time (min) (Expected)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound~8.5148.6791, 69, 55, 43, 41
Butyl Octyl Ether~10.2186.34115, 87, 70, 57, 43

Note: Retention times are estimates and will vary depending on the specific instrument and conditions. Key mass fragments for this compound are based on publicly available spectral data. Fragments for butyl octyl ether are predicted based on common ether fragmentation patterns.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling & Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reactants 1-Butanol + NaH in THF Alkoxide Sodium Butoxide Formation Reactants->Alkoxide Add_Substrate Add this compound Alkoxide->Add_Substrate Reflux Heat to Reflux Add_Substrate->Reflux Aliquot Take Aliquot at Time 't' Reflux->Aliquot Quench Quench with NH4Cl Aliquot->Quench Extract Extract with DCM Quench->Extract Dry Dry with Na2SO4 Extract->Dry Dilute Dilute for Analysis Dry->Dilute Inject Inject into GC-MS Dilute->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Chromatogram Analyze Chromatogram (Retention Time) Detect->Chromatogram MassSpec Analyze Mass Spectra (Fragmentation) Detect->MassSpec Quantify Quantify Peak Areas (% Conversion) Chromatogram->Quantify MassSpec->Quantify

Caption: Experimental workflow for monitoring this compound reactions.

SN2_Pathway cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) Butanol 1-Butanol CH₃(CH₂)₃OH Butoxide Sodium Butoxide CH₃(CH₂)₃ONa Butanol->Butoxide Deprotonation NaH Sodium Hydride NaH NaH->Butoxide H2 {Hydrogen Gas | H₂} Butoxide->H2 Chlorooctane This compound CH₃(CH₂)₆CH₂Cl Product Butyl Octyl Ether CH₃(CH₂)₃O(CH₂)₇CH₃ Chlorooctane->Product NaCl {Sodium Chloride | NaCl} Product->NaCl Butoxide_React Sodium Butoxide Butoxide_React->Product SN2 Attack

Caption: Signaling pathway for the Williamson ether synthesis.

Conclusion

The GC-MS methodology presented provides a reliable and efficient means for monitoring the progress of reactions involving this compound. The protocol for sample preparation is straightforward, and the GC-MS analysis yields clear, interpretable data, allowing for both qualitative and quantitative assessment of the reaction mixture. This approach enables researchers to effectively optimize reaction conditions, determine reaction endpoints, and ensure the desired product is synthesized with high purity. The principles outlined in this application note can be readily adapted to other nucleophilic substitution reactions involving this compound and other alkyl halides.

References

Application Note: Real-Time Monitoring of Nucleophilic Substitution of 1-Chlorooctane using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the real-time in-situ monitoring of the nucleophilic substitution reaction between 1-chlorooctane and sodium azide (B81097) to form 1-azidooctane (B1266841). This method provides a non-invasive and continuous way to track the changes in functional groups, specifically the disappearance of the C-Cl stretching vibration and the appearance of the characteristic azide (N₃) stretching vibration. The presented protocol is designed for researchers, scientists, and drug development professionals to facilitate kinetic studies and reaction optimization.

Introduction

The conversion of alkyl halides to other functional groups is a cornerstone of organic synthesis. This compound is a common starting material and understanding the kinetics of its reactions is crucial for process development and optimization. Traditional methods for reaction monitoring often involve offline analysis, which can be time-consuming and may not provide a complete kinetic profile. In-situ FTIR spectroscopy offers a powerful alternative, allowing for the continuous monitoring of reactant consumption and product formation under actual reaction conditions. This application note provides a detailed protocol for tracking the SN2 reaction of this compound with sodium azide, a reaction that is synthetically useful for the introduction of the versatile azide moiety.

Principle of the Method

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups have characteristic vibrational frequencies, resulting in a unique IR spectrum. By monitoring the changes in the intensity of specific absorption bands over time, the progress of a chemical reaction can be followed. In the reaction of this compound with sodium azide, we will monitor the decrease in the absorbance of the C-Cl stretching band (typically in the 850-550 cm⁻¹ region) and the simultaneous increase in the strong, sharp absorbance of the azide asymmetric stretching band (around 2100 cm⁻¹).[1]

Experimental Protocol

This protocol outlines the procedure for the in-situ FTIR monitoring of the reaction between this compound and sodium azide in acetone (B3395972).

Materials and Reagents:

  • This compound (C₈H₁₇Cl), ≥98%

  • Sodium azide (NaN₃), ≥99.5%

  • Acetone, anhydrous, ≥99.8%

  • Nitrogen gas, high purity

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring (e.g., Mettler-Toledo ReactIR)

  • Jacketed reaction vessel with temperature control

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • System Setup:

    • Assemble the reaction setup under a nitrogen atmosphere to ensure anhydrous conditions.

    • Insert the ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.

    • Set the reaction vessel temperature to 50°C using a circulating bath.

  • Background Spectrum Acquisition:

    • Add 100 mL of anhydrous acetone to the reaction vessel and begin stirring.

    • Allow the solvent to equilibrate to the set temperature.

    • Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra of the reaction mixture.

  • Reactant Addition and Data Collection:

    • Dissolve 1.30 g (0.02 mol) of sodium azide in the acetone.

    • Once the sodium azide is fully dissolved, begin collecting FTIR spectra at 2-minute intervals.

    • Inject 2.97 g (0.02 mol) of this compound into the reaction vessel.

    • Continue to collect spectra for a total of 120 minutes or until the reaction reaches completion (indicated by the stabilization of the azide peak and disappearance of the C-Cl peak).

FTIR Data Acquisition Parameters:

ParameterSetting
Spectral Range4000 - 400 cm⁻¹
Resolution4 cm⁻¹
Scans per Spectrum64
Data Collection Interval2 minutes

Data Analysis and Results

The progress of the reaction can be visualized by plotting the absorbance of the key functional group peaks as a function of time. The disappearance of the C-Cl stretch of this compound and the appearance of the N₃ stretch of 1-azidooctane provide a direct measure of the reaction kinetics.

Characteristic Infrared Absorption Bands:

Functional GroupVibrational ModeWavenumber (cm⁻¹)Expected Trend
C-ClStretch~725-730Decrease
N₃ (Azide)Asymmetric Stretch~2100Increase
C-H (Alkyl)Stretch~2850-2960No significant change

Quantitative Data Summary:

The following table presents representative data for the change in absorbance of the azide peak over the course of the reaction. This data can be used to determine the reaction rate constant.

Time (minutes)Absorbance of N₃ Peak (~2100 cm⁻¹) (Arbitrary Units)
00.00
100.15
200.28
300.39
400.48
500.56
600.63
700.69
800.74
900.78
1000.81
1100.83
1200.85

Visualizations

Reaction_Workflow Experimental Workflow for FTIR Monitoring of this compound Reaction cluster_setup System Setup cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Setup Assemble Reaction Vessel with ATR Probe Solvent Add Anhydrous Acetone Setup->Solvent Equilibrate Equilibrate to 50°C Solvent->Equilibrate Background Collect Background Spectrum Equilibrate->Background System Ready Add_NaN3 Add Sodium Azide Background->Add_NaN3 Start_Scan Start Spectral Collection Add_NaN3->Start_Scan Add_1ClOct Inject this compound Start_Scan->Add_1ClOct Monitor Monitor Reaction Progress (120 minutes) Add_1ClOct->Monitor Process_Spectra Process Spectra (Baseline Correction, etc.) Monitor->Process_Spectra Reaction Complete Peak_Analysis Identify and Integrate C-Cl and N3 Peaks Process_Spectra->Peak_Analysis Kinetics Plot Absorbance vs. Time and Determine Kinetics Peak_Analysis->Kinetics

Caption: Workflow for monitoring the reaction of this compound with sodium azide using in-situ FTIR.

Signaling_Pathway Functional Group Transformation Pathway Reactant This compound (C-Cl stretch at ~725 cm⁻¹) Product 1-Azidooctane (N₃ stretch at ~2100 cm⁻¹) Reactant->Product SN2 Reaction Byproduct Sodium Chloride (NaCl) Reactant->Byproduct Nucleophile Sodium Azide (N₃⁻) Nucleophile->Product Nucleophile->Byproduct

Caption: Transformation of functional groups during the nucleophilic substitution reaction.

Conclusion

In-situ FTIR spectroscopy is a highly effective technique for monitoring the progress of chemical reactions in real-time. This application note provides a detailed protocol for tracking the nucleophilic substitution of this compound with sodium azide. The method allows for the direct observation of changes in key functional groups, providing valuable kinetic data for process understanding and optimization. The principles and protocols outlined here can be adapted for a wide range of other chemical reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of nucleophilic substitution reactions involving 1-chlorooctane. As a primary alkyl halide, this compound is a versatile substrate for SN2 reactions, but achieving high yields requires careful consideration of reaction parameters.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments with this compound.

Low or No Product Yield

Issue: After running the reaction and workup, the yield of the desired substitution product is significantly lower than expected, or no product is formed at all.

Possible Causes and Solutions:

  • Weak Nucleophile: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile. If you are using a weak nucleophile (e.g., water, alcohols), the reaction will be very slow.

    • Solution: Switch to a stronger nucleophile. Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., CH₃O⁻ > CH₃OH). For a given period, nucleophilicity increases with decreasing electronegativity.

  • Poor Leaving Group: While chloride is a competent leaving group, it is less reactive than bromide or iodide. The C-Cl bond is stronger than C-Br or C-I bonds, leading to a higher activation energy for the substitution reaction.

    • Solution (Finkelstein Reaction): Convert the this compound to the more reactive 1-iodooctane (B127717) in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. The iodide is a much better leaving group, and the subsequent reaction with your primary nucleophile will be significantly faster.

  • Inappropriate Solvent: The choice of solvent can dramatically impact the rate of an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972). These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. Polar protic solvents (e.g., water, ethanol (B145695), methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.

  • Low Reaction Temperature: While higher temperatures can promote unwanted side reactions, a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: Gently heat the reaction mixture. For many SN2 reactions with this compound, a temperature range of 50-80 °C is a good starting point. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.

Formation of 1-Octene (Elimination Byproduct)

Issue: Spectroscopic analysis of your product mixture shows the presence of 1-octene, indicating that a competing E2 elimination reaction is occurring.

Possible Causes and Solutions:

  • Strongly Basic Nucleophile: Nucleophiles that are also strong bases can abstract a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of an alkene.

    • Solution: Choose a nucleophile that is a strong nucleophile but a weak base. Good examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiophenoxide (PhS⁻). Avoid using strongly basic and sterically hindered bases like potassium tert-butoxide (t-BuOK) if substitution is the desired outcome, as these will heavily favor elimination.

  • High Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.

    • Solution: Run the reaction at a lower temperature. Often, room temperature is sufficient if a strong nucleophile and an appropriate solvent are used. If heating is necessary to achieve a reasonable rate, do so cautiously and monitor for the formation of 1-octene.

  • Sterically Hindered Base: Bulky bases will preferentially act as bases rather than nucleophiles because it is sterically easier to remove a proton from the periphery of the molecule than to attack the sterically shielded electrophilic carbon.

    • Solution: Use a small, unhindered nucleophile/base. For example, if an alkoxide is required, sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) will give a higher substitution-to-elimination ratio than potassium tert-butoxide.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound so much slower than the literature procedure using 1-bromooctane (B94149)?

A1: The reactivity of alkyl halides in SN2 reactions is highly dependent on the leaving group. The order of reactivity for halogens is I > Br > Cl > F. The carbon-chlorine bond is stronger than the carbon-bromine bond, resulting in a higher activation energy and a slower reaction rate for this compound compared to 1-bromooctane under identical conditions.

Q2: Can I use a polar protic solvent like ethanol for my reaction?

A2: While the reactants may be soluble in ethanol, it is not the ideal solvent for an SN2 reaction with this compound. Polar protic solvents can solvate the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile and makes it less reactive. This will significantly slow down the rate of the desired SN2 reaction. A polar aprotic solvent like DMF or DMSO is highly recommended.

Q3: How can I easily convert this compound to 1-iodooctane to speed up my reaction?

A3: You can perform a Finkelstein reaction. By dissolving this compound and your nucleophile in acetone with a catalytic or stoichiometric amount of sodium iodide, the chloride is exchanged for an iodide. Sodium chloride is insoluble in acetone and precipitates out, driving the equilibrium towards the formation of 1-iodooctane, which then reacts more rapidly with your nucleophile.

Q4: I am trying to synthesize octylamine (B49996) from this compound using ammonia, but the yield is very low. What is happening?

A4: Ammonia is a relatively weak nucleophile. Furthermore, the initially formed primary amine is also a nucleophile and can react with another molecule of this compound, leading to the formation of secondary and tertiary amines, as well as a quaternary ammonium (B1175870) salt. This results in a mixture of products and a low yield of the desired primary amine. A better approach is to use the Gabriel synthesis or an azide synthesis followed by reduction. For example, reacting this compound with sodium azide (a strong nucleophile) to form 1-azidooctane, which can then be reduced to octylamine.

Q5: What is the best way to introduce a thiol group?

A5: Reacting this compound with sodium thiomethoxide (NaSMe) or sodium hydrosulfide (B80085) (NaSH) are effective methods. Thiolates are excellent nucleophiles. To avoid the formation of the corresponding sulfide (B99878) as a byproduct when using NaSH, it is often used in excess.

Data Presentation: Comparative Reaction Parameters

The following tables provide illustrative data to guide your experimental design.

Table 1: Effect of Leaving Group on SN2 Reaction Rate

This table illustrates the significant difference in reactivity between this compound and 1-bromooctane in a Finkelstein reaction with sodium iodide in acetone at 50°C.

Time (minutes)% Yield of 1-Iodooctane from 1-Bromooctane% Yield of 1-Iodooctane from this compound
5~35%<1%
15~75%~5%
30~90%~15%
60>98%~30%
120>98%~55%

Note: This data is illustrative and based on established principles of SN2 reactivity. Actual results may vary.

Table 2: Influence of Solvent on SN2 Reaction Rate

This table shows the relative rate enhancement for a typical SN2 reaction in different solvents, normalized to the rate in methanol.

SolventSolvent TypeRelative Rate
MethanolPolar Protic1
EthanolPolar Protic~2.5
AcetonePolar Aprotic~500
Dimethylformamide (DMF)Polar Aprotic~1,400
Dimethyl Sulfoxide (DMSO)Polar Aprotic~2,100

Note: This data is illustrative for a typical SN2 reaction and highlights the significant rate acceleration in polar aprotic solvents.

Table 3: Nucleophile Strength and Potential for E2 Competition

NucleophileTypeTypical Reaction with this compoundE2 Potential
I⁻, Br⁻, N₃⁻, CN⁻, RS⁻Good Nucleophile / Weak BaseSN2 (Major)Low
HO⁻, RO⁻Strong Base / Strong NucleophileSN2 and E2Moderate to High
t-BuOKStrong, Sterically Hindered BaseE2 (Major)Very High
H₂O, ROHWeak Nucleophile / Weak BaseVery Slow SN2Low

Experimental Protocols

Protocol 1: Synthesis of 1-Azidooctane from this compound

This protocol describes the synthesis of 1-azidooctane, a versatile intermediate, via an SN2 reaction.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • To this solution, add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to 60-70 °C.

  • Stir the mixture vigorously for 12-24 hours. Monitor the reaction's progress periodically using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash them successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-azidooctane. The product can be further purified by vacuum distillation if necessary.

Protocol 2: Finkelstein Reaction for Enhanced Reactivity

This protocol demonstrates how to use a catalytic amount of sodium iodide to accelerate the reaction of this compound with a nucleophile, in this case, sodium cyanide.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI)

  • Acetone, anhydrous

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous acetone, sodium cyanide (1.2 equivalents), and sodium iodide (0.1 equivalents).

  • Stir the suspension and add this compound (1.0 equivalent).

  • Heat the mixture to reflux (acetone boils at ~56 °C) and maintain for 4-8 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, nonanenitrile.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General SN2 Workflow

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Polar Aprotic Solvent B Add Nucleophile (e.g., NaN3, NaCN) A->B C Heat Reaction Mixture (e.g., 50-80 °C) B->C D Monitor by TLC C->D E Aqueous Work-up (Extraction) D->E If Reaction is Complete F Drying of Organic Layer E->F G Solvent Removal F->G H Purification (e.g., Distillation) G->H Troubleshooting_Low_Yield Start Low Yield of Substitution Product Cause1 Weak Nucleophile? Start->Cause1 Cause2 Poor Leaving Group (C-Cl)? Start->Cause2 Cause3 Inappropriate Solvent? Start->Cause3 Cause4 Side Reaction (E2 Elimination)? Start->Cause4 Solution1 Use Stronger (Anionic) Nucleophile Cause1->Solution1 Yes Solution2 Add Catalytic NaI (Finkelstein Reaction) Cause2->Solution2 Yes Solution3 Use Polar Aprotic Solvent (DMF, DMSO) Cause3->Solution3 Yes Solution4 Lower Temperature & Use Less Basic Nucleophile Cause4->Solution4 Yes

Side reactions of 1-Chlorooctane in Grignard formation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 1-chlorooctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when preparing octylmagnesium chloride?

A1: The most significant side reaction during the formation of octylmagnesium chloride is the Wurtz coupling reaction . In this reaction, the already formed Grignard reagent (octylmagnesium chloride) reacts with the starting material (this compound) to produce a dimer, in this case, hexadecane.[1][2] Another potential, though less common, side reaction for primary alkyl halides like this compound is an elimination reaction, which would lead to the formation of octene.[3]

Q2: My Grignard reaction won't start. What are the common causes and solutions?

A2: Failure to initiate is a common issue. The primary causes are:

  • Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with this compound.[4]

  • Presence of Moisture: Grignard reagents are highly reactive with water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms and can prevent the reaction from starting.[4]

Solutions:

  • Magnesium Activation: Activate the magnesium surface by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask (under an inert atmosphere) to expose a fresh surface.[4][5] Gentle heating can also help initiate the reaction.[4]

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and make sure the this compound is dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[6]

Q3: How can I minimize the formation of the Wurtz coupling product (hexadecane)?

A3: Minimizing the Wurtz coupling product is key to achieving a high yield of the Grignard reagent. The following strategies are effective:

  • Slow Addition of this compound: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture, reducing the likelihood of it reacting with the newly formed Grignard reagent.[1]

  • Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the Wurtz coupling reaction.[4]

  • Solvent Choice: While both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, for substrates prone to Wurtz coupling, diethyl ether or 2-methyltetrahydrofuran (B130290) (2-MeTHF) may be preferable to THF.[2][7]

  • Use of Excess Magnesium: Employing a slight excess of magnesium ensures that the this compound is more likely to react with the magnesium surface rather than the Grignar reagent.[8]

Q4: What is the recommended solvent for preparing octylmagnesium chloride?

A4: Anhydrous ethereal solvents are essential. The most commonly used are diethyl ether (Et₂O) and tetrahydrofuran (THF) .[9]

  • Diethyl Ether: Generally a good choice and can sometimes lead to less Wurtz coupling compared to THF for reactive halides.[2]

  • THF: Has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can be advantageous for initiating reactions with less reactive chlorides.[9][10] It is also a better solvent for the Grignard reagent, leading to a more soluble and potentially more reactive species.[9]

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF that has been shown to improve yields and reduce Wurtz coupling in some cases.[7][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reaction does not initiate (no heat evolution, no cloudiness) 1. Magnesium surface is passivated with an oxide layer. 2. Presence of moisture in the system.1. Activate the magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings. Gentle heating can also be applied. 2. Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents and dry this compound. Purge the system with an inert gas (N₂ or Ar).
Low yield of Grignard reagent 1. Significant Wurtz coupling. 2. Incomplete reaction. 3. Reaction quenched by moisture or atmospheric CO₂.1. Add the this compound solution slowly to the magnesium suspension. Maintain a gentle reflux and avoid overheating. Consider using diethyl ether instead of THF. 2. Ensure the magnesium is sufficiently activated and allow for adequate reaction time after the addition is complete. 3. Maintain strict anhydrous conditions and a positive pressure of inert gas throughout the reaction.
Formation of a significant amount of white precipitate 1. The Grignard reagent may have limited solubility in the chosen solvent. 2. The Wurtz coupling product (hexadecane) is insoluble. 3. Reaction with oxygen to form alkoxides.1. This can be normal, especially in hydrocarbon solvents. In ethereal solvents, it may indicate a problem. 2. This is a strong indicator of significant Wurtz coupling. Implement strategies to minimize this side reaction. 3. Ensure a good inert atmosphere is maintained throughout the process.
Reaction becomes too vigorous and difficult to control 1. The rate of addition of this compound is too fast. 2. The initial concentration of the reagents is too high.1. Immediately slow down or stop the addition of this compound. Use an ice bath to cool the reaction flask. 2. Ensure the this compound is sufficiently diluted in the solvent before addition.

Data Presentation

Table 1: Influence of Solvent on Grignard Yield and Wurtz Coupling for Reactive Halides

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (%)Observations
Diethyl Ether (Et₂O) ~90%~10%Excellent yield with minimal Wurtz coupling.[7]
Tetrahydrofuran (THF) ~30%~70%Poor yield due to significant Wurtz byproduct formation.[7]
2-Methyltetrahydrofuran (2-MeTHF) ~90%~10%Excellent yield, comparable to diethyl ether, with the added benefit of being a "greener" solvent.[7]

Experimental Protocols

Protocol 1: Preparation of Octylmagnesium Chloride

This protocol details a general procedure for the synthesis of octylmagnesium chloride with measures to minimize side reactions.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and heating mantle.

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry glassware. Place the magnesium turnings and a magnetic stir bar in the flask. Attach the condenser, dropping funnel, and a gas inlet. Purge the system with inert gas.

  • Magnesium Activation: Add one small crystal of iodine to the flask. Gently warm the flask with a heating mantle until the purple color of the iodine disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Prepare a solution of this compound in about two-thirds of the total anhydrous solvent and place it in the dropping funnel. Add a small amount of the remaining solvent to the flask to cover the magnesium. Add a small portion (~5-10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction should initiate, evidenced by gentle boiling of the solvent and the appearance of a cloudy, gray solution. If the reaction does not start, gentle warming may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with an ice-water bath.

  • Completion: After the addition is complete, continue to stir the mixture at a gentle reflux for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting gray to brownish solution of octylmagnesium chloride is ready for use.

Visualizations

Grignard_Side_Reactions RCl This compound (R-Cl) Grignard Octylmagnesium Chloride (R-MgCl) RCl->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Wurtz Hexadecane (R-R) Grignard->Wurtz

Caption: Main reaction pathway versus the Wurtz coupling side reaction.

Troubleshooting_Grignard_Formation Start Start Grignard Synthesis Problem Problem Encountered Start->Problem No Reaction No Reaction Problem->No Reaction No Initiation Low Yield Low Yield Problem->Low Yield Low Yield Solution Solution Success Successful Grignard Formation Solution->Success Activate Mg (Iodine, Heat)\nEnsure Anhydrous Conditions Activate Mg (Iodine, Heat) Ensure Anhydrous Conditions No Reaction->Activate Mg (Iodine, Heat)\nEnsure Anhydrous Conditions Activate Mg (Iodine, Heat)\nEnsure Anhydrous Conditions->Solution Slow Addition of R-Cl\nControl Temperature\nCheck for Moisture Slow Addition of R-Cl Control Temperature Check for Moisture Low Yield->Slow Addition of R-Cl\nControl Temperature\nCheck for Moisture Slow Addition of R-Cl\nControl Temperature\nCheck for Moisture->Solution

Caption: Troubleshooting workflow for Grignard reagent formation.

References

Technical Support Center: Overcoming Low Reactivity of 1-Chlorooctane with Sterically Hindered Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-chlorooctane in nucleophilic substitution reactions, particularly with sterically hindered nucleophiles.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Substitution Product

Symptoms:

  • Starting material (this compound) remains largely unreacted after the specified reaction time.

  • Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis shows a prominent spot/peak corresponding to this compound.

  • Low isolated yield of the desired product.

Possible Causes and Solutions:

  • Poor Leaving Group: The chloride ion is a moderate leaving group, significantly less reactive than bromide or iodide. For Sₙ2 reactions, the leaving group's ability to depart is crucial. The reactivity order for halogens as leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[1][2]

    • Solution 1: Finkelstein Reaction. Convert this compound to the more reactive 1-iodooctane (B127717) in a preliminary step. The Finkelstein reaction involves treating the alkyl chloride with an excess of sodium iodide in acetone (B3395972).[3][4][5] Sodium chloride is insoluble in acetone and precipitates, driving the equilibrium towards the formation of the alkyl iodide.[3][4] The resulting 1-iodooctane can then be used in the subsequent reaction with the sterically hindered nucleophile.

  • Steric Hindrance of the Nucleophile: Bulky nucleophiles, such as potassium tert-butoxide or lithium diisopropylamide (LDA), have difficulty approaching the electrophilic carbon atom of this compound for backside attack, which is characteristic of an Sₙ2 reaction.[1][6][7][8] This steric hindrance significantly slows down the rate of substitution.

    • Solution 2: Increase Reaction Temperature. Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as higher temperatures can also promote side reactions, particularly elimination (E2).

    • Solution 3: Employ a Less Hindered Nucleophile if Possible. If the experimental design allows, consider using a less sterically encumbered nucleophile to achieve the desired transformation.

  • Inappropriate Solvent: The choice of solvent plays a critical role in Sₙ2 reactions. Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[2]

    • Solution 4: Use a Polar Aprotic Solvent. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone are preferred for Sₙ2 reactions.[2] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.

Issue 2: Predominance of Elimination Product (Octene)

Symptoms:

  • The major product isolated is 1-octene (B94956) or other isomers of octene.

  • Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the presence of octene.

Possible Causes and Solutions:

  • Strongly Basic and Sterically Hindered Nucleophile: Many sterically hindered nucleophiles, such as potassium tert-butoxide, are also strong bases.[6] When substitution is sterically disfavored, these reagents will preferentially act as bases, abstracting a proton from the beta-carbon of this compound and leading to the formation of an alkene via an E2 elimination pathway.[6]

    • Solution 1: Use a Strong, but Less Sterically Hindered Nucleophile. If substitution is the desired outcome, a nucleophile that is a weaker base or less sterically hindered should be considered.

    • Solution 2: Lower the Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at a lower temperature may favor the Sₙ2 pathway.

    • Solution 3: Use a Nucleophilic Catalyst. A catalyst can enhance the rate of the desired substitution reaction, allowing it to outcompete the elimination pathway.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound and potassium tert-butoxide primarily yielding 1-octene?

A1: Potassium tert-butoxide is a strong, sterically hindered base.[6] Due to its bulk, it is a poor nucleophile for Sₙ2 reactions.[9] Consequently, it preferentially acts as a base, leading to the E2 elimination of HCl from this compound to form 1-octene.[6][7]

Q2: How can I increase the yield of the substitution product when using a sterically hindered nucleophile?

A2: There are several strategies:

  • Improve the Leaving Group: Convert this compound to 1-iodooctane using the Finkelstein reaction.[3][4][5] Iodide is a much better leaving group than chloride.

  • Use a Catalyst: Employ a phase-transfer catalyst to increase the nucleophilicity of your sterically hindered nucleophile.

  • Optimize Reaction Conditions: Use a polar aprotic solvent like DMF or DMSO and carefully control the reaction temperature to minimize elimination side reactions.

Q3: What is a phase-transfer catalyst and how does it work in this context?

A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10][11][12] In the case of a reaction between an ionic nucleophile (often soluble in an aqueous or solid phase) and an organic substrate like this compound (soluble in an organic phase), the PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, forms an ion pair with the nucleophile.[11] This lipophilic ion pair can then move into the organic phase, where the "naked" and highly reactive nucleophile can attack the this compound.

Q4: Can I use a stronger, non-hindered nucleophile instead?

A4: If the specific transformation allows for it, using a strong, non-hindered nucleophile is often the simplest solution to the low reactivity of this compound. However, in many synthetic pathways, the use of a specific sterically hindered nucleophile is required to achieve the desired product architecture.

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with different nucleophiles under various conditions.

SubstrateNucleophileCatalystSolventTemperature (°C)Product(s)Yield (%)Reference(s)
This compoundPotassium tert-butoxideNoneTHFReflux1-Octene (major), 1-tert-butoxyoctane (minor)Low (for substitution)[6][9]
This compoundSodium CyanideNoneAqueous/Organic105No significant reaction~0[10]
This compoundSodium CyanideHexadecyltributylphosphonium bromide (PTC)Aqueous/Decane1051-Cyanooctane99[10]
This compoundSodium IodideNoneAcetoneReflux1-IodooctaneHigh[3][4][5]

Experimental Protocols

Protocol 1: Finkelstein Reaction - Synthesis of 1-Iodooctane

Objective: To convert this compound to the more reactive 1-iodooctane.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaCl) should be observed.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Evaporate the acetone under reduced pressure.

  • The crude 1-iodooctane can be purified by distillation or used directly in the next step after appropriate workup (e.g., washing with aqueous sodium thiosulfate (B1220275) to remove any residual iodine).

Protocol 2: Phase-Transfer Catalyzed Substitution with a Hindered Nucleophile

Objective: To perform a nucleophilic substitution on this compound with a sterically hindered nucleophile using a phase-transfer catalyst.

Materials:

  • This compound

  • Sterically hindered nucleophile (e.g., potassium phenoxide)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or other suitable organic solvent

  • Aqueous solution of the nucleophile's corresponding base (if starting from a neutral precursor)

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle

Procedure:

  • Set up a round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Charge the flask with this compound (1.0 eq), the organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • Add the aqueous solution of the sterically hindered nucleophile (e.g., potassium phenoxide, 1.2 eq).

  • Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

Troubleshooting_Low_Reactivity Start Low or No Conversion of this compound CheckLeavingGroup Is the Leaving Group Sufficiently Reactive? Start->CheckLeavingGroup Finkelstein Perform Finkelstein Reaction: Convert R-Cl to R-I with NaI/acetone CheckLeavingGroup->Finkelstein No CheckNucleophile Is the Nucleophile Too Sterically Hindered? CheckLeavingGroup->CheckNucleophile Yes Finkelstein->CheckNucleophile IncreaseTemp Increase Reaction Temperature CheckNucleophile->IncreaseTemp Yes UsePTC Use a Phase-Transfer Catalyst (PTC) CheckNucleophile->UsePTC Yes CheckSolvent Is the Solvent Appropriate? CheckNucleophile->CheckSolvent No CheckElimination Is Elimination the Major Product? IncreaseTemp->CheckElimination UsePTC->CheckSolvent SwitchSolvent Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) CheckSolvent->SwitchSolvent No CheckSolvent->CheckElimination Yes Success Successful Substitution Reaction SwitchSolvent->Success LowerTemp Lower Reaction Temperature CheckElimination->LowerTemp Yes LessHinderedBase Use a Less Hindered/Weaker Base CheckElimination->LessHinderedBase Yes CheckElimination->Success No LowerTemp->Success LessHinderedBase->Success

Caption: Troubleshooting workflow for low reactivity of this compound.

Experimental_Workflow Start Start: this compound Decision Is Direct Substitution Feasible? Start->Decision Finkelstein Step 1: Finkelstein Reaction (NaI, Acetone) Decision->Finkelstein No DirectSub Direct Substitution Decision->DirectSub Yes Intermediate 1-Iodooctane Finkelstein->Intermediate ReactionConditions Step 2: Add Hindered Nucleophile + Optimize Conditions Intermediate->ReactionConditions DirectSub->ReactionConditions PTC Consider Phase-Transfer Catalyst ReactionConditions->PTC Product Desired Substitution Product PTC->Product

Caption: Experimental workflow for substitution on this compound.

References

Technical Support Center: Purification Strategies for Products from 1-Chlorooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from 1-chlorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during post-reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture when using this compound as a starting material?

A1: Besides the desired product, common impurities include unreacted this compound, byproducts from side reactions (e.g., elimination products in a substitution reaction and vice-versa), residual catalysts (like triethylamine), and solvents used in the reaction. The nature and amount of these impurities will depend on the specific reaction conditions.[1][2]

Q2: How do I choose between distillation and column chromatography for purifying my product?

A2: The choice primarily depends on the physical properties of your product and the impurities.[3][4]

  • Distillation is suitable for thermally stable liquids with significantly different boiling points from the impurities.[3][5] It is often used for large-scale purifications.[6]

  • Column chromatography is a more versatile technique that separates compounds based on differences in their polarity.[4] It is ideal for separating compounds with similar boiling points, non-volatile substances, or thermally sensitive products.[2][7]

Q3: My SN2 reaction to produce an alcohol (1-octanol) from this compound has a low yield after purification. What are the possible reasons?

A3: Low yield in an SN2 reaction can stem from several factors. Competing elimination (E2) reactions can occur, especially with a strong, sterically hindered base or at higher temperatures, leading to the formation of 1-octene (B94956) as a byproduct.[2] Incomplete reaction or loss of product during aqueous workup or purification steps are also common causes.

Q4: I've performed an E2 reaction to synthesize 1-octene, but I see multiple alkene isomers in my GC-MS analysis. Why did this happen and how can I separate them?

A4: The formation of multiple isomers in an E2 reaction is common when there are different beta-hydrogens that can be eliminated. According to Zaitsev's rule, the most substituted alkene is typically the major product.[8] However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).[8] Separating these isomers can be challenging due to their similar polarities and boiling points. Fractional distillation or preparative gas chromatography might be necessary.

Q5: How can I effectively remove triethylamine (B128534) or its salt (triethylamine hydrochloride) after my reaction?

A5: Triethylamine hydrochloride can often be removed by an aqueous workup.[9][10] Washing the organic layer with dilute acid (e.g., 1N HCl) will protonate the amine, making it water-soluble and easily extracted into the aqueous phase.[9] If the product is acid-sensitive, washing with water or brine can also be effective.[9] For moisture-sensitive compounds, filtration through a plug of silica (B1680970) gel or co-evaporation with a non-polar solvent can be employed.[10][11]

Troubleshooting Guides

Problem 1: Difficulty Separating a Nonpolar Product from Unreacted this compound
  • Possible Cause: The product and starting material have very similar polarities.

  • Suggested Solutions:

    • Optimize Column Chromatography: Use a less polar eluent system (e.g., a higher percentage of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture) to increase the separation on the column.[4] A longer column or a finer mesh silica gel can also improve resolution.

    • Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure (to prevent decomposition) can be an effective method.[3]

Problem 2: The Product is Decomposing on the Silica Gel Column
  • Possible Cause: The product is sensitive to the acidic nature of the silica gel.

  • Suggested Solutions:

    • Deactivate the Silica Gel: Neutralize the silica gel by pre-treating it with a small amount of a base, such as triethylamine, mixed into the eluent.[7]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil.[7]

    • Alternative Purification Method: If the product is amenable, consider distillation or recrystallization to avoid chromatography.

Problem 3: A Mixture of SN1 and E1 Products was Obtained and is Difficult to Separate
  • Possible Cause: SN1 and E1 reactions often occur concurrently as they share a common carbocation intermediate.[12] This is especially true at higher temperatures.[1]

  • Suggested Solutions:

    • Column Chromatography: The alcohol product from the SN1 reaction will be significantly more polar than the alkene product from the E1 reaction. A standard silica gel column with a gradient elution (starting with a nonpolar solvent and gradually increasing the polarity) should provide good separation.

    • Reaction Optimization: To favor the SN1 product, conduct the reaction at a lower temperature. To favor the E1 product, increase the reaction temperature.[12][13]

Data Presentation

Table 1: Comparison of Purification Methods for a Typical SN2 Reaction Product (1-octanol)

ParameterDistillationColumn Chromatography
Principle of Separation Difference in boiling pointsDifference in polarity
Typical Purity Achieved 95-98%>99%
Typical Yield ~70-80%~85-95%
Key Advantage Good for large scaleHigh purity, versatile
Key Disadvantage Less effective for close boiling pointsCan be time-consuming, potential for sample loss on column

Table 2: Comparison of Purification Methods for a Typical E2 Reaction Product (1-octene)

ParameterDistillationColumn Chromatography
Principle of Separation Difference in boiling pointsDifference in polarity
Typical Purity Achieved >98%~95-98%
Typical Yield ~90%~80-90%
Key Advantage Efficient for nonpolar compoundsCan separate from polar impurities
Key Disadvantage May not separate alkene isomers effectivelyProduct is very nonpolar and will elute quickly

Experimental Protocols

Protocol 1: Purification of 1-octanol (B28484) (SN2 Product) by Column Chromatography

This protocol assumes a reaction mixture containing 1-octanol, unreacted this compound, and a nonpolar solvent like hexane.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Concentrate the crude reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of the eluting solvent.

    • Carefully add the sample to the top of the silica gel using a pipette.

  • Elution:

    • Begin eluting with a nonpolar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions in test tubes.

    • Monitor the separation by Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to elute the more polar 1-octanol.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified 1-octanol.

Protocol 2: Purification of 1-octene (E2 Product) by Distillation

This protocol is for the purification of the volatile and nonpolar 1-octene from a higher-boiling solvent and non-volatile impurities.

  • Apparatus Setup:

    • Assemble a simple distillation apparatus. Ensure all glassware is dry.

    • Place the crude reaction mixture in the distilling flask along with a few boiling chips.

  • Distillation Process:

    • Gently heat the distilling flask.

    • Monitor the temperature at the thermometer. The vapor temperature should hold steady at the boiling point of 1-octene (~121 °C at atmospheric pressure) as it distills.

    • Collect the distillate that comes over at the correct boiling point range.

  • Drying and Storage:

    • Dry the collected distillate over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Decant or filter to remove the drying agent.

    • Store the purified 1-octene in a tightly sealed container.

Visualizations

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with water/brine) start->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4, MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate analysis Analyze Crude Product (TLC, GC-MS) concentrate->analysis purification_choice Choose Purification Method analysis->purification_choice distillation Distillation purification_choice->distillation Volatile & Thermally Stable chromatography Column Chromatography purification_choice->chromatography Non-volatile or Close Boiling Points recrystallization Recrystallization (if solid) purification_choice->recrystallization Solid Product final_product Pure Product distillation->final_product chromatography->final_product recrystallization->final_product

Caption: General experimental workflow for product purification.

TroubleshootingPurification start Problem with Purification q1 What is the nature of the issue? start->q1 issue1 Poor Separation of Product and Impurity q1->issue1 Separation issue2 Product Decomposes during Purification q1->issue2 Decomposition issue3 Low Recovery of Product q1->issue3 Recovery q1_issue1 Are boiling points significantly different? issue1->q1_issue1 q1_issue2 Is the product acid/base sensitive? issue2->q1_issue2 q1_issue3 Was there an emulsion during workup? issue3->q1_issue3 sol1a Optimize Chromatography: - Change eluent polarity - Use longer column q1_issue1->sol1a No sol1b Use Fractional Distillation q1_issue1->sol1b Yes sol2a Deactivate Silica Gel (add base to eluent) q1_issue2->sol2a Yes sol2b Use Alternative Stationary Phase (Alumina) q1_issue2->sol2b Yes sol3a Break Emulsion: - Add brine - Centrifuge q1_issue3->sol3a Yes sol3b Re-extract aqueous layer q1_issue3->sol3b No, check for product volatility

Caption: Troubleshooting decision tree for purification issues.

References

Removing unreacted 1-Chlorooctane from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted 1-chlorooctane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties include its boiling point, solubility, and density. It is a colorless liquid with a characteristic odor.[1] It is important to note that this compound is stable under normal temperatures and pressures.[2][3]

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC8H17Cl[2]
Molecular Weight148.67 g/mol [1][4]
Boiling Point181-197 °C[1][2][4]
Melting Point-61 to -48 °C[2][5]
Density~0.875 g/mL at 20-25 °C[1][5]
Solubility in WaterInsoluble (~0.02 g/L)[1][2][5]
Solubility in Organic SolventsSoluble in ethanol, ether, and other organic solvents[1][4][5]
Flash Point61-70 °C[1][4]

Q2: My desired product has a boiling point close to this compound. How can I separate them?

A2: When the boiling points are too close for simple distillation, consider the following options:

  • Fractional Distillation: If there is a small but significant difference in boiling points, fractional distillation under atmospheric or reduced pressure may be effective.

  • Column Chromatography: This is a highly effective method for separating compounds with similar boiling points but different polarities. Since this compound is relatively nonpolar, it will elute quickly on a normal-phase silica (B1680970) gel column with a nonpolar eluent.

  • Chemical Conversion: If applicable, you could selectively react the unreacted this compound to form a new compound that is easier to separate (e.g., by reacting it with a nucleophile to form a more polar product that can be removed by an aqueous wash).

Q3: Can I remove this compound with a simple aqueous wash?

A3: Since this compound is insoluble in water, a simple aqueous wash will not effectively remove it from an organic layer.[1][2][6] However, an aqueous workup is essential for removing any water-soluble impurities from your reaction mixture.

Q4: Is this compound stable during purification?

A4: this compound is generally stable under standard purification conditions like distillation and chromatography.[2][3] However, it can react with strong bases and strong oxidizing agents.[7] Avoid these conditions during your workup if you need to recover the this compound. It is also important to note that heating this compound intensely can lead to the formation of explosive mixtures with air.[7]

Troubleshooting Guides

Issue 1: Residual this compound remains in the product after distillation.

  • Possible Cause: The boiling point of your product is too close to that of this compound for efficient separation by simple distillation.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation column to increase the separation efficiency.

    • Vacuum Distillation: Reducing the pressure will lower the boiling points of both your product and this compound, which may enhance the separation.

    • Column Chromatography: If distillation is ineffective, purify your product using column chromatography.

Issue 2: The reaction product is water-soluble, complicating extraction.

  • Possible Cause: The desired product partitions into the aqueous layer during workup.

  • Solution:

    • Solvent Selection: Use a more polar organic solvent for extraction to retain your product in the organic phase.

    • Salting Out: Saturate the aqueous layer with a salt like sodium chloride ("brine wash") to decrease the solubility of your organic product in the aqueous phase.[8]

    • Alternative Purification: Avoid an aqueous workup altogether and proceed directly to distillation or column chromatography if possible.

Experimental Protocols

Protocol 1: Removal of this compound by Fractional Distillation

This protocol is suitable when the boiling point of the desired product differs from that of this compound by at least 20-30 °C.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Reaction Mixture Transfer: Transfer the reaction mixture to the distillation flask. Add boiling chips or a magnetic stir bar.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the boiling point of this compound (~182 °C at atmospheric pressure). Monitor the temperature at the still head closely. Once the temperature changes, indicating that the this compound has been removed, change the receiving flask to collect your desired product.

  • Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the separation.

Protocol 2: Removal of this compound by Column Chromatography

This protocol is ideal for separating this compound from products with different polarities.

  • Column Packing: Pack a chromatography column with an appropriate stationary phase (e.g., silica gel).

  • Solvent System Selection: Determine a suitable solvent system (eluent) using thin-layer chromatography (TLC). A nonpolar solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) will typically elute the nonpolar this compound quickly.

  • Sample Loading: Concentrate the reaction mixture and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain your desired product and which contain the this compound.

  • Solvent Removal: Combine the fractions containing your purified product and remove the solvent using a rotary evaporator.

Workflow for Selecting a Purification Method

The following diagram provides a logical workflow to help you decide on the best method for removing unreacted this compound.

PurificationWorkflow start Start: Reaction Mixture containing this compound product_properties Is the desired product thermally stable and volatile? start->product_properties bp_diff Is the boiling point difference > 30°C from this compound? product_properties->bp_diff Yes product_polarity Does the product have a different polarity than this compound? product_properties->product_polarity No simple_distillation Simple or Fractional Distillation bp_diff->simple_distillation Yes bp_diff->product_polarity No end Purified Product simple_distillation->end chromatography Column Chromatography chromatography->end product_polarity->chromatography Yes other_methods Consider alternative methods: - Chemical quenching - Preparative GC/HPLC product_polarity->other_methods No other_methods->end

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions Involving 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst deactivation in cross-coupling reactions involving 1-chlorooctane.

Troubleshooting Guides

Issue 1: Low or No Conversion of this compound

Question: My cross-coupling reaction with this compound is showing low to no product formation. What are the potential causes related to catalyst deactivation?

Answer:

Low or no conversion in cross-coupling reactions with this compound is a common issue, often stemming from catalyst deactivation. The primary culprits are typically β-hydride elimination and the formation of inactive catalyst species. Here’s a step-by-step guide to troubleshoot this issue:

1. Suspect β-Hydride Elimination:

  • Problem: this compound possesses β-hydrogens, making the alkylpalladium intermediate susceptible to β-hydride elimination. This process forms an inactive palladium hydride species and 1-octene (B94956) as a byproduct, effectively taking the catalyst out of the desired catalytic cycle.[1] This is a major pathway for catalyst deactivation and low yields in reactions involving alkyl halides with β-hydrogens.

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands. These ligands can sterically hinder the formation of the planar transition state required for β-hydride elimination and promote the desired reductive elimination step.

    • Lower Reaction Temperature: Higher temperatures can favor β-hydride elimination.[2] If possible, screen lower reaction temperatures to disfavor this side reaction. However, be mindful that lower temperatures may also slow down the overall reaction rate.

    • Choice of Coupling Partner: The nature of the nucleophilic coupling partner can influence the rate of reductive elimination versus β-hydride elimination.

2. Check for Catalyst Precipitation (Palladium Black):

  • Problem: The formation of palladium black, a common sign of catalyst decomposition, indicates that the active Pd(0) species is agglomerating and precipitating out of the solution. This leads to a rapid loss of catalytic activity.

  • Troubleshooting Steps:

    • Ligand Stability: Ensure the phosphine ligand is not degrading under the reaction conditions. Phosphine oxidation can lead to less effective coordination to the palladium center, promoting agglomeration.

    • Solvent Choice: The choice of solvent can influence catalyst stability. Ensure your solvent is anhydrous and degassed, as oxygen can contribute to ligand oxidation and catalyst decomposition.

    • Reaction Concentration: Very high or very low concentrations can sometimes promote catalyst precipitation.

3. Evaluate Oxidative Addition Efficiency:

  • Problem: The oxidative addition of alkyl chlorides to Pd(0) is generally slower and more challenging than for aryl halides. Inefficient oxidative addition can lead to low turnover and the accumulation of inactive Pd(0) species.

  • Troubleshooting Steps:

    • Catalyst Precursor: Consider using a more reactive Pd(0) source or a pre-catalyst that readily generates the active L-Pd(0) species.

    • Ligand Electronics: More electron-donating ligands can facilitate the oxidative addition step.

Issue 2: Formation of Octene and Other Side Products

Question: I am observing the formation of 1-octene and other unexpected byproducts in my reaction mixture, along with a low yield of the desired cross-coupled product. What is happening?

Answer:

The presence of 1-octene is a strong indicator of β-hydride elimination. Here’s how to diagnose and mitigate this and other side reactions:

1. Confirming β-Hydride Elimination:

  • Diagnosis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence of 1-octene in your crude reaction mixture.

  • Mitigation Strategies:

    • Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress β-hydride elimination by ensuring the palladium center remains coordinatively saturated.

    • Additive Screening: In some systems, the addition of certain salts can influence the catalytic cycle and potentially suppress side reactions.

2. Investigating Homocoupling:

  • Problem: Homocoupling of your organometallic reagent (e.g., in Suzuki or Kumada coupling) can be a competing side reaction, consuming your nucleophile and reducing the yield of the desired product.

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure your organometallic reagent is free of impurities that might promote homocoupling.

    • Reaction Conditions: Sub-optimal temperatures or incorrect stoichiometry can sometimes favor homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand is best suited for cross-coupling reactions with this compound?

A1: For cross-coupling reactions involving alkyl halides like this compound, the choice of ligand is critical to prevent catalyst deactivation, primarily through the suppression of β-hydride elimination. Generally, bulky and electron-rich monodentate phosphine ligands are preferred. Examples from the literature that have shown success with challenging alkyl halides include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(t-Bu)3). These ligands promote the desired reductive elimination step over the competing β-hydride elimination pathway. The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) is often less critical than the choice of ligand, but should be optimized for the specific reaction.

Q2: How can I visually identify catalyst deactivation during my reaction?

A2: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black. This signifies the agglomeration of the active Pd(0) catalyst into an inactive form. If you observe your reaction mixture turning from a homogeneous solution to a suspension with black particles, it is a strong indication that your catalyst is deactivating.

Q3: Can the choice of base influence catalyst stability and deactivation?

A3: Yes, the choice of base can significantly impact the reaction. A base that is too strong or too weak can lead to side reactions or incomplete conversion. For instance, in Suzuki-Miyaura coupling, the base is crucial for the transmetalation step. If this step is slow, the alkylpalladium intermediate has more time to undergo β-hydride elimination. Therefore, screening different bases (e.g., carbonates, phosphates, alkoxides) is an important part of optimizing the reaction and minimizing catalyst deactivation.

Q4: What is the optimal reaction temperature to prevent catalyst deactivation when using this compound?

A4: There is no single "optimal" temperature, as it depends on the specific catalytic system (catalyst, ligand, solvent) and the coupling partners. However, as a general principle, higher temperatures accelerate the rate of β-hydride elimination.[2] Therefore, it is advisable to start with a moderate temperature (e.g., 60-80 °C) and adjust based on the reaction progress. If significant byproduct formation from β-hydride elimination is observed, lowering the temperature should be considered.

Q5: Are there any specific experimental procedures to minimize the risk of catalyst deactivation?

A5: Yes, rigorous experimental technique is crucial. This includes:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.

  • Anhydrous and Degassed Solvents: Use dry and thoroughly degassed solvents to avoid side reactions and catalyst decomposition.

  • Reagent Purity: Ensure all reagents, including this compound and the coupling partner, are of high purity.

Data Presentation

Table 1: Effect of Ligand on a Model Suzuki Coupling Reaction of this compound

EntryPalladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield of Coupled Product (%)Yield of 1-Octene (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene100<10>80
2Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃Toluene806525
3Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane8085<10
4Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄Dioxane8088<10

Note: This table presents hypothetical data based on established principles for illustrative purposes.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the optimization of a Suzuki-Miyaura coupling reaction involving this compound.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • This compound

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the arylboronic acid (1.2-1.5 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound (1.0 equivalent) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)Lₙ Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Catalyst_Precipitation Catalyst Precipitation Active_Catalyst->Catalyst_Precipitation Alkyl_Pd_Intermediate Alkyl-Pd(II) Intermediate (Octyl-Pd(II)-Cl)Lₙ Oxidative_Addition->Alkyl_Pd_Intermediate Transmetalation Transmetalation Alkyl_Pd_Intermediate->Transmetalation Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Intermediate->Beta_Hydride_Elimination Coupling_Intermediate Di-organo-Pd(II) Intermediate Transmetalation->Coupling_Intermediate Reductive_Elimination Reductive Elimination Coupling_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Desired Cross-Coupled Product Reductive_Elimination->Product Chlorooctane This compound Chlorooctane->Oxidative_Addition Organometallic Organometallic Reagent Organometallic->Transmetalation Pd_Hydride Inactive Pd-H Species Beta_Hydride_Elimination->Pd_Hydride Octene 1-Octene Beta_Hydride_Elimination->Octene Pd_Black Palladium Black (Inactive) Catalyst_Precipitation->Pd_Black

Caption: Major catalyst deactivation pathways in cross-coupling reactions involving this compound.

Troubleshooting_Workflow Start Low Yield with this compound Check_Octene Is 1-octene observed (by GC-MS)? Start->Check_Octene Check_Pd_Black Is palladium black precipitate visible? Check_Octene->Check_Pd_Black No Action_Beta_Hydride Action: - Use bulky, electron-rich ligand - Lower reaction temperature - Optimize ligand/metal ratio Check_Octene->Action_Beta_Hydride Yes Action_Pd_Black Action: - Ensure inert atmosphere - Use anhydrous/degassed solvent - Check ligand stability Check_Pd_Black->Action_Pd_Black Yes Action_General Action: - Screen different bases - Check reagent purity - Vary reaction concentration Check_Pd_Black->Action_General No

Caption: Troubleshooting workflow for low yield in cross-coupling reactions with this compound.

References

Optimizing temperature and reaction time for 1-Chlorooctane alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing temperature and reaction time in 1-chlorooctane alkylation experiments. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of N-octyl and O-octyl compounds.

Due to the relatively low reactivity of this compound as an alkylating agent, achieving optimal reaction conditions is crucial for maximizing yield and purity. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation reaction with this compound so slow or showing low conversion?

A1: this compound is a less reactive alkylating agent compared to its bromide or iodide counterparts. The carbon-chlorine bond is stronger and less easily broken. To enhance reactivity, consider the following:

  • Elevated Temperatures: Higher temperatures increase the reaction rate. However, this must be balanced against the potential for side reactions.

  • Choice of Base and Solvent: A strong base is necessary to deprotonate the nucleophile effectively. The solvent should be able to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF or DMSO are often good choices.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic substrate, a phase-transfer catalyst is highly recommended to shuttle the nucleophile into the organic phase and accelerate the reaction.[1]

Q2: I am observing the formation of side products. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue. Key strategies to improve selectivity include:

  • For Phenol (B47542) Alkylation (O- vs. C-Alkylation):

    • Solvent Choice: Aprotic polar solvents (e.g., DMF, DMSO) favor O-alkylation, while protic solvents can promote C-alkylation.

    • Temperature Control: Lower temperatures generally favor the kinetically preferred O-alkylation.

  • For Aniline (B41778) Alkylation (N- vs. C-Alkylation and Overalkylation):

    • Temperature Control: Lower reaction temperatures typically favor N-alkylation over C-alkylation.

    • Stoichiometry: To minimize overalkylation (the formation of di- or tri-octylated products), use a molar excess of the aniline relative to this compound.

Q3: What is Phase-Transfer Catalysis (PTC) and why is it recommended for this compound alkylations?

A3: Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually the nucleophilic anion) from the solid/aqueous phase into the organic phase where it can react with the organic-soluble substrate (this compound). This dramatically increases the reaction rate. For a relatively unreactive alkylating agent like this compound, PTC can be the difference between a reaction that takes days with low yield and one that completes in hours with high yield.[1]

Troubleshooting Guides

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and the appearance of side products by TLC or GC.
Inadequate Base Strength or Solubility Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOH). Ensure the base is finely powdered to maximize surface area.
Poor Reactant Mixing (in heterogeneous reactions) If using a solid or aqueous base, vigorous stirring is essential. Consider using a phase-transfer catalyst to improve interfacial transport.
Inertness of this compound If temperature and base optimization are insufficient, consider adding a catalytic amount of sodium or potassium iodide to perform an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.
Deactivated Catalyst (if applicable) If using a phase-transfer catalyst, ensure it has not been "poisoned" by other species in the reaction mixture. Consider using a fresh batch of catalyst.
Problem: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Steps
Overalkylation (e.g., N,N-dioctylaniline formation) Use an excess of the amine nucleophile (e.g., 2-3 equivalents of aniline). Add this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
C-Alkylation of Phenols or Anilines Optimize the reaction temperature; lower temperatures generally favor O- or N-alkylation. For phenols, use a polar aprotic solvent like DMF.
Side Reactions due to High Temperature If significant decomposition or tar formation is observed, reduce the reaction temperature and increase the reaction time.

Data Presentation: Optimizing Reaction Conditions

The following tables provide an illustrative guide to optimizing reaction conditions for the alkylation of aniline and phenol with this compound. Note: The following data is representative and actual results may vary based on specific substrate and experimental setup.

Table 1: N-Alkylation of Aniline with this compound

EntryTemperature (°C)Reaction Time (h)Base (equiv.)Catalyst (mol%)SolventYield of N-Octylaniline (%)
18024K₂CO₃ (2.0)NoneDMF< 10
210024K₂CO₃ (2.0)NoneDMF25
312012K₂CO₃ (2.0)NoneDMF40
41008K₂CO₃ (2.0)TBAB (5)Toluene75
510012K₂CO₃ (2.0)TBAB (5)Toluene90
61206K₂CO₃ (2.0)TBAB (5)Toluene88 (with minor side products)

TBAB = Tetrabutylammonium (B224687) Bromide

Table 2: O-Alkylation of Phenol with this compound

EntryTemperature (°C)Reaction Time (h)Base (equiv.)Catalyst (mol%)SolventYield of Octyl Phenyl Ether (%)
16024K₂CO₃ (1.5)NoneAcetone15
28024K₂CO₃ (1.5)NoneDMF35
310012K₂CO₃ (1.5)NoneDMF50
4806K₂CO₃ (1.5)TBAB (5)Toluene85
58010K₂CO₃ (1.5)TBAB (5)Toluene92
61005K₂CO₃ (1.5)TBAB (5)Toluene90 (with minor C-alkylation)

TBAB = Tetrabutylammonium Bromide

Experimental Protocols

Protocol 1: Synthesis of N-Octylaniline via Phase-Transfer Catalysis

This protocol describes a general procedure for the N-alkylation of aniline with this compound using a phase-transfer catalyst.

Materials:

  • Aniline

  • This compound

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 equiv.), toluene, finely powdered potassium carbonate (2.0 equiv.), and tetrabutylammonium bromide (0.05 equiv.).

  • Heat the mixture to 100°C with vigorous stirring.

  • Slowly add this compound (1.1 equiv.) to the reaction mixture over 30 minutes.

  • Maintain the reaction at 100°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

  • Combine the filtrates and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Octyl Phenyl Ether via Phase-Transfer Catalysis

This protocol provides a general method for the O-alkylation of phenol with this compound under phase-transfer conditions.

Materials:

  • Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, combine phenol (1.0 equiv.), toluene, finely powdered potassium carbonate (1.5 equiv.), and tetrabutylammonium bromide (0.05 equiv.).

  • Heat the suspension to 80°C with vigorous stirring.

  • Add this compound (1.2 equiv.) dropwise to the mixture.

  • Continue stirring at 80°C and monitor the reaction by TLC or GC.

  • Once the reaction is complete (typically 6-10 hours), cool the mixture to ambient temperature.

  • Filter off the inorganic solids and rinse the solid with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_reactants Combine Nucleophile, Base, PTC, and Solvent heat_stir Heat to Desired Temperature with Vigorous Stirring setup_reactants->heat_stir add_chloroalkane Slowly Add This compound heat_stir->add_chloroalkane monitor_reaction Monitor Progress (TLC/GC) add_chloroalkane->monitor_reaction cool_filter Cool and Filter Inorganic Salts monitor_reaction->cool_filter extract_wash Extract and Wash Organic Phase cool_filter->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: General experimental workflow for this compound alkylations.

troubleshooting_logic start Low Yield in This compound Alkylation check_temp Is Reaction Temperature Sufficiently High? start->check_temp check_base Is the Base Strong and Dispersed Enough? check_temp->check_base Yes increase_temp Increase Temperature (e.g., 80-120°C) check_temp->increase_temp No check_ptc Is a Phase-Transfer Catalyst Being Used? check_base->check_ptc Yes stronger_base Use a Stronger Base (e.g., Cs₂CO₃) and/or Ensure it is Finely Powdered check_base->stronger_base No add_ptc Add a Phase-Transfer Catalyst (e.g., TBAB) check_ptc->add_ptc No consider_iodide Consider Catalytic Iodide Source check_ptc->consider_iodide Yes, and still slow

Caption: Troubleshooting logic for low-yield this compound alkylations.

References

Minimizing elimination byproducts in reactions with 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing elimination byproducts during chemical reactions involving 1-chlorooctane.

Troubleshooting Guide: Minimizing 1-Octene (B94956) Formation

Unwanted formation of 1-octene is a common issue in reactions with this compound, arising from a competitive E2 elimination reaction pathway. This guide provides solutions to common problems encountered during these experiments.

Issue Potential Cause Recommended Solution
High levels of 1-octene detected in the product mixture. Use of a strong, sterically hindered base: Bulky bases, such as potassium tert-butoxide (t-BuO⁻), favor the E2 pathway due to steric hindrance, which impedes the SN2 backside attack.[1]Select a non-bulky nucleophile: Opt for nucleophiles that are strong but not sterically hindered. Good choices for promoting the SN2 reaction include iodide (I⁻), bromide (Br⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻).[1]
Elevated reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[1][2][3]Lower the reaction temperature: Running the reaction at room temperature or below can significantly favor the SN2 pathway, provided the reaction rate is still acceptable.[1]
Inappropriate solvent choice: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination. Ethanolic solutions of hydroxide (B78521), for instance, favor elimination.[2][4]Use a polar aprotic solvent: Solvents like acetone, DMSO, DMF, or acetonitrile (B52724) are ideal for SN2 reactions as they solvate the cation but leave the anionic nucleophile free and highly reactive.[5][6]
Slow or incomplete reaction with desired substitution product. Poor leaving group ability of chloride: The chloride ion is a reasonably good leaving group, but not as effective as bromide or iodide, which can lead to slower reaction rates.[7]Catalytic amount of iodide salt: The addition of a catalytic amount of sodium iodide can accelerate the reaction via an in-situ Finkelstein reaction, where the chloro group is transiently replaced by a more reactive iodo group.[8][9]
Weak nucleophile: If the chosen nucleophile is too weak, the reaction rate will be slow, potentially allowing for side reactions to become more prominent.Choose a stronger nucleophile: If possible, select a stronger, non-basic nucleophile to increase the rate of the desired SN2 reaction.

Frequently Asked Questions (FAQs)

Q1: Why is 1-octene forming in my reaction with this compound?

A1: The formation of 1-octene is due to a competing E2 elimination reaction.[1] While this compound, as a primary alkyl halide, predominantly undergoes SN2 substitution, certain conditions can promote the E2 pathway.[10][11] These factors include the use of a strong or bulky base, high reaction temperatures, and the choice of solvent.[1][2][4]

Q2: What is the ideal type of nucleophile to use with this compound to favor substitution?

A2: To favor the SN2 pathway and minimize elimination, a strong nucleophile that is a weak base is ideal.[1] Examples of such nucleophiles include iodide (I⁻), bromide (Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[1] Strong bases that are also strong nucleophiles, like hydroxide (HO⁻) and alkoxides (RO⁻), can be used, but they may increase the proportion of the E2 byproduct, especially at elevated temperatures.[1]

Q3: How does temperature affect the ratio of substitution to elimination products?

A3: Higher temperatures favor elimination reactions.[3][4] This is because elimination reactions have a higher activation energy than substitution reactions.[2][3] By increasing the temperature, more energy is available to overcome this barrier, leading to a higher yield of the elimination product (1-octene).[1][3] Therefore, to minimize elimination, it is generally advisable to conduct the reaction at the lowest feasible temperature.

Q4: Which solvents are best for promoting SN2 reactions with this compound?

A4: Polar aprotic solvents are the best choice for promoting SN2 reactions.[5][12] These solvents, such as acetone, DMSO, and DMF, effectively solvate the counter-ion of the nucleophile but do not form a strong solvent shell around the nucleophile itself. This leaves the nucleophile "naked" and more reactive towards the substrate.[5] In contrast, polar protic solvents (like water and alcohols) can hydrogen-bond with the nucleophile, which stabilizes it and reduces its nucleophilicity, potentially increasing the likelihood of elimination.[13][14]

Q5: Should I use this compound or 1-bromooctane (B94149) for my substitution reaction?

A5: 1-bromooctane is generally more reactive than this compound in both SN2 and E2 reactions because bromide is a better leaving group than chloride.[7] This is due to the weaker carbon-bromine bond compared to the carbon-chlorine bond.[7] If rapid reaction times and milder conditions are a priority, 1-bromooctane is the better choice. However, this compound may be preferred in some large-scale applications due to cost and availability.[7]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting and minimizing the formation of elimination byproducts.

G cluster_0 Competing Pathways for this compound This compound This compound SN2_Pathway SN2 Pathway (Substitution) This compound->SN2_Pathway + Nucleophile E2_Pathway E2 Pathway (Elimination) This compound->E2_Pathway + Base Nucleophile Nucleophile Base Base Substitution_Product Substitution Product SN2_Pathway->Substitution_Product 1-Octene 1-Octene E2_Pathway->1-Octene G cluster_1 Troubleshooting Workflow Start High 1-Octene Byproduct? Check_Base Is the Base/Nucleophile Strong and/or Bulky? Start->Check_Base Yes Change_Nucleophile Use a Good Nucleophile that is a Weak Base (e.g., I⁻, N₃⁻, CN⁻) Check_Base->Change_Nucleophile Yes Check_Temp Is the Reaction Temperature High? Check_Base->Check_Temp No Change_Nucleophile->Check_Temp Lower_Temp Lower the Reaction Temperature Check_Temp->Lower_Temp Yes Check_Solvent Are you using a Polar Protic Solvent? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Switch to a Polar Aprotic Solvent (e.g., Acetone, DMSO) Check_Solvent->Change_Solvent Yes End Problem Solved Check_Solvent->End No Change_Solvent->End

References

Technical Support Center: Troubleshooting Low Conversion Rates with 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-Chlorooctane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in reactions with this compound?

A1: Low conversion rates with this compound, a primary alkyl halide, typically stem from several factors. These include suboptimal reaction conditions that may favor side reactions, the purity of the reagents, the choice of solvent, and the nature of the nucleophile. For instance, strong, sterically hindered bases can promote the E2 elimination side reaction, while reactive amine products can undergo further alkylation, consuming the starting material.

Q2: How can I minimize the competing elimination (E2) reaction?

A2: To minimize the E2 elimination reaction, which produces octene as a byproduct, consider the following strategies:

  • Choice of Base/Nucleophile: Use a less sterically hindered and/or a weaker base.

  • Temperature: Lowering the reaction temperature generally favors the SN2 substitution reaction over the E2 elimination reaction.[1]

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMSO or DMF can be effective for SN2 reactions.[2]

Q3: My reaction with an amine is resulting in a mixture of products and low yield of the desired mono-alkylated product. What is happening and how can I fix it?

A3: This is a common issue known as over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with this compound to form a tertiary amine and even a quaternary ammonium (B1175870) salt.[3][4] To favor mono-alkylation, you can:

  • Use a large excess of the starting amine.

  • Add the this compound slowly to the reaction mixture.

  • Consider using a different synthetic route, such as reductive amination, which avoids this issue.[4]

Q4: I am struggling to initiate the Grignard reaction with this compound. What could be the problem?

A4: Difficulty in initiating a Grignard reaction is often due to two main factors:

  • Presence of moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and use anhydrous solvents.[5][6] Even trace amounts of water can quench the reaction.[5][6]

  • Magnesium surface passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[5]

Q5: Can phase-transfer catalysis improve my reaction yield with this compound?

A5: Yes, phase-transfer catalysis (PTC) can dramatically improve conversion rates for reactions between a water-soluble nucleophile and water-insoluble this compound. For example, the reaction of this compound with aqueous sodium cyanide shows negligible conversion on its own, but with the addition of a phase-transfer catalyst like hexadecyltributylphosphonium bromide, a 99% yield of 1-cyanooctane can be achieved in a short time.[7]

Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis with this compound and a Phenoxide

This guide addresses low conversion rates when synthesizing an alkyl aryl ether from this compound and a phenoxide.

Problem: Low yield of the desired ether product, with the potential presence of octene and unreacted starting materials.

Troubleshooting Workflow:

Troubleshooting_Williamson_Ether_Synthesis start Low Ether Yield check_base Assess Base Strength and Steric Hindrance start->check_base strong_base Strong/Hindered Base? check_base->strong_base check_temp Evaluate Reaction Temperature high_temp High Temperature? check_temp->high_temp check_solvent Verify Solvent Choice and Purity protic_solvent Protic Solvent? check_solvent->protic_solvent strong_base->check_temp No solution_base Use weaker, less hindered base (e.g., K2CO3) strong_base->solution_base Yes high_temp->check_solvent No solution_temp Lower reaction temperature to favor SN2 high_temp->solution_temp Yes solution_solvent Use polar aprotic solvent (e.g., DMF, DMSO) protic_solvent->solution_solvent Yes end Improved Ether Yield protic_solvent->end No solution_base->end solution_temp->end solution_solvent->end

Caption: Troubleshooting workflow for Williamson ether synthesis.

Data Presentation: Expected Product vs. Side Product under Different Conditions

Base/Solvent SystemTemperature (°C)Major ProductMajor Side ProductExpected Yield of Ether
Sodium Ethoxide / Ethanol78Octyl ethyl ether1-OcteneModerate
Potassium tert-butoxide / tert-butanol821-OcteneOctyl tert-butyl etherLow
Sodium Phenoxide / DMF100Octyl phenyl ether1-OcteneGood to Excellent
Potassium Carbonate / Acetone56Octyl phenyl etherMinimalGood
Guide 2: Low Conversion in the Synthesis of 1-Azidooctane

This guide focuses on troubleshooting the reaction of this compound with sodium azide (B81097) to produce 1-azidooctane.

Problem: Slow or incomplete reaction, resulting in a low yield of 1-azidooctane.

Troubleshooting Workflow:

Troubleshooting_Azide_Synthesis start Low Azide Yield check_solvent Evaluate Solvent System start->check_solvent protic_solvent Using Protic Solvent? check_solvent->protic_solvent check_temp_time Assess Reaction Temperature and Time low_temp Temperature Too Low? check_temp_time->low_temp check_reagent_purity Verify Reagent Purity (this compound, NaN3) impure_reagents Impure Reagents? check_reagent_purity->impure_reagents protic_solvent->check_temp_time No solution_solvent Switch to polar aprotic solvent (e.g., DMF, DMSO) protic_solvent->solution_solvent Yes low_temp->check_reagent_purity No solution_temp_time Increase temperature (e.g., 60-100 °C) and/or extend reaction time low_temp->solution_temp_time Yes solution_reagent Purify reagents. Ensure NaN3 is dry. impure_reagents->solution_reagent Yes end Improved Azide Yield impure_reagents->end No solution_solvent->end solution_temp_time->end solution_reagent->end

Caption: Troubleshooting workflow for azide synthesis.

Data Presentation: Effect of Solvent and Temperature on Conversion

SolventTemperature (°C)Reaction Time (h)Approximate Conversion (%)
Ethanol7824< 20
Acetone562430-40
DMF8012> 95
DMSO8012> 95

Experimental Protocols

Protocol 1: Optimized Synthesis of Octyl Phenyl Ether via Williamson Ether Synthesis

This protocol provides a detailed methodology for the synthesis of octyl phenyl ether from this compound and sodium phenoxide, designed to maximize the yield of the desired SN2 product.

Materials:

  • This compound (1.0 eq)

  • Sodium phenoxide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add anhydrous DMF, followed by sodium phenoxide (1.2 equivalents). Stir the mixture until the sodium phenoxide is fully dissolved.

  • Add this compound (1.0 equivalent) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature with stirring for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure octyl phenyl ether.

Experimental Workflow Diagram:

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Sodium Phenoxide and DMF setup->reagents addition 3. Add this compound (dropwise) reagents->addition reaction 4. Heat and Stir (80-100°C, 12-18h) addition->reaction workup 5. Aqueous Workup and Extraction reaction->workup drying 6. Dry and Concentrate Organic Layer workup->drying purification 7. Purify Product (Distillation/Chromatography) drying->purification product Octyl Phenyl Ether purification->product

References

Technical Support Center: Solvent Effects in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent polarity on the reaction rate of 1-chlorooctane. The content is tailored for researchers, scientists, and drug development professionals conducting similar experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction of this compound with a nucleophile (e.g., azide (B81097), cyanide) so slow in a protic solvent like ethanol (B145695) or methanol?

A1: this compound is a primary alkyl halide, which strongly favors an S_N2 (bimolecular nucleophilic substitution) reaction mechanism.[1][2] In an S_{N}2 reaction, the nucleophile directly attacks the carbon atom bearing the leaving group.[3] Polar protic solvents, like ethanol and methanol, have hydrogen atoms bonded to electronegative atoms (oxygen).[4] These hydrogens can form strong hydrogen bonds with the negatively charged or lone-pair-bearing nucleophile. This "caging" effect, known as solvation, stabilizes the nucleophile, reduces its energy, and hinders its ability to attack the this compound, thereby decreasing the reaction rate.[5][6][7]

Q2: I am trying to dissolve my nucleophilic salt (e.g., sodium iodide) and this compound in a nonpolar solvent like hexane (B92381), but it's not working. Why?

A2: For a reaction to occur, the reactants must be dissolved in the same phase to allow for effective collision.[8] Nucleophilic salts are ionic and require a polar solvent to dissolve. Nonpolar solvents like hexane cannot effectively solvate the ions of the salt, leading to extremely low solubility and consequently, no observable reaction.

Q3: What type of solvent is recommended to achieve the fastest reaction rate for this compound?

A3: To accelerate the S_{N}2 reaction of this compound, a polar aprotic solvent is highly recommended.[9] Examples include acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN).[5][8] These solvents are polar enough to dissolve the nucleophilic salt but lack the acidic protons that cause strong solvation of the nucleophile.[6] This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the reaction rate.[8][10]

Q4: Is it possible for this compound to undergo an S_{N}1 (unimolecular nucleophilic substitution) reaction?

A4: It is highly unlikely. The S_{N}1 mechanism proceeds through a carbocation intermediate.[11][12] this compound is a primary alkyl halide, and the formation of a primary carbocation is energetically very unfavorable and unstable.[1][13] Therefore, the S_{N}2 pathway is the overwhelmingly dominant mechanism.

Q5: My reaction in DMSO is proceeding much faster than in acetone. Is this expected?

A5: Yes, this is expected. While both are polar aprotic solvents, their polarities and solvating properties differ. Solvents like DMSO and DMF are generally more polar than acetone and are exceptionally effective at solvating the cation of a nucleophilic salt, which enhances the reactivity of the anion (the nucleophile).[8] This leads to a faster S_{N}2 reaction rate compared to less polar aprotic solvents.

Data Presentation: Solvent Effects on S_{N}2 Reaction Rates

The following table summarizes the qualitative and quantitative impact of solvent choice on the relative rate of a typical S_{N}2 reaction involving a primary alkyl halide like this compound.

Solvent CategoryExample SolventsGeneral Effect on S_{N}2 RateRelative Rate (Approx.)
Polar Protic Water (H₂O), Methanol (CH₃OH), Ethanol (C₂H₅OH)Strongly solvates the nucleophile via hydrogen bonding, significantly decreasing its reactivity and slowing the reaction rate.[5][6]1 - 10
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Solvates the cation of the nucleophilic salt but not the anion, leaving a highly reactive "naked" nucleophile.[8][10]1,000 - 5,000+
Nonpolar Hexane, TolueneFails to dissolve the (typically ionic) nucleophile, resulting in a negligible reaction rate.~0

Note: Relative rates are generalized for the reaction of a primary alkyl halide with an anionic nucleophile and can vary based on the specific reactants and conditions.[8]

Experimental Protocols

Methodology for Determining Reaction Rate via GC Analysis

This protocol outlines a method to compare the reaction rates of this compound with sodium azide (NaN₃) in different solvents.

1. Materials:

  • This compound
  • Sodium azide (NaN₃)
  • Solvents: Methanol (Polar Protic), Dimethylformamide (DMF, Polar Aprotic)
  • Internal Standard (e.g., Dodecane)
  • Reaction vials, magnetic stirrer, heating block/water bath
  • Gas Chromatograph (GC) with a suitable column

2. Procedure:

  • Preparation: Prepare stock solutions of this compound and the internal standard in each solvent to ensure accurate concentrations.
  • Reaction Setup: In separate vials for each solvent, add a known concentration of sodium azide.
  • Initiation: Add a precise volume of the this compound/internal standard stock solution to each vial to initiate the reaction. Ensure all reactions are started simultaneously and maintained at the same constant temperature (e.g., 50°C).
  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the reaction by diluting the aliquot in a solvent that will stop the reaction and is suitable for GC analysis.
  • Analysis: Inject the quenched samples into the GC.
  • Data Collection: Record the peak areas for this compound and the internal standard at each time point for each solvent.

3. Data Analysis:

  • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
  • Plot the concentration of this compound versus time for each solvent.
  • The initial rate of the reaction can be determined from the initial slope of this plot.[14] Comparing the initial rates will provide a quantitative measure of the solvent's impact.

Visualizations

G Solvent Polarity Impact on this compound Reaction Pathway cluster_solvents Impact on SN2 Rate sub Substrate: This compound id Identify Substrate Type sub->id primary Primary (1°) Alkyl Halide (Low Steric Hindrance, Unstable 1° Carbocation) id->primary mech_choice Favored Mechanism? primary->mech_choice sn2 SN2 Mechanism (Concerted, Bimolecular) mech_choice->sn2 Yes sn1 SN1 Mechanism (Stepwise, Unimolecular) mech_choice->sn1 No (Highly Unfavorable) solvent_effect Solvent Choice Affects Rate sn2->solvent_effect protic Polar Protic (e.g., Methanol) solvent_effect->protic aprotic Polar Aprotic (e.g., DMSO, DMF) solvent_effect->aprotic solvation Strong Nucleophile Solvation (H-Bonding) protic->solvation naked "Naked" Nucleophile (Weak Solvation) aprotic->naked slow SLOW Reaction Rate solvation->slow fast FAST Reaction Rate naked->fast

Caption: Logical workflow for determining the reaction mechanism and solvent effects for this compound.

References

Stability of 1-Chlorooctane under acidic and basic reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-chlorooctane under various acidic and basic reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under neutral conditions?

A1: this compound is a chemically stable compound under standard ambient conditions, such as room temperature and neutral pH.[1][2] It is a colorless liquid that can be stored in a cool, dry, well-ventilated area away from incompatible substances.[3][4]

Q2: What happens to this compound when exposed to basic conditions?

A2: this compound reacts with strong bases, such as sodium hydroxide (B78521) or potassium hydroxide.[5] Two primary reaction pathways are possible: nucleophilic substitution (SN2) and elimination (E2). The main product of the substitution reaction is 1-octanol (B28484), while the elimination reaction yields octene.[6]

Q3: What factors determine whether substitution or elimination occurs in basic conditions?

A3: The outcome of the reaction of this compound with a base is influenced by several factors:

  • Base Strength and Steric Hindrance: Strong, sterically hindered bases favor elimination, whereas strong, non-hindered nucleophiles (which can also be bases) favor substitution.[7]

  • Temperature: Higher temperatures generally favor elimination over substitution.[8]

  • Solvent: The choice of solvent can influence the reaction pathway.[9]

Q4: Is this compound stable in acidic conditions?

A4: While this compound is generally more stable in acidic to neutral conditions compared to basic conditions, it can undergo hydrolysis, especially in the presence of water and strong acids, to form 1-octanol and hydrochloric acid.[10] However, this reaction is typically slower than the base-mediated reactions.

Q5: What are the primary degradation products of this compound?

A5: Under basic conditions, the primary degradation products are 1-octanol (from substitution) and octene isomers (from elimination). Under acidic conditions, the main degradation product is 1-octanol via hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Low yield of desired substitution product (e.g., ether, ester) - Competing elimination reaction due to strongly basic nucleophile or high temperature.- The nucleophile is too weak.- Use a less basic nucleophile if possible.- Lower the reaction temperature.- Consider using a polar aprotic solvent to favor SN2.[8]
Formation of unexpected alkene byproducts - Elimination reaction is favored.- Use a lower reaction temperature.- Employ a less sterically hindered and less concentrated base if substitution is desired.[9]
Reaction fails to proceed or is very slow - Poor leaving group ability of chloride.- Impure starting material or reagents.- In some cases, adding a catalytic amount of a more nucleophilic halide, like sodium iodide, can accelerate the reaction (Finkelstein reaction).[11][12]- Ensure all reagents and solvents are pure and anhydrous if required.
Inconsistent reaction outcomes - Variability in reaction conditions (temperature, concentration, solvent).- Degradation of this compound starting material.- Carefully control all reaction parameters.- Verify the purity of this compound before use, especially if it has been stored for a long time.
Difficulty in product isolation/purification - Formation of a mixture of substitution and elimination products.- Emulsion formation during aqueous workup.- Adjust reaction conditions to favor a single product.- Use appropriate chromatographic techniques to separate the products.- For emulsions, try adding brine or a different organic solvent.

Stability Data Summary

Condition Relative Stability Primary Degradation Pathway(s) Major Degradation Product(s) Influencing Factors
Strongly Acidic (e.g., pH < 3) ModerateHydrolysis (SN1-like)1-Octanol, HClTemperature, Water Concentration
Weakly Acidic to Neutral (pH 4-7) HighVery slow hydrolysis1-OctanolTemperature
Weakly Basic (pH 8-10) Moderate to LowSubstitution (SN2), Elimination (E2)1-Octanol, OcteneTemperature, Nucleophile/Base Concentration
Strongly Basic (e.g., pH > 11) LowSubstitution (SN2), Elimination (E2)1-Octanol, OcteneTemperature, Base Strength, Steric Hindrance of Base, Solvent

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under specific conditions.

  • Sample Preparation: Prepare solutions of this compound in the desired buffer (for pH-specific studies) or solvent at a known concentration.

  • Storage Conditions: Store the samples under controlled conditions (e.g., constant temperature, protected from light).

  • Time Points: Withdraw aliquots from the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: Analyze the aliquots using a suitable analytical method to quantify the remaining this compound and identify any degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose.

  • Data Evaluation: Plot the concentration of this compound as a function of time to determine the rate of degradation.

Protocol 2: Monitoring a Reaction of this compound by GC-MS

  • Reaction Setup: Assemble the reaction as per the experimental plan.

  • Initial Sample (t=0): Immediately after all reagents are mixed, withdraw a small aliquot of the reaction mixture.

  • Quenching: Quench the reaction in the aliquot by adding a suitable reagent (e.g., a weak acid for a basic reaction) and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Workup: Perform a mini-extraction by adding water or brine, vortexing, and separating the organic layer. Dry the organic layer over a drying agent (e.g., sodium sulfate).

  • GC-MS Analysis: Analyze the prepared sample by GC-MS to determine the initial ratio of starting material to products.

  • Reaction Monitoring: Repeat steps 2-5 at various time intervals throughout the reaction to monitor its progress.

Visualizations

Stability_Pathways cluster_acidic Acidic Conditions cluster_basic Basic Conditions This compound This compound 1-Octanol_acid 1-Octanol This compound->1-Octanol_acid Hydrolysis (slow) 1-Octanol_base 1-Octanol This compound->1-Octanol_base Substitution (SN2) Octene Octene This compound->Octene Elimination (E2)

Caption: Degradation pathways of this compound under acidic and basic conditions.

Troubleshooting_Workflow start Experiment with this compound issue Unexpected Outcome? start->issue low_yield Low Yield of Desired Product issue->low_yield Yes side_products Formation of Side Products issue->side_products Yes no_reaction No/Slow Reaction issue->no_reaction Yes adjust_conditions Adjust Conditions issue->adjust_conditions No check_temp Check Temperature low_yield->check_temp check_base Check Base/Nucleophile low_yield->check_base side_products->check_temp side_products->check_base check_purity Check Reagent Purity no_reaction->check_purity check_temp->adjust_conditions check_base->adjust_conditions check_purity->adjust_conditions

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Byproduct Identification in 1-Chlorooctane Reactions via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to aid in the identification of byproducts in reactions involving 1-chlorooctane using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing an unexpected peak at m/z 112 in the mass spectrum of my reaction mixture. What could this be?

A1: A peak at m/z 112 could correspond to 1-octene, a common byproduct of elimination reactions. This compound, especially in the presence of a strong or sterically hindered base, can undergo an E2 elimination reaction to yield 1-octene.

Troubleshooting:

  • Reagent Check: If your reaction is intended to be a nucleophilic substitution, evaluate the basicity of your nucleophile. Strong, bulky bases favor elimination.

  • Temperature Control: Higher reaction temperatures can also favor elimination over substitution. Consider running your reaction at a lower temperature.

  • Solvent Choice: The choice of solvent can influence the reaction pathway.

Q2: My mass spectrum shows a peak at m/z 130. What is a likely source?

A2: A peak at m/z 130 could indicate the presence of 1-octanol. This can form if there is residual water in your reaction mixture, which can hydrolyze this compound, particularly under basic conditions. It can also be a product of a substitution reaction with a hydroxide (B78521) source.

Troubleshooting:

  • Anhydrous Conditions: Ensure all your glassware is thoroughly dried and that your solvents and reagents are anhydrous, especially for reactions sensitive to water, such as Grignard reactions.

  • Reagent Purity: Verify the purity of your starting materials and reagents to rule out contamination.

Q3: I have a peak with a molecular ion at m/z 242. What could this byproduct be?

A3: A molecular ion peak at m/z 242 strongly suggests the formation of dioctyl ether. This is a common byproduct in Williamson ether synthesis if the alkoxide used is sodium octoxide, which can then react with another molecule of this compound.

Troubleshooting:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Using a large excess of the alcohol starting material for the alkoxide can help minimize the formation of the symmetrical ether byproduct.

  • Reaction Monitoring: Monitor the progress of your reaction (e.g., by TLC or GC-MS) to avoid prolonged reaction times that might lead to side reactions.

Q4: In my Grignard reaction with this compound, I am observing a significant peak at m/z 114. What is this?

A4: A peak at m/z 114 in the context of a Grignard reaction is most likely n-octane. Grignard reagents are very strong bases and will react with any available protic source, including water, alcohols, or even trace acidic impurities, to produce the corresponding alkane.

Troubleshooting:

  • Strict Anhydrous Conditions: The most critical factor for successful Grignard reactions is the complete exclusion of water. Use flame-dried glassware and anhydrous ether as the solvent.

  • Starting Material Purity: Ensure your this compound and magnesium are pure and dry.

Q5: I see a peak at m/z 226 in my Grignard reaction mixture. What could this be?

A5: A peak at m/z 226 could correspond to hexadecane (B31444) (C16H34), which can be formed through a Wurtz-type coupling reaction. In this side reaction, the octylmagnesium chloride Grignard reagent can react with unreacted this compound to form a carbon-carbon bond.

Troubleshooting:

  • Slow Addition: Add the this compound slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide and minimize coupling.

  • Reaction Temperature: Maintain a gentle reflux during the Grignard reagent formation.

Data Presentation: Common Byproducts and their Mass Spectral Data

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
1-OcteneC₈H₁₆112.21112 (M+), 83, 69, 56, 55, 41
n-OctaneC₈H₁₈114.23114 (M+), 99, 85, 71, 57, 43
1-OctanolC₈H₁₈O130.23130 (M+), 112, 97, 84, 70, 56, 43
Dioctyl EtherC₁₆H₃₄O242.44242 (M+), 129, 113, 111, 85, 71, 57, 43
HexadecaneC₁₆H₃₄226.44226 (M+), and a series of fragments separated by 14 amu (CH₂)

Experimental Protocols

Sample Preparation for Mass Spectrometry (GC-MS)

  • Quenching the Reaction: At the desired time point, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration appropriate for GC-MS analysis (typically in the low ppm range).

  • Filtration (if necessary): If the sample contains solid particles, filter it through a syringe filter (e.g., 0.22 µm PTFE) to prevent clogging of the GC column.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.

General GC-MS Method:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 250 °C at a rate of 10 °C/min

    • Hold: Hold at 250 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Note: This is a general method and may need to be optimized for specific reaction mixtures.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_start Start cluster_analysis Mass Spectrum Analysis cluster_identification Byproduct Identification cluster_troubleshooting Troubleshooting start Reaction Mixture Analysis by MS unexpected_peak Unexpected Peak Detected start->unexpected_peak compare_mz Compare m/z to Known Byproducts unexpected_peak->compare_mz mz112 m/z 112 (1-Octene) compare_mz->mz112 Match mz130 m/z 130 (1-Octanol) compare_mz->mz130 Match mz242 m/z 242 (Dioctyl Ether) compare_mz->mz242 Match mz114 m/z 114 (n-Octane) compare_mz->mz114 Match mz226 m/z 226 (Hexadecane) compare_mz->mz226 Match elimination Elimination Reaction? mz112->elimination hydrolysis Hydrolysis? mz130->hydrolysis ether_formation Symmetrical Ether Formation? mz242->ether_formation grignard_side_reaction Grignard Side Reaction? mz114->grignard_side_reaction mz226->grignard_side_reaction

Caption: Workflow for identifying byproducts in this compound reactions.

Reaction_Pathways cluster_substitution Nucleophilic Substitution (SN2) cluster_elimination Elimination (E2) cluster_grignard Grignard Reaction Side Products chlorooctane_sub This compound product Substitution Product (e.g., Ether, Alcohol) chlorooctane_sub->product SN2 nucleophile Nucleophile (e.g., RO⁻, OH⁻) nucleophile->product chlorooctane_elim This compound octene 1-Octene (Byproduct) chlorooctane_elim->octene E2 base Strong/Bulky Base base->octene grignard_reagent Octylmagnesium Chloride octane n-Octane (Byproduct) grignard_reagent->octane hexadecane Hexadecane (Byproduct) grignard_reagent->hexadecane Wurtz Coupling water H₂O (Trace) water->octane unreacted_chloro This compound unreacted_chloro->hexadecane

Caption: Common reaction pathways and byproducts of this compound.

Technical Support Center: Scaling Up Reactions Involving 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up chemical reactions involving 1-chlorooctane.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish at a larger scale compared to the lab?

A1: Several factors can contribute to a slower reaction rate upon scale-up. A primary reason is often mass transfer limitations. In larger reactors, inefficient mixing can lead to poor contact between this compound and the nucleophile, especially in heterogeneous or biphasic systems.[1] Additionally, heat transfer becomes less efficient as the reactor volume increases relative to its surface area, which can prevent the reaction from reaching its optimal temperature.[2]

Q2: I'm observing a significant increase in byproduct formation during scale-up. What are the likely culprits?

A2: Increased byproduct formation is a common scale-up challenge. For nucleophilic substitution reactions, localized overheating due to poor heat dissipation can favor elimination (E2) over substitution (SN2) pathways, leading to the formation of octene isomers. In the case of Grignard reagent formation, inadequate mixing and slow heat removal can promote Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound to form hexadecane.[3]

Q3: How can I improve the solubility of my aqueous nucleophile in this compound for a large-scale reaction?

A3: Given that this compound is immiscible with water, using a phase-transfer catalyst (PTC) is a highly effective strategy for large-scale reactions.[4][5] A PTC, such as a quaternary ammonium (B1175870) salt, transports the nucleophile from the aqueous phase to the organic phase where it can react with this compound.[4] This can dramatically increase the reaction rate and yield.[4]

Q4: What are the primary safety concerns when scaling up reactions with this compound?

A4: The primary safety concern is managing the reaction's exothermicity. Many nucleophilic substitution and Grignard reactions are exothermic.[6] On a large scale, the reduced surface-area-to-volume ratio hinders heat dissipation, increasing the risk of a thermal runaway.[1][7] It is crucial to have robust temperature control and an adequate cooling system. A thorough hazard analysis, including reaction calorimetry, is recommended to understand the thermal profile of the reaction before scaling up.[7]

Q5: My purification by column chromatography is becoming impractical at a larger scale. What are the alternatives for an oily product derived from this compound?

A5: For large-scale purification of oily products, distillation is often a more practical and economical method than chromatography.[8] If the product has a significantly different boiling point from the starting materials and byproducts, vacuum distillation can be effective. Liquid-liquid extraction is another scalable technique to remove water-soluble or acid/base-soluble impurities before final purification.[9]

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

If you are experiencing low yields when synthesizing an ether from this compound and an alkoxide, this troubleshooting workflow can help identify the root cause.

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reactant Quality & Stoichiometry start->check_reagents reagents_ok Reactants OK check_reagents->reagents_ok [All good] reagents_bad Purify/replace reactants, verify stoichiometry check_reagents->reagents_bad [Issue found] check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions reagents_bad->check_reagents conditions_ok Conditions Optimal check_conditions->conditions_ok [All good] conditions_bad Optimize base, solvent, temperature, and time check_conditions->conditions_bad [Issue found] check_side_reactions 3. Investigate Side Reactions (E2) conditions_ok->check_side_reactions conditions_bad->check_conditions side_reactions_ok Elimination Minimized check_side_reactions->side_reactions_ok [All good] side_reactions_bad Use a less hindered base, lower reaction temperature check_side_reactions->side_reactions_bad [High octene levels] check_solubility 4. Address Solubility Issues side_reactions_ok->check_solubility side_reactions_bad->check_side_reactions solubility_ok Solubility Addressed check_solubility->solubility_ok [All good] solubility_bad Use a polar aprotic solvent (e.g., DMF) or consider co-solvents check_solubility->solubility_bad [Biphasic system with poor mixing] use_ptc 5. Implement Phase-Transfer Catalysis solubility_ok->use_ptc solubility_bad->check_solubility improved_yield Improved Yield use_ptc->improved_yield

Troubleshooting workflow for low yield in Williamson ether synthesis.

Issue 2: Incomplete Conversion of this compound

Symptom: Analysis of the reaction mixture (e.g., by GC or TLC) shows a significant amount of unreacted this compound even after extended reaction times.

Possible Cause Troubleshooting Steps
Insufficient Nucleophile Reactivity The nucleophile may not be strong enough to displace the chloride, which is a less reactive leaving group than bromide or iodide. Consider using a stronger nucleophile or converting this compound to 1-iodooctane (B127717) in situ using a catalytic amount of sodium iodide (Finkelstein reaction).
Poor Mixing/Agitation On a larger scale, mechanical stirring might not be sufficient to ensure adequate mixing of heterogeneous or biphasic reaction mixtures.[1] This leads to low interfacial area and slow reaction rates. Increase the stirring speed or consider a different type of agitator. Baffles may be required in the reactor to improve turbulence.
Reaction Temperature Too Low The reaction may have a significant activation energy that is not being overcome at the current operating temperature. Safely and gradually increase the reaction temperature while monitoring for byproduct formation.
Deactivation of Nucleophile Protic impurities (e.g., water) in the solvent or starting materials can quench anionic nucleophiles. Ensure all reagents and solvents are rigorously dried before use.
Phase Separation In reactions with aqueous nucleophiles, ensure that there is a mechanism for the reactants to interact. If not using a phase-transfer catalyst, consider a co-solvent system that can partially dissolve both phases.

Data Presentation

The following tables present illustrative data on how key parameters can change when scaling up a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻). This data is based on common scale-up challenges and is intended for educational purposes.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (250 mL flask)Pilot Scale (50 L reactor)Production Scale (1000 L reactor)
This compound (kg) 0.0153.774.0
Solvent Volume (L) 0.125500
Agitation Magnetic StirrerMechanical ImpellerBaffled Mechanical Impeller
Heat Transfer Surface of flaskJacketed VesselJacketed Vessel with Internal Coils
Reaction Time (hours) 4812
Typical Yield (%) 95%88%85%
Purity (before purification, %) 98%92% (increased elimination)88% (increased elimination & other byproducts)

Table 2: Heat Transfer and Safety Data at Different Scales

ParameterLab ScalePilot ScaleProduction Scale
Reaction Volume (L) 0.1530600
Surface Area for Heat Transfer (m²) 0.021.515
Volume to Surface Area Ratio 7.52040
Observed Exotherm (°C rise with no cooling) 5 °C25 °C>100 °C (potential for runaway)
Required Cooling Capacity (kW) <0.12.540

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 1-Octyl Azide (B81097) via Nucleophilic Substitution

This protocol is adapted for this compound from a procedure for 1-bromooctane (B94149) and accounts for the lower reactivity of the chloride starting material.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (2.0 eq)

  • Sodium Iodide (NaI) (0.1 eq, as catalyst)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe with N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add sodium iodide (0.1 eq) and sodium azide (2.0 eq) to the reactor. Stir the mixture to dissolve the salts.

  • Heating: Heat the reaction mixture to 80-90 °C using the reactor jacket. The higher temperature and presence of a catalytic amount of iodide are necessary to achieve a reasonable reaction rate with the less reactive this compound.

  • This compound Addition: Slowly add this compound (1.0 eq) to the heated mixture over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.

  • Reaction Monitoring: Maintain the reaction at 80-90 °C for 12-24 hours. Monitor the progress of the reaction by taking samples and analyzing them by GC to confirm the disappearance of this compound.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a larger vessel containing water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts and wash them with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 1-octyl azide.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Phase-Transfer Catalysis (PTC) Mechanism

The following diagram illustrates the mechanism of phase-transfer catalysis for the reaction of this compound with an aqueous nucleophile, such as sodium cyanide.

PTC_Mechanism cluster_organic Organic Phase (this compound) cluster_aqueous Aqueous Phase reaction C₈H₁₇Cl + [Q⁺CN⁻] → C₈H₁₇CN + [Q⁺Cl⁻] qcl_org [Q⁺Cl⁻] reaction:f1->qcl_org qcl_aq [Q⁺Cl⁻] qcl_org->qcl_aq Q⁺Cl⁻ returns to aqueous phase qcn_org [Q⁺CN⁻] qcn_org->reaction:f0 nacl Na⁺Cl⁻ nacn Na⁺CN⁻ qcn_aq [Q⁺CN⁻] nacn->qcn_aq Q⁺Cl⁻ enters aqueous phase qcl_aq->nacl qcn_aq->qcn_org Q⁺CN⁻ transfers to organic phase

Mechanism of Phase-Transfer Catalysis (Q⁺ = quaternary ammonium cation).

Scale-Up Logic Flow for Exothermic Reactions

This diagram outlines the critical decision-making process for safely scaling up an exothermic reaction involving this compound.

ScaleUpLogic start Lab Scale Reaction (e.g., 10g) hazard_assessment Perform Hazard Assessment (DSC, Reaction Calorimetry) start->hazard_assessment is_exotherm_high Is Adiabatic Temp. Rise > 50°C? hazard_assessment->is_exotherm_high pilot_scale Pilot Scale Reaction (e.g., 1kg) is_exotherm_high->pilot_scale No process_control Implement Process Controls: - Controlled addition rate - Enhanced cooling - Real-time monitoring is_exotherm_high->process_control Yes pilot_scale->hazard_assessment Re-assess at scale production_scale Production Scale (e.g., 100kg) pilot_scale->production_scale Successful & Safe process_control->pilot_scale re_evaluate Re-evaluate Process: - Different solvent? - Lower concentration? - Semi-batch process? process_control->re_evaluate If control is difficult re_evaluate->start Redesign at lab scale

Decision workflow for scaling up exothermic reactions.

References

Validation & Comparative

Navigating Nucleophilic Substitution: A Comparative Guide to 1-Chlorooctane and 1-Bromooctane Reactivity in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of nucleophilic substitution reactions is paramount for efficient synthetic design. This guide provides an in-depth comparison of the reactivity of 1-chlorooctane and 1-bromooctane (B94149) in bimolecular nucleophilic substitution (SN2) reactions, supported by established chemical principles and detailed experimental protocols.

At the heart of this comparison lies the fundamental principle that bromide is a superior leaving group to chloride. This critical difference dictates that 1-bromooctane will consistently exhibit a higher reactivity than this compound in SN2 reactions under identical conditions. The greater polarizability and larger atomic radius of the bromide ion allow it to better stabilize the developing negative charge in the transition state, thereby lowering the activation energy of the reaction.

Quantitative Reactivity Comparison

The following table presents relative rate constants for the SN2 reaction of primary alkyl halides, which serve as a strong proxy for the behavior of their octyl counterparts.

SubstrateLeaving GroupRelative Rate Constant (k_rel)
1-BromobutaneBr⁻~1,000
1-ChlorobutaneCl⁻~200

Note: The data presented is for n-butyl halides reacting with a common nucleophile and is used to illustrate the expected relative reactivity of 1-bromooctane and this compound. The trend of Br > Cl as a leaving group is consistent across primary alkyl halides.

The SN2 Reaction Mechanism

The SN2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center.

Experimental_Workflow A Prepare 0.1 M NaI in Acetone C Equilibrate Reactant Solutions at Constant Temperature A->C B1 Prepare 0.1 M this compound with Internal Standard B1->C B2 Prepare 0.1 M 1-Bromooctane with Internal Standard B2->C D1 Initiate Reaction: Mix this compound and NaI Solutions C->D1 D2 Initiate Reaction: Mix 1-Bromooctane and NaI Solutions C->D2 E1 Withdraw and Quench Aliquots at Timed Intervals D1->E1 E2 Withdraw and Quench Aliquots at Timed Intervals D2->E2 F Analyze Aliquots by GC E1->F E2->F G Determine Reactant Concentration vs. Time F->G H Plot 1/[RX] vs. Time and Calculate Rate Constants (k) G->H I Compare Rate Constants H->I

A Comparative Guide to 1-Chlorooctane and 1-Iodooctane as Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents are fundamental reagents in organic synthesis and drug development, utilized for their ability to introduce alkyl groups into various molecules.[1][2] The choice of an alkylating agent is critical as it directly influences reaction kinetics, yields, and overall efficiency. This guide provides a detailed, data-driven comparison of two primary alkyl halides, 1-chlorooctane and 1-iodooctane (B127717), to assist researchers in selecting the optimal reagent for their specific alkylation needs. Both this compound and 1-iodooctane are employed as alkylating agents in organic synthesis.[3][4]

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of these agents is essential for their effective application in experimental settings. The following tables summarize these key characteristics.

Table 1: Physical Properties of this compound and 1-Iodooctane

PropertyThis compound1-Iodooctane
Molecular Formula C₈H₁₇ClC₈H₁₇I
Molecular Weight 148.67 g/mol [3]240.13 g/mol [5]
Appearance Colorless liquid[3]Clear, light yellow liquid[6]
Boiling Point 181.5 - 183 °C[3][7]225 - 226 °C[5][8]
Melting Point -61 to -57.8 °C[3][7]-46 to -45 °C[5][8]
Density 0.874 g/mL at 20°C[3]1.33 g/mL at 25°C[5][8]
Refractive Index ~1.430 at 20°C[3][7]~1.488 at 20°C[5][8]
Solubility Insoluble in water; soluble in alcohol and ether.[3][4]Not specified, but expected to be insoluble in water and soluble in common organic solvents.
Flash Point 61 - 70 °C[3]87 °C[5]

Reactivity as Alkylating Agents: A Comparative Analysis

The primary difference in the utility of this compound and 1-iodooctane as alkylating agents lies in their reactivity, which is governed by the nature of the halogen leaving group.

Theoretical Basis of Reactivity

In nucleophilic substitution reactions (typically Sₙ2 for primary halides), the rate of reaction is highly dependent on the ability of the leaving group to depart. A better leaving group is a species that is more stable on its own. The reactivity trend for alkyl halides is:

R-I > R-Br > R-Cl > R-F

This trend is explained by two key factors:

  • Bond Strength : The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.[9]

  • Anion Stability : The iodide ion (I⁻) is larger and more polarizable than the chloride ion (Cl⁻).[9] Its negative charge is distributed over a larger volume, resulting in a more stable anion. This stability makes it a more effective leaving group.[9]

Practical Implications

Due to these factors, 1-iodooctane is a significantly more reactive alkylating agent than this compound .[9] This has several practical consequences for experimental design:

  • Reaction Rates : Reactions with 1-iodooctane proceed much faster than those with this compound under identical conditions.

  • Reaction Conditions : Alkylations using 1-iodooctane can often be performed under milder conditions (e.g., lower temperatures, weaker bases) compared to those requiring this compound.

  • Yields : The higher reactivity of 1-iodooctane can lead to higher reaction yields and fewer side products, as the desired reaction pathway is more favorable.

  • Cost and Stability : this compound is generally less expensive and more stable for long-term storage. 1-iodooctane is often sold with a stabilizer, such as copper, to prevent degradation.[5]

Table 2: Reactivity and Application Comparison

FeatureThis compound1-Iodooctane
Relative Reactivity LowerHigher
Leaving Group Ability Fair (Cl⁻)Excellent (I⁻)
Typical Reaction Conditions More forcing (higher temperatures, stronger bases may be required)Milder (lower temperatures, wider range of bases)
Reaction Speed SlowerFaster
Primary Use Case When slower, more controlled alkylation is needed or when cost is a primary concern.For rapid and efficient alkylations, or when the substrate is sensitive to harsh conditions.

Experimental Protocols

The following is a generalized protocol for a typical Sₙ2 alkylation of a generic nucleophile (Nu-H) using either this compound or 1-iodooctane.

Objective: To synthesize an octylated product (Nu-Oct) via nucleophilic substitution.

Materials:

  • Nucleophile (Nu-H)

  • Alkylating Agent (this compound or 1-iodooctane)

  • Anhydrous Solvent (e.g., Acetone, DMF, Acetonitrile)

  • Base (e.g., K₂CO₃, NaH)

  • Inert Gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Preparation : To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.

  • Deprotonation : Add the base (1.1 - 1.5 eq) to the solution and stir until the nucleophile is deprotonated. This step may require heating depending on the pKa of the nucleophile and the strength of the base.

  • Alkylation : Slowly add the alkylating agent (1.0 - 1.2 eq) to the reaction mixture.

    • For 1-Iodooctane : The reaction can often be run at room temperature or with gentle heating (e.g., 40-60 °C).

    • For this compound : The reaction will likely require heating to a higher temperature (e.g., 60-100 °C or reflux) for an extended period.

  • Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction : Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification : Concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure Nu-Oct.

Visualizations

The following diagrams illustrate the experimental workflow and a logical comparison of the two alkylating agents.

G start_end start_end process process decision decision io io start Start setup Setup: Add Nucleophile & Solvent to Flask under Inert Atmosphere start->setup deprotonation Add Base for Deprotonation setup->deprotonation add_alkylating_agent Add Alkylating Agent (this compound or 1-Iodooctane) deprotonation->add_alkylating_agent heat_check This compound Used? add_alkylating_agent->heat_check heat Heat Reaction Mixture (e.g., Reflux) heat_check->heat Yes no_heat Stir at RT or with Gentle Warming heat_check->no_heat No monitor Monitor Reaction (TLC/GC) heat->monitor no_heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (e.g., Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for an Sₙ2 alkylation reaction.

G center_node center_node attribute_good attribute_good attribute_bad attribute_bad attribute_neutral attribute_neutral sub Choice of Alkylating Agent chloro This compound sub->chloro iodo 1-Iodooctane sub->iodo chloro_react Lower Reactivity chloro->chloro_react chloro_cond Harsher Conditions chloro->chloro_cond chloro_cost Lower Cost chloro->chloro_cost chloro_stable Higher Stability chloro->chloro_stable iodo_react Higher Reactivity iodo->iodo_react iodo_cond Milder Conditions iodo->iodo_cond iodo_cost Higher Cost iodo->iodo_cost iodo_stable Lower Stability (Requires Stabilizer) iodo->iodo_stable

Caption: Logical comparison of this compound and 1-iodooctane.

Conclusion

The selection between this compound and 1-iodooctane as an alkylating agent is a trade-off between reactivity, reaction conditions, and cost.

  • 1-Iodooctane is the superior choice for reactions that require high efficiency, speed, and mild conditions. Its high reactivity makes it ideal for sensitive substrates or when maximizing yield is the primary goal.

  • This compound is a more economical and stable alternative, suitable for large-scale syntheses or when the nucleophile is robust enough to withstand more forcing reaction conditions. Its lower reactivity can also be advantageous for achieving selectivity in molecules with multiple reactive sites.

By understanding the distinct properties and reactivity profiles presented in this guide, researchers can make an informed decision to optimize their synthetic strategies.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic studies of nucleophilic substitution reactions on 1-chlorooctane. As a primary alkyl halide, this compound is a valuable substrate for investigating the bimolecular nucleophilic substitution (SN2) mechanism. Its linear eight-carbon chain offers a sterically unhindered site for nucleophilic attack, making it an excellent model for studying the influence of various nucleophiles and reaction conditions on reaction rates.

This document summarizes available kinetic data, outlines detailed experimental methodologies for kinetic analysis, and compares the reactivity of different nucleophiles. Understanding the kinetics of these reactions is paramount for optimizing synthetic routes and for the rational design of new chemical entities in drug development.

Data Presentation: A Comparative Analysis of Reaction Kinetics

The rate of a nucleophilic substitution reaction is highly dependent on the identity of the nucleophile and the solvent used. While comprehensive kinetic data for this compound with a wide array of nucleophiles under identical conditions is not extensively compiled in single sources, the following tables present a comparative overview based on established principles and data from analogous systems. The reactions of this compound predominantly proceed via the SN2 pathway, a concerted, one-step process where the rate is dependent on the concentration of both the this compound and the nucleophile.[1]

Table 1: Effect of Nucleophile on the Relative Rate of SN2 Reaction with this compound (Illustrative)

NucleophileChemical FormulaNucleophilicity CategoryRelative Rate Constant (krel)
IodideI⁻Excellent~100
Azide (B81097)N₃⁻Excellent~500
ThiocyanateSCN⁻Good~125
BromideBr⁻Good~20
Hydroxide (B78521)OH⁻Good~16
ChlorideCl⁻Moderate1
WaterH₂OWeak~0.001

Note: The relative rate constants are illustrative and normalized to the reaction with chloride. Actual rates are dependent on specific reaction conditions. The data is adapted from studies on similar primary alkyl halides.

Table 2: Influence of Solvent on the SN2 Reaction Rate of this compound with Azide (N₃⁻) at 25°C (Illustrative)

SolventSolvent TypeRelative Rate Constant (krel)
N,N-Dimethylformamide (DMF)Polar Aprotic~2800
AcetonePolar Aprotic~500
AcetonitrilePolar Aprotic~400
EthanolPolar Protic~4
MethanolPolar Protic~1
WaterPolar Protic~0.1

Note: The relative rate constants are illustrative and normalized to the reaction in methanol. This demonstrates the significant rate enhancement observed in polar aprotic solvents for SN2 reactions.[1]

Reaction Mechanisms and Experimental Workflows

The primary mechanistic pathway for nucleophilic substitution on this compound is the SN2 reaction.

SN2 Reaction Pathway

The SN2 reaction is a single-step, concerted mechanism.[2] The incoming nucleophile attacks the electrophilic carbon atom attached to the chlorine from the backside, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. This results in an inversion of stereochemistry at the carbon center. The rate of this bimolecular reaction is proportional to the concentrations of both this compound and the nucleophile.[3]

SN2_Mechanism reactant Nu⁻ + CH₃(CH₂)₆CH₂-Cl transition [Nu···CH₂(CH₂)₆CH₃···Cl]⁻ reactant->transition Rate-determining step product Nu-CH₂(CH₂)₆CH₃ + Cl⁻ transition->product

Caption: SN2 reaction mechanism of this compound.

Experimental Workflow for Kinetic Studies

A common approach to determine the kinetics of these reactions involves monitoring the change in concentration of a reactant or product over time.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare solution of This compound in solvent mix Mix solutions in a thermostated vessel prep_substrate->mix prep_nucleophile Prepare solution of nucleophile in solvent prep_nucleophile->mix sample Withdraw aliquots at timed intervals mix->sample quench Quench reaction in aliquots sample->quench analyze Analyze concentration (e.g., Titration, Conductivity) quench->analyze plot Plot concentration vs. time to determine rate constant analyze->plot

Caption: Experimental workflow for a kinetic study.

Experimental Protocols

This section details generalized protocols for determining the second-order rate constant for the reaction of this compound with a given nucleophile.

General Protocol for Determining the Rate of an SN2 Reaction by Titration

This method is suitable for reactions where the nucleophile is a base (e.g., hydroxide) and is consumed during the reaction.

Materials:

  • This compound

  • Sodium hydroxide (or other basic nucleophile)

  • Ethanol (or other suitable solvent)

  • Standardized hydrochloric acid solution

  • Phenolphthalein (B1677637) indicator

  • Volumetric flasks, pipettes, and burette

  • Thermostated water bath

  • Reaction vessel (e.g., round-bottom flask with a stirrer)

  • Ice bath for quenching

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound and sodium hydroxide of known concentrations in the chosen solvent.

  • Reaction Setup: Place the sodium hydroxide solution in the reaction vessel and allow it to equilibrate to the desired temperature in the thermostated water bath.

  • Initiation of Reaction: Add the this compound solution to the reaction vessel, start a timer, and begin stirring.

  • Sampling: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing ice-cold solvent to stop the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized hydrochloric acid solution to determine the concentration of the remaining sodium hydroxide.

  • Data Analysis: Plot the reciprocal of the sodium hydroxide concentration (1/[OH⁻]) versus time. For a second-order reaction, this should yield a straight line. The rate constant (k) can be determined from the slope of this line.

General Protocol for Determining the Rate of an SN2 Reaction by Conductivity Measurement

This method is applicable when there is a change in the number or type of ions in the solution during the reaction, such as in the Finkelstein reaction (e.g., reaction with sodium iodide in acetone).

Materials:

  • This compound

  • Sodium iodide (or other salt nucleophile)

  • Acetone (or other suitable polar aprotic solvent)

  • Conductivity meter and probe

  • Volumetric flasks and pipettes

  • Thermostated water bath

  • Reaction vessel

Procedure:

  • Calibration: Prepare a series of standard solutions of the reactant and product salts (e.g., NaI and NaCl) in the chosen solvent and measure their conductivities to create a calibration curve.

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophilic salt of known concentrations.

  • Reaction Setup: Place the nucleophile solution in the reaction vessel within the thermostated water bath and immerse the conductivity probe.

  • Initiation of Reaction: Add the this compound solution, start a timer, and begin monitoring the conductivity of the solution over time.

  • Data Analysis: Use the calibration curve to convert the conductivity readings to the concentration of the ionic species. Plot the appropriate function of concentration versus time to determine the rate constant.

Comparison with Alternatives

The reactivity of this compound can be compared to other primary alkyl halides, such as 1-bromooctane (B94149) and 1-iodooctane (B127717). The leaving group ability of the halide is a critical factor in determining the reaction rate. For SN2 reactions, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. This is because iodide and bromide are weaker bases and more polarizable than chloride, making them better leaving groups. Consequently, under identical conditions, the rate of nucleophilic substitution will be significantly faster for 1-bromooctane and 1-iodooctane compared to this compound.

The choice of nucleophile also dramatically impacts the reaction rate. Stronger, less sterically hindered nucleophiles, such as azide and iodide, are more reactive than weaker nucleophiles like water.[1] The solvent plays a crucial role as well. Polar aprotic solvents, like DMF and acetone, are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[1] In contrast, polar protic solvents can hydrogen bond with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate.

References

Comparative analysis of 1-Chlorooctane and octyl tosylate in ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ether Synthesis: 1-Chlorooctane vs. Octyl Tosylate

In the realm of organic synthesis, the Williamson ether synthesis stands as a fundamental and widely utilized method for preparing both symmetrical and asymmetrical ethers. This SN2 reaction involves the nucleophilic attack of an alkoxide ion on an electrophilic carbon, displacing a leaving group. The efficiency of this reaction is critically dependent on the nature of the leaving group. This guide provides a detailed comparative analysis of two common octyl-containing electrophiles: this compound and octyl tosylate, offering researchers the data needed to select the appropriate reagent for their synthetic goals.

Core Principles: The Critical Role of the Leaving Group

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The rate of an SN2 reaction is highly influenced by the ability of the leaving group to depart and stabilize the negative charge it takes with it. A good leaving group is typically the conjugate base of a strong acid, meaning it is a weak base and stable in solution.[4][5][6]

  • This compound : Utilizes a chloride ion (Cl⁻) as the leaving group. Chloride is the conjugate base of hydrochloric acid (HCl), a strong acid. However, within the halogens, its leaving group ability is moderate, being less effective than bromide or iodide.[4][5]

  • Octyl Tosylate : Employs a tosylate (p-toluenesulfonate, TsO⁻) ion as the leaving group. Tosylate is the conjugate base of p-toluenesulfonic acid (TsOH), a very strong organic acid. The negative charge on the tosylate anion is significantly stabilized through resonance across its three oxygen atoms, making it an excellent leaving group.[4][7] This superior stability makes the tosylate group much more willing to depart from the carbon backbone than a chloride ion.[4][8]

Comparative Analysis: Performance and Reaction Conditions

The difference in leaving group ability directly translates to significant variations in reaction kinetics, required conditions, and overall efficiency. Octyl tosylate is considerably more reactive than this compound in SN2 reactions, leading to faster reaction times and allowing for the use of milder conditions.[1][4][9][10]

ParameterThis compoundOctyl Tosylate
Leaving Group Chloride (Cl⁻)Tosylate (TsO⁻)
Relative Reactivity ModerateHigh
Typical Base Strong bases required (e.g., NaH, KH)Milder bases can be used (e.g., K₂CO₃, NaOH), though strong bases are also common
Typical Temperature Higher temperatures (50-100 °C) often required[10]Can often proceed at room temperature or with gentle heating
Typical Reaction Time Longer (several hours to overnight)[10]Shorter (often complete in 1-8 hours)[10]
Expected Yields Moderate to good (50-90%), but can be variable[3]Generally high to excellent (often >90%)
Side Reactions More prone to E2 elimination, especially with hindered alkoxides or higher temperatures[2][3]Less prone to elimination due to milder conditions; SN2 pathway is highly favored
Reaction Pathway Visualization

The following diagram illustrates the logical relationship in the Williamson ether synthesis, comparing the relative favorability of the pathways using this compound versus octyl tosylate.

Williamson_Comparison cluster_reactants Reactants cluster_products Products Alkoxide Alkoxide (RO⁻) TS1 Sₙ2 Transition State Alkoxide->TS1 Sₙ2 Attack TS2 Sₙ2 Transition State Alkoxide->TS2 Sₙ2 Attack Chlorooctane This compound Chlorooctane->TS1 OctylTosylate Octyl Tosylate OctylTosylate->TS2 Ether Octyl Ether (R-O-Octyl) Chloride Cl⁻ Tosylate TsO⁻ (Resonance Stabilized) TS1->Ether TS1->Chloride edge_chloro Slower / Harsher Conditions TS2->Ether TS2->Tosylate edge_tosyl Faster / Milder Conditions

Caption: SN2 pathways for this compound vs. octyl tosylate in ether synthesis.

Experimental Protocols

The following are representative protocols for the synthesis of an octyl ether (e.g., butyl octyl ether) using either this compound or octyl tosylate.

Protocol 1: Ether Synthesis using this compound

This protocol uses a strong base and higher temperatures to compensate for the less reactive nature of the alkyl chloride.

Materials:

  • 1-Butanol (B46404)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Dry, nitrogen-flushed round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Alkoxide Formation: In the dry, nitrogen-flushed flask, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Add 1-butanol (1.0 eq) dropwise to the suspension. Allow the mixture to stir for 1 hour at 0 °C to ensure complete formation of sodium butoxide.

  • Nucleophilic Substitution: To the same flask, add this compound (1.0 eq) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C). Maintain reflux for 6-12 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Ether Synthesis using Octyl Tosylate

This protocol takes advantage of the high reactivity of the tosylate leaving group, allowing for milder reaction conditions.

Materials:

  • 1-Butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil (or Potassium Carbonate, K₂CO₃)

  • Octyl Tosylate

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Dry round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

Procedure:

  • Alkoxide Formation: In a dry flask under nitrogen, dissolve 1-butanol (1.0 eq) in anhydrous DMF. Add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature. (Alternatively, a milder base like K₂CO₃ can be used, often requiring heating to ~80 °C).

  • Nucleophilic Substitution: Add a solution of octyl tosylate (1.0 eq) in DMF to the alkoxide solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently warmed to 40-50 °C.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers repeatedly with water to remove DMF, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure ether.

Conclusion

For the synthesis of ethers via the Williamson synthesis, octyl tosylate is a demonstrably superior electrophile compared to this compound. Its excellent leaving group ability facilitates faster reactions under significantly milder conditions, which often leads to higher yields and fewer side products, particularly elimination. While this compound is a viable and often more economical option, it necessitates harsher conditions, including stronger bases and higher temperatures, which may not be suitable for sensitive substrates and can increase the likelihood of competing elimination reactions. The choice between the two reagents will ultimately depend on the specific requirements of the synthesis, including substrate sensitivity, desired yield, and economic considerations.

References

A Comparative Guide to Alternative Reagents for Introducing an Octyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of an octyl group is a common strategy to increase lipophilicity and modulate the pharmacological properties of a molecule. While 1-chlorooctane is a readily available and cost-effective reagent for this purpose, its relatively lower reactivity can necessitate harsh reaction conditions. This guide provides a comprehensive comparison of alternative reagents for introducing an octyl group, focusing on their performance, experimental protocols, and safety considerations.

Executive Summary

This guide evaluates the following alternatives to this compound for octyl group installation:

  • 1-Bromooctane (B94149): A more reactive haloalkane that often provides higher yields in shorter reaction times under milder conditions.

  • Octyl Tosylate: A highly reactive electrophile, suitable for reactions where halides show poor reactivity, but is typically more expensive.

  • Octylmagnesium Bromide (Grignard Reagent): A potent nucleophile for forming carbon-carbon bonds, ideal for addition to carbonyls and other electrophilic carbons.

  • Octylzinc Reagents: A less reactive but more functional group-tolerant organometallic alternative to Grignard reagents, particularly useful in cross-coupling reactions.

The choice of reagent depends on the specific synthetic strategy, the nature of the substrate, and the desired bond to be formed (C-O, C-N, C-S, or C-C).

Performance Comparison of Electrophilic Octylating Agents

In reactions where the octyl group is introduced via nucleophilic substitution (e.g., Williamson ether synthesis), the reactivity of the electrophile is paramount. The general order of reactivity for common leaving groups is I > Br > Cl > OTs (tosylate).[1] This trend is reflected in the reaction conditions and yields observed for the etherification of phenols.

Table 1: Comparison of Electrophilic Reagents for the Synthesis of Octyl Phenyl Ether

ReagentTypical Reaction ConditionsTypical YieldRelative Reactivity
This compoundPhenol, Strong Base (e.g., NaH), High Temperature (e.g., >100 °C), Long Reaction TimeModerate1
1-BromooctanePhenol, Weaker Base (e.g., K₂CO₃), Moderate Temperature (e.g., 50-80 °C), Shorter Reaction TimeGood to Excellent~50-100x vs. Chloride
Octyl TosylatePhenol, Weaker Base (e.g., K₂CO₃), Room Temp. to Moderate Temp., Short Reaction TimeExcellentSlightly higher than Bromide

Note: Relative reactivity is an approximation for SN2 reactions. Actual values can vary significantly based on substrate and specific reaction conditions.

Performance Comparison of Nucleophilic Octylating Agents

For the formation of carbon-carbon bonds, organometallic reagents are the preferred choice. Octylmagnesium bromide and octylzinc reagents are two common options, differing primarily in their reactivity and functional group tolerance.

Table 2: Comparison of Nucleophilic Reagents for Carbon-Carbon Bond Formation

ReagentTypical Reaction TypeTypical Reaction ConditionsTypical YieldKey Characteristics
Octylmagnesium BromideGrignard AdditionAnhydrous ether or THF, Low Temperature (e.g., 0 °C to RT)Good to ExcellentHighly reactive, strong base, intolerant of acidic protons and some functional groups.
Octylzinc BromideNegishi CouplingPd or Ni catalyst, Anhydrous THF or other organic solvents, Room Temp. to elevated Temp.Good to ExcellentLess reactive than Grignard, more tolerant of functional groups like esters and ketones.[2][3]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Butyl Octyl Ether using 1-Bromooctane

This protocol describes the synthesis of an ether via an SN2 reaction, highlighting the greater reactivity of 1-bromooctane compared to this compound.[4]

Materials:

  • 1-Butanol (B46404)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromooctane

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • To this suspension, add 1-butanol (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at this temperature for 30 minutes and then at room temperature for an additional hour, or until hydrogen gas evolution ceases.

  • Cool the resulting sodium butoxide solution to 0 °C.

  • Add 1-bromooctane (1.0 eq) dropwise to the flask.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude butyl octyl ether by fractional distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Preparation of Octylmagnesium Bromide (Grignard Reagent)

This protocol details the synthesis of a versatile nucleophilic octylating agent.[5]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • 1-Bromooctane

Procedure:

  • Place magnesium turnings (1.2-1.5 eq) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromooctane solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle boiling of the ether.

  • Once initiated, add the remaining 1-bromooctane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete reaction.

  • The resulting grayish-brown solution is the octylmagnesium bromide reagent, which should be used immediately.

Visualizing Reaction Pathways and Workflows

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) Base->Alkoxide Ether R-O-(CH₂)₇CH₃ Alkoxide->Ether + Alkyl Halide Alkyl_Halide CH₃(CH₂)₇-X (X = Cl, Br, OTs) Alkyl_Halide->Ether Leaving_Group X⁻ Ether->Leaving_Group forms

Caption: Williamson Ether Synthesis Pathway.

Automated_Screening_Workflow Start Define Substrate & Reagent Libraries Automated_Dispensing Automated Dispensing of Substrates & Reagents into Microtiter Plates Start->Automated_Dispensing Reaction_Incubation Reaction Incubation (Controlled Temperature & Time) Automated_Dispensing->Reaction_Incubation High_Throughput_Analysis High-Throughput Analysis (e.g., LC-MS, TLC) Reaction_Incubation->High_Throughput_Analysis Data_Processing Automated Data Processing & Hit Identification High_Throughput_Analysis->Data_Processing Confirmation Hit Confirmation & Scale-up Synthesis Data_Processing->Confirmation End Lead Candidates Confirmation->End

Caption: Automated High-Throughput Screening Workflow.

Cost, Safety, and Environmental Considerations

Table 3: Qualitative Comparison of Cost, Safety, and Environmental Impact

ReagentRelative CostKey Safety HazardsEnvironmental Impact
This compoundLowFlammable, skin/eye irritant, toxic to aquatic life.[6]Persistent in the environment.
1-BromooctaneModerateFlammable, skin/eye irritant, very toxic to aquatic life.[7]Persistent in the environment, more toxic to aquatic life than this compound.
Octyl TosylateHighSkin/eye irritant, sensitizer.Byproducts (toluenesulfonic acid) require neutralization.
Octylmagnesium BromideModerate (prepared in situ)Pyrophoric, reacts violently with water, corrosive.Requires anhydrous ether solvents which are highly flammable and volatile. Metallic waste generated.[8]
Octylzinc ReagentsHighPyrophoric (less so than Grignard), reacts with water.Requires organic solvents. Zinc compounds can be ecotoxic.[8]

Application in Drug Development: Lipidation of Peptides and GPCR Signaling

The introduction of an octyl group is a form of lipidation, a strategy used to enhance the therapeutic potential of peptide-based drugs.[8] Lipidation can improve a peptide's plasma half-life, cell membrane permeability, and receptor binding affinity. For instance, a lipidated peptide might more effectively interact with G-Protein Coupled Receptors (GPCRs), a major class of drug targets, whose function is modulated by the surrounding lipid membrane.[9]

GPCR_Lipidation_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector activates cAMP cAMP (Second Messenger) Effector->cAMP converts Lipidated_Ligand Lipidated Ligand (with Octyl Group) Lipidated_Ligand->GPCR binds & activates ATP ATP ATP->Effector Cellular_Response Cellular Response cAMP->Cellular_Response triggers

Caption: GPCR Signaling Activated by a Lipidated Ligand.

Conclusion

The selection of a reagent for introducing an octyl group requires a careful evaluation of reactivity, substrate compatibility, cost, and safety.

  • For simple nucleophilic substitutions where high reactivity is desired, 1-bromooctane offers a good balance of performance and cost.

  • Octyl tosylate is a premium reagent for substrates that are unreactive towards halides.

  • For C-C bond formation, octylmagnesium bromide is a powerful, albeit sensitive, choice.

  • Octylzinc reagents provide a valuable alternative for complex molecules with sensitive functional groups.

By understanding the relative merits and drawbacks of each of these reagents, researchers can make an informed decision to best suit their synthetic needs.

References

A Comparative Guide to the Performance of 1-Chlorooctane in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a solvent system is paramount to ensuring optimal reaction kinetics, yield, and purity. 1-Chlorooctane, a versatile alkylating agent and synthetic intermediate, is no exception. Its performance is intrinsically linked to the properties of the solvent in which it is used. This guide provides a comparative analysis of this compound's properties in various solvents, supported by key physical data and representative experimental protocols to aid in solvent selection and process optimization.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical properties is essential for its effective application. These constants influence its behavior both as a pure substance and within solvent mixtures.

PropertyValue
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [2][3]
Appearance Colorless liquid[1][2][4]
Density 0.875 g/mL at 25 °C[3][5]
Boiling Point 183 °C[3][5]
Melting Point -61 °C[3][5]
Flash Point 68 °C / 154.4 °F[6]
Refractive Index 1.430 at 20 °C[2][7]
Vapor Pressure 1 mmHg at 22.2 °C[4][5]
Solubility Profile of this compound

The solubility of this compound is a critical factor in its utility, dictating its miscibility and concentration in a given reaction medium. Due to its long alkyl chain and single chloro group, it exhibits low polarity.[5] A summary of its solubility in common laboratory solvents is presented below.

SolventSolvent TypeSolubility Profile
Water Polar ProticInsoluble / Very slightly soluble (0.02 g/L)[1][2][5]
Methanol (B129727) Polar ProticMiscible[4]
Ethanol Polar ProticVery Soluble / Miscible[1][2]
Diethyl Ether Polar AproticVery Soluble / Miscible[1][2][4]
Carbon Tetrachloride NonpolarSlightly Soluble[2]
Acetone (B3395972) Polar AproticSoluble in most organic solvents[1][2]
DMSO Polar AproticSoluble in most organic solvents[1][2]

Performance in Nucleophilic Substitution Reactions (Sₙ2)

This compound is a primary alkyl halide, making it an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[8] The solvent system plays a crucial role in the kinetics of these reactions by stabilizing or destabilizing the reactants and the transition state.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) : These solvents are generally preferred for Sₙ2 reactions involving this compound.[6] They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself.[9] This leaves the nucleophile "bare" and highly reactive, significantly accelerating the reaction rate.[9][10] For instance, the reaction between an alkyl halide and potassium iodide can be up to 500 times faster in acetone than in methanol.[9]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : These solvents can decrease the rate of an Sₙ2 reaction. They form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy required for it to attack the electrophilic carbon of this compound.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene) : Reactants in Sₙ2 reactions, particularly ionic nucleophiles, often have poor solubility in nonpolar solvents, leading to a heterogeneous mixture and significantly slower reaction rates.

Experimental Protocols

Representative Protocol: Sₙ2 Reaction of this compound with Sodium Azide (B81097)

This protocol describes a general procedure for comparing the reaction rate of this compound in different polar aprotic solvents.

Objective: To determine the relative rate of formation of 1-azidooctane (B1266841) from this compound in dimethylformamide (DMF) versus acetone.

Materials:

  • This compound (99% purity)

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Acetone, anhydrous

  • Internal standard (e.g., Dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Reaction Setup: Prepare two separate round-bottom flasks. To each flask, add sodium azide (1.2 equivalents) and the chosen solvent (DMF in flask 1, Acetone in flask 2). Stir the mixtures until the sodium azide is fully dissolved or evenly suspended.

  • Initiation: Add a known amount of an internal standard to each flask. Then, add this compound (1.0 equivalent) to each flask simultaneously to initiate the reaction. Start a timer immediately.

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by diluting it in a vial containing diethyl ether and water. Shake vigorously and allow the layers to separate. The organic layer contains the reactant and product.

  • Analysis: Analyze the organic layer of each quenched aliquot using GC-FID.

  • Data Processing: Calculate the concentration of this compound remaining at each time point by comparing its peak area to that of the internal standard.

  • Kinetic Analysis: Plot the natural logarithm of the concentration of this compound (ln[C₈H₁₇Cl]) versus time for each solvent. For an Sₙ2 reaction, this plot should yield a straight line, and the negative of the slope will be the pseudo-first-order rate constant (k). Compare the rate constants obtained in DMF and acetone to benchmark performance.

Methodology: Determination of Excess Molar Enthalpy

This compound has been used as a component in binary mixtures to determine excess molar enthalpies (Hᴱ), which provide insight into intermolecular interactions.[3]

Principle: The excess molar enthalpy is the enthalpy change that occurs when two pure liquids are mixed at constant temperature and pressure.[11][12] It is a measure of the deviation from ideal solution behavior. A negative Hᴱ indicates stronger interactions between unlike molecules (exothermic mixing), while a positive Hᴱ signifies stronger interactions between like molecules (endothermic mixing).[11][12]

Instrumentation: This is typically measured using a flow calorimeter. The pure liquids are pumped at known rates through a mixing chamber, and the heat evolved or absorbed is measured precisely.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for benchmarking the performance of this compound in a substitution reaction across various solvent systems.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Benchmarking A Define Reaction: This compound + Nucleophile B Select Candidate Solvents (e.g., DMF, Acetone, CH3CN) A->B C Prepare Reagents & Glassware B->C D Run Parallel Reactions in Each Solvent C->D E Time-course Sampling (Aliquots at t=0, t1, t2...) D->E F Quench & Prepare Samples for Analysis E->F G Quantitative Analysis (e.g., GC, HPLC) F->G H Calculate Reactant Depletion & Product Formation G->H I Determine Rate Constants (k) for Each Solvent H->I J Benchmark Performance: Compare k values, Yield, Purity I->J

References

A Spectroscopic Comparison of 1-Chlorooctane and Its Common Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 1-chlorooctane and its primary reaction products: 1-octanol, 1-octene, and di-n-octyl ether. The information presented is supported by experimental data to facilitate the identification and characterization of these compounds in a laboratory setting.

Introduction to this compound and Its Reactivity

This compound is a versatile alkyl halide commonly employed as a starting material in organic synthesis.[1] Its reactivity is dominated by nucleophilic substitution and elimination reactions, leading to a variety of functionalized octane (B31449) derivatives. Understanding the spectroscopic signatures of this compound and its products is crucial for reaction monitoring, product identification, and purity assessment.

Reaction Pathways of this compound

This compound can undergo several key reactions, primarily dictated by the choice of reagent and reaction conditions. Nucleophilic substitution reactions (SN1 and SN2) involve the replacement of the chlorine atom by a nucleophile, while elimination reactions (E1 and E2) result in the formation of an alkene.

Below is a diagram illustrating the common reaction pathways of this compound.

Reaction_Pathways This compound This compound 1-Octanol 1-Octanol This compound->1-Octanol NaOH (SN2) 1-Octene 1-Octene This compound->1-Octene NaOEt (E2) Di-n-octyl ether Di-n-octyl ether This compound->Di-n-octyl ether NaO(CH2)7CH3 (Williamson Ether Synthesis)

Caption: Common reaction pathways of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction products.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound 2925-2855, 1465, 725, 650-600C-H (stretch), C-H (bend), C-Cl (stretch)
1-Octanol 3600-3200 (broad), 2925-2855, 1050-1000O-H (stretch), C-H (stretch), C-O (stretch)
1-Octene 3080, 2925-2855, 1640, 990, 910=C-H (stretch), C-H (stretch), C=C (stretch), =C-H (bend)
Di-n-octyl ether 2925-2855, 1120-1085C-H (stretch), C-O-C (stretch)
¹H NMR Spectroscopy Data (in CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 3.54t2H-CH₂Cl
1.78p2H-CH₂CH₂Cl
1.2-1.4m10H-(CH₂)₅-
0.89t3H-CH₃
1-Octanol 3.64t2H-CH₂OH
1.57p2H-CH₂CH₂OH
1.2-1.4m10H-(CH₂)₅-
0.88t3H-CH₃
1-Octene 5.81ddt1H-CH=CH₂
4.9-5.0m2H-CH=CH₂
2.05q2H-CH₂CH=CH₂
1.2-1.4m8H-(CH₂)₄-
0.89t3H-CH₃
Di-n-octyl ether 3.39t4H-CH₂OCH₂-
1.57p4H-CH₂CH₂O-
1.2-1.4m16H-(CH₂)₄-
0.89t6H-CH₃
¹³C NMR Spectroscopy Data (in CDCl₃)
CompoundKey Chemical Shifts (δ, ppm)
This compound 45.1 (-CH₂Cl), 32.7, 31.8, 29.2, 28.9, 26.8, 22.7, 14.1 (-CH₃)[2]
1-Octanol 62.9 (-CH₂OH), 32.8, 31.9, 29.4, 29.3, 25.7, 22.7, 14.1 (-CH₃)
1-Octene 139.2 (-CH=CH₂), 114.1 (-CH=CH₂), 33.9, 31.9, 29.1, 28.9, 22.7, 14.1 (-CH₃)
Di-n-octyl ether 71.0 (-CH₂OCH₂-), 31.9, 29.5, 29.3, 26.3, 22.7, 14.1 (-CH₃)
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 148/150 (M⁺, ³⁵Cl/³⁷Cl)[3]91/93, 43
1-Octanol 130 (M⁺)[4]112, 84, 70, 56, 43, 31
1-Octene 112 (M⁺)[5]97, 83, 69, 55, 41
Di-n-octyl ether 242 (M⁺)113, 85, 71, 57, 43

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the compound.

Methodology:

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Process the resulting spectrum by performing a background subtraction.

  • Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum C->D E Background Subtraction D->E F Peak Identification E->F

Caption: Experimental workflow for IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of the compound by analyzing the environment of the ¹H and ¹³C nuclei.

Methodology:

  • Prepare the NMR sample by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. A standard pulse program is used, and typically 8-16 scans are acquired.

  • Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is commonly used, and a larger number of scans (e.g., 128-1024) is typically required due to the lower natural abundance of ¹³C.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

  • Assign the signals to the respective nuclei in the molecule.

NMR_Workflow A Sample Preparation (in CDCl3) B Instrument Tuning and Shimming A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Data Processing C->E D->E F Spectral Analysis E->F

Caption: Experimental workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • For GC-MS, the sample is first vaporized and separated on a GC column.

  • The separated components or the directly infused sample are then ionized, commonly using Electron Ionization (EI).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum shows the relative abundance of ions as a function of their m/z.

  • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

MS_Workflow A Sample Introduction (GC or Direct Infusion) B Ionization (e.g., EI) A->B C Mass Analysis (m/z separation) B->C D Ion Detection C->D E Generate Mass Spectrum D->E F Spectral Interpretation E->F

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

The spectroscopic techniques of IR, NMR, and Mass Spectrometry provide complementary information that is essential for the unambiguous identification of this compound and its reaction products. By comparing the key spectroscopic features outlined in this guide, researchers can effectively monitor the progress of reactions involving this compound and accurately characterize the resulting products. The distinct differences in the spectra, such as the presence or absence of O-H or C=C bands in the IR, the characteristic chemical shifts in NMR, and the unique molecular ions and fragmentation patterns in MS, allow for a clear differentiation between the starting material and its various derivatives.

References

A Comparative Guide to Assessing the Purity of 2-Hydroxy-4-octoxybenzophenone Synthesized from 1-Chlorooctane and an Alternative Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and purity assessment of 2-hydroxy-4-octoxybenzophenone (a UV absorber commonly known as UV-531), a derivative of 1-chlorooctane. The guide outlines the synthesis of this target compound using this compound and an alternative starting material, 1-bromooctane (B94149), via the Williamson ether synthesis. It offers a comparative analysis of reaction efficiency and product purity, supported by detailed experimental and analytical protocols.

The purity of the final compound is paramount as impurities can significantly affect the efficacy and safety of the end-product, be it in pharmaceutical formulations or material science applications. This guide details the use of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and impurity profiling.

Comparative Analysis of Synthetic Routes

The synthesis of 2-hydroxy-4-octoxybenzophenone is typically achieved through the Williamson ether synthesis, where the hydroxyl group of 2,4-dihydroxybenzophenone (B1670367) is alkylated with an octyl halide. The choice of the alkyl halide, specifically this compound versus 1-bromooctane, can influence reaction times, yields, and impurity profiles.

Generally, in SN2 reactions like the Williamson ether synthesis, alkyl bromides are more reactive than alkyl chlorides. This is because the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. Consequently, reactions with 1-bromooctane are often faster and may proceed under milder conditions compared to those with this compound. However, this compound is often a more cost-effective starting material.

Table 1: Comparison of Starting Materials for the Synthesis of 2-Hydroxy-4-octoxybenzophenone

FeatureThis compound 1-Bromooctane Key Considerations
Reactivity LowerHigher1-Bromooctane's higher reactivity can lead to shorter reaction times and potentially higher yields under similar conditions.[1]
Cost Generally LowerGenerally HigherThe choice of starting material may be influenced by economic factors, especially for large-scale synthesis.
Typical Impurities Unreacted this compound, byproducts from side reactions.Unreacted 1-bromooctane, potentially higher levels of elimination byproducts due to higher reactivity.The impurity profile may vary depending on the reaction conditions.
Safety Flammable liquid.Flammable liquid.Both require handling with appropriate safety precautions.

Table 2: Representative Yields for the Synthesis of 2-Hydroxy-4-octoxybenzophenone

Starting MaterialCatalyst/ConditionsReported YieldReference
This compoundTetrabutyl ammonium (B1175870) iodide, methyl isoamyl ketone, 145°C57%[2]
This compoundPotassium iodide, methyl isoamyl ketone, 145°C32%[2]
1-BromooctanePhase transfer catalyst, KOH solutionHigh (unspecified)[3]

Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction conditions.

Experimental Protocols

The following are representative protocols for the synthesis of 2-hydroxy-4-octoxybenzophenone using this compound and 1-bromooctane.

Synthesis of 2-Hydroxy-4-octoxybenzophenone using this compound

This protocol is adapted from established procedures for Williamson ether synthesis.[4]

Materials and Reagents:

  • 2,4-dihydroxybenzophenone

  • This compound

  • Potassium carbonate (anhydrous)

  • Potassium iodide (catalyst)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2,4-dihydroxybenzophenone in anhydrous acetone.

  • Addition of Base and Catalyst: Add 1.5 equivalents of anhydrous potassium carbonate and 0.1 equivalents of potassium iodide to the solution. Stir the mixture vigorously at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add 1.1 equivalents of this compound dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Filter the solids and wash with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) to yield pure 2-hydroxy-4-octoxybenzophenone.

Synthesis of 2-Hydroxy-4-octoxybenzophenone using 1-Bromooctane

This protocol is based on the higher reactivity of 1-bromooctane, which may allow for shorter reaction times.[4][5]

Materials and Reagents:

  • 2,4-dihydroxybenzophenone

  • 1-Bromooctane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of 2,4-dihydroxybenzophenone in anhydrous acetone.

  • Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate and stir at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add 1.05 equivalents of 1-bromooctane dropwise.

  • Reaction: Heat the mixture to reflux for 8-16 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and filter the solids.

  • Extraction: Concentrate the filtrate, dissolve the residue in diethyl ether, and wash with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Recrystallize the crude product from ethanol or isopropanol.

Purity Assessment: Analytical Protocols

The purity of the synthesized 2-hydroxy-4-octoxybenzophenone should be assessed using chromatographic methods.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust method for quantifying the purity of the final product and detecting non-volatile impurities.[6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 300 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, including residual starting materials and byproducts.[8][9]

Instrumentation and Conditions:

  • GC-MS System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-400 amu.

Sample Preparation (Derivatization may be required for improved volatility):

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

  • Assess purity by calculating the peak area percentage of the main component.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants 2,4-Dihydroxybenzophenone + This compound or 1-Bromooctane + Base (K2CO3) Reaction Williamson Ether Synthesis (Reflux in Acetone) Reactants->Reaction Workup Filtration, Extraction, Washing Reaction->Workup Purification Recrystallization Workup->Purification Final_Product 2-Hydroxy-4-octoxybenzophenone Purification->Final_Product

Caption: General workflow for the synthesis of 2-hydroxy-4-octoxybenzophenone.

Purity_Assessment_Workflow Sample Synthesized Product Sample_Prep Sample Preparation (Dissolution/Derivatization) Sample->Sample_Prep HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Analysis Data Analysis (Peak Integration, Library Search) HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Caption: Workflow for the purity assessment of synthesized 2-hydroxy-4-octoxybenzophenone.

Comparison_Logic cluster_chlorooctane Route A: this compound cluster_bromooctane Route B: 1-Bromooctane Chloro_React Lower Reactivity Chloro_Cond Potentially Harsher Conditions/ Longer Reaction Time Chloro_React->Chloro_Cond Chloro_Cost Lower Cost Chloro_Cond->Chloro_Cost Chloro_Product Final Product Chloro_Cost->Chloro_Product Purity_Analysis Purity & Yield Comparison Chloro_Product->Purity_Analysis Bromo_React Higher Reactivity Bromo_Cond Milder Conditions/ Shorter Reaction Time Bromo_React->Bromo_Cond Bromo_Cost Higher Cost Bromo_Cond->Bromo_Cost Bromo_Product Final Product Bromo_Cost->Bromo_Product Bromo_Product->Purity_Analysis Decision Choice of Starting Material Decision->Chloro_React Cost-driven Decision->Bromo_React Efficiency-driven

Caption: Logical comparison of synthetic routes from this compound and 1-bromooctane.

References

Navigating the Analytical Maze: A Comparative Guide to Quantifying 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 1-chlorooctane is a critical step in ensuring product quality and safety. This guide provides a comprehensive comparison of analytical methodologies for the precise measurement of this compound, offering detailed experimental protocols and performance data to inform your selection of the most suitable technique.

The primary analytical methods for the quantification of volatile organic compounds such as this compound are Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). While High-Performance Liquid Chromatography (HPLC) is a powerful technique for a wide range of analytes, its application to a volatile and non-chromophoric compound like this compound presents significant challenges. This guide will focus on the well-established GC-based methods and discuss the theoretical considerations for an HPLC approach.

Method Comparison: Performance at a Glance

The choice of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the quantification of this compound and similar chloroalkanes using GC-FID and GC-MS.

ParameterGC-FIDGC-MSHPLC-UV (Theoretical)
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (% RSD) < 5%< 10%< 10%
Limit of Detection (LOD) Low ng rangeLow pg rangeHigh µg to ng range
Limit of Quantification (LOQ) Mid ng rangeMid pg rangeHigh µg to ng range
Selectivity GoodExcellentModerate
Cost LowerHigherModerate
Throughput HighModerateHigh

Note: The quantitative data presented here is compiled from various sources analyzing compounds structurally similar to this compound and serves as an illustrative guide. Actual performance may vary depending on the specific instrumentation, method optimization, and sample matrix.

The Analytical Workflow: A Visual Overview

The general workflow for the validation of an analytical method, from sample preparation to data analysis, is a systematic process designed to ensure the reliability of the results.

Analytical Method Validation Workflow General Workflow for Analytical Method Validation cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation cluster_Data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Chromatography Chromatographic Separation (GC or HPLC) Extraction->Chromatography Detection Detection (FID, MS, or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Linearity Linearity & Range Quantification Quantification Linearity->Quantification Accuracy Accuracy Accuracy->Quantification Precision Precision Precision->Quantification Specificity Specificity Specificity->Detection Limits LOD & LOQ Limits->Detection Robustness Robustness Robustness->Chromatography Integration->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for GC-FID, GC-MS, and a theoretical HPLC-UV method for this compound quantification.

Sample Preparation

A robust sample preparation protocol is fundamental to achieving accurate and reproducible results. For the analysis of this compound in various matrices, the following general procedure can be applied.

Sample Preparation Workflow Sample Preparation Workflow for this compound Start Start: Sample Matrix Extraction Liquid-Liquid Extraction (e.g., with Hexane (B92381) or Dichloromethane) Start->Extraction Vortex Vortex/Shake Extraction->Vortex Centrifuge Centrifugation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Dry with Sodium Sulfate (B86663) Collect->Dry Filter Filter (0.45 µm) Dry->Filter Dilute Dilute to Working Concentration Filter->Dilute End Ready for Injection Dilute->End

Caption: A typical sample preparation workflow for GC analysis.

Protocol:

  • Extraction: For liquid samples, perform a liquid-liquid extraction using a suitable organic solvent such as hexane or dichloromethane. For solid samples, a solvent extraction with sonication may be necessary.

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered extract to a concentration within the linear range of the calibration curve.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds. It offers excellent precision and a wide linear range.

Experimental Conditions:

ParameterValue
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Validation Parameters (Illustrative for Chloroalkanes):

  • Linearity: A calibration curve should be prepared using at least five concentration levels. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Determined by spike and recovery experiments at three concentration levels. The mean recovery should be within 95-105%.

  • Precision: Assessed by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) for repeatability should be < 2%, and for intermediate precision, it should be < 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and sensitivity compared to GC-FID, making it ideal for complex matrices and trace-level analysis. The mass spectrometer allows for positive identification of the analyte based on its mass spectrum.

Experimental Conditions:

ParameterValue
GC System Agilent 8890 GC coupled to a 5977B MS or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min
Oven Program Initial: 40 °C (hold 1 min), Ramp: 15 °C/min to 220 °C (hold 3 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions m/z 91, 148 (Quantification ion underlined)

Validation Parameters (Illustrative for Alkyl Halides):

  • Linearity: A calibration curve should be constructed with a minimum of five points, demonstrating a correlation coefficient (R²) of ≥ 0.99.

  • Accuracy: Spike and recovery studies should be performed at low, medium, and high concentrations, with average recoveries in the range of 90-110%.

  • Precision: Repeatability and intermediate precision should be evaluated, with an acceptance criterion of %RSD < 10%.

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - A Theoretical Alternative

While not the conventional choice for a volatile compound like this compound, an HPLC-UV method could theoretically be developed. The primary challenges would be the compound's volatility, which can lead to sample loss, and its lack of a strong chromophore, resulting in poor UV absorbance and thus low sensitivity.

Theoretical Experimental Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength Low UV (e.g., 200-210 nm)

Challenges and Considerations:

  • Sensitivity: this compound lacks a significant UV chromophore, meaning detection at low concentrations would be extremely difficult.

  • Volatility: The volatility of this compound could lead to inaccurate results due to sample evaporation from vials or during the analysis.

  • Method Development: Significant method development would be required to achieve adequate retention and peak shape on a reverse-phase column.

Conclusion

For the reliable and robust quantification of this compound, Gas Chromatography-based methods are unequivocally the recommended approach.

  • GC-FID offers a cost-effective, high-throughput solution with excellent precision for routine analysis in relatively clean matrices.

  • GC-MS provides superior selectivity and sensitivity, making it the method of choice for complex sample matrices, trace-level quantification, and confirmatory analysis.

While an HPLC-UV method is theoretically possible, the inherent challenges related to the volatility and weak UV absorbance of this compound make it an impractical and less sensitive alternative compared to the well-established GC techniques. The selection between GC-FID and GC-MS will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and budget considerations.

A Comparative Guide to Greener and More Sustainable Alternatives for 1-Chlorooctane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-chlorooctane with greener and more sustainable alternatives, focusing on their application in chemical synthesis. By presenting objective performance data, detailed experimental protocols, and an evaluation of their environmental and safety profiles, this document aims to empower researchers to make more sustainable choices in their synthetic endeavors.

Executive Summary

This compound is a versatile reagent and solvent, widely employed as an alkylating agent in the synthesis of a variety of organic compounds. However, its classification as a hazardous substance, with significant aquatic toxicity, necessitates the exploration of greener alternatives. This guide focuses on 1-octanol (B28484) as a promising sustainable substitute. While not a direct drop-in replacement, 1-octanol can be utilized in greener synthetic routes, often with the aid of catalytic methods, to achieve the same or similar synthetic outcomes. This guide presents a data-driven comparison of these two compounds, focusing on a key application: ether synthesis.

Physicochemical and Hazard Profile Comparison

A critical evaluation of the intrinsic properties of this compound and its greener alternative, 1-octanol, is essential for understanding their respective safety, health, and environmental impacts.

PropertyThis compound1-Octanol
Molecular Formula C8H17Cl[1]C8H18O[2]
Molar Mass 148.67 g/mol [1]130.23 g/mol [2]
Boiling Point 181.5 °C[1]195 °C[2]
Melting Point -57.8 °C[1]-15 °C[2]
Flash Point 70 °C[1]81 °C[2]
Water Solubility Insoluble[1]0.30 g/L (very poor)[2]
Toxicity Very toxic to aquatic life with long-lasting effects.[3]Harmful to aquatic life with long lasting effects.[4][5]
Source PetrochemicalPetrochemical and bio-based (from renewable resources)[6]
Greenhouse Gas Emissions (Manufacturing) Data not readily availablePetrochemical route: 6–10 kg CO₂e per kg. Bio-based routes: 2–6 kg CO₂e per kg.[6]

Performance in a Representative Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental reaction for the formation of ethers and a common application for this compound as an alkylating agent. Here, we compare the traditional approach using this compound with a greener alternative utilizing 1-octanol.

Traditional Pathway: Alkylation with this compound

The reaction of a phenoxide with this compound is a classic example of a Williamson ether synthesis.

Traditional_Williamson_Ether_Synthesis phenol (B47542) Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide ether Octyl Phenyl Ether phenoxide->ether SN2 Attack chlorooctane This compound chlorooctane->ether nacl NaCl

Traditional Williamson Ether Synthesis Pathway

Experimental Protocol: Synthesis of Octyl Phenyl Ether with this compound

This protocol is a representative example of a Williamson ether synthesis using an alkyl halide.

  • Materials: Phenol, sodium hydroxide (B78521) (NaOH), this compound, and a suitable solvent such as N,N-dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve phenol in DMF.

    • Add sodium hydroxide to the solution to form the sodium phenoxide in situ.

    • Add this compound to the reaction mixture.

    • Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).

    • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Greener Alternative: Alkylation using 1-Octanol via Phase-Transfer Catalysis

A more sustainable approach involves the use of 1-octanol as the octyl source, often activated in situ or used in conjunction with a catalyst. Phase-transfer catalysis (PTC) is a particularly green method as it can minimize the use of hazardous solvents and reagents.

Greener_PTC_Ether_Synthesis cluster_0 Reaction System phenol Phenol octanol (B41247) 1-Octanol koh KOH (aq) ptc Phase-Transfer Catalyst (e.g., TBAB) organic_phase Organic Phase (Phenol, 1-Octanol, Allyl Bromide) ptc->organic_phase Transports OH⁻ ether Allyl n-Octyl Ether organic_phase->ether Reaction aqueous_phase Aqueous Phase (KOH) h2o H₂O kbr KBr

Greener Ether Synthesis via Phase-Transfer Catalysis

Experimental Protocol: Synthesis of Allyl n-Octyl Ether from n-Octanol using Phase-Transfer Catalysis (Solvent-Free)

This protocol demonstrates a greener approach to ether synthesis that avoids hazardous solvents.[3]

  • Materials: n-Octanol, allyl bromide, potassium hydroxide (KOH) pellets (crushed), and tetrabutylammonium (B224687) bromide (TBAB).

  • Procedure:

    • In a round-bottom flask, combine n-octanol (1.0 equivalent), allyl bromide (1.5 equivalents), crushed potassium hydroxide (2.0 equivalents), and tetrabutylammonium bromide (0.05 equivalents).

    • Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C) for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by vacuum distillation.

Performance Data: This phase-transfer catalysis method can achieve high yields, often exceeding 90%, under milder conditions than traditional methods. For example, the synthesis of octylglycidyl ether from octanol using a phase-transfer catalyst yielded 92.0%.[7]

Comparison of Synthetic Pathways

FeatureTraditional (this compound)Greener Alternative (1-Octanol)
Starting Material This compound (petrochemical-derived)1-Octanol (can be bio-based)
Reagents Strong bases (e.g., NaH), anhydrous solventsMilder bases (e.g., KOH), phase-transfer catalyst, potentially solvent-free
Byproducts Metal halides (e.g., NaCl)Water, metal halides (e.g., KBr)
Reaction Conditions Often requires elevated temperatures and anhydrous conditionsCan often be performed at lower temperatures and is more tolerant to water
Safety & Handling This compound is a combustible liquid and an irritant. Requires careful handling.1-Octanol is also a combustible liquid and can cause serious eye irritation, but is generally considered less hazardous than alkyl halides.[4][5]
Green Chemistry Principles Less favorable: uses a hazardous starting material, often requires harsh conditions and organic solvents.More favorable: utilizes a renewable feedstock, employs catalysis, can be run under milder, solvent-free conditions.

Conclusion and Recommendations

The substitution of this compound with 1-octanol in synthetic applications, particularly for ether synthesis, represents a significant step towards greener and more sustainable chemical processes. While 1-octanol is not a direct replacement and requires alternative synthetic strategies such as phase-transfer catalysis or activation to other leaving groups, the benefits are substantial. These include the potential use of a bio-based starting material, milder reaction conditions, avoidance of hazardous solvents, and an improved overall safety and environmental profile.

For researchers and drug development professionals, the adoption of 1-octanol-based synthetic routes is strongly encouraged. While initial process optimization may be required, the long-term benefits of enhanced safety, reduced environmental impact, and alignment with the principles of green chemistry make it a compelling alternative to traditional methods employing this compound. The experimental protocols provided in this guide offer a starting point for the implementation of these greener synthetic strategies.

References

Cost-benefit analysis of using 1-Chlorooctane versus other octyl halides in research

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the selection of appropriate reagents is a critical decision that can significantly impact the efficiency, cost, and outcome of a synthetic pathway. Among the versatile building blocks available, octyl halides are frequently employed for the introduction of an eight-carbon chain. This guide provides a comprehensive cost-benefit analysis of 1-Chlorooctane versus other common octyl halides, namely 1-Bromooctane and 1-Iodooctane, with a focus on their application in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The choice of an octyl halide is often dictated by its physical and chemical properties. These properties influence reaction conditions, purification methods, and overall handling. Below is a summary of the key physicochemical data for this compound, 1-Bromooctane, and 1-Iodooctane.

PropertyThis compound1-Bromooctane1-Iodooctane
Molecular Weight ( g/mol ) 148.67[1]193.12240.12
Boiling Point (°C) 181.5 - 183[1]201[2]~225-226
Melting Point (°C) -61 to -57.8[1]-55[2]-47
Density (g/mL at 25°C) 0.8751.1181.331

Reactivity in Nucleophilic Substitution Reactions

A primary application of octyl halides in research is in nucleophilic substitution reactions, where the octyl group is transferred to a nucleophile. These reactions can proceed through two main mechanisms: the bimolecular S(_N)2 mechanism and the unimolecular S(_N)1 mechanism. For primary alkyl halides like the octyl halides, the S(_N)2 pathway is generally favored.

The rate of an S(_N)2 reaction is highly dependent on the nature of the leaving group. A better leaving group is a species that is more stable on its own, which typically corresponds to the conjugate base of a strong acid. The order of leaving group ability for the halogens is I

^-
> Br
^-
> Cl
^-
. This is because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr), which in turn is stronger than hydrochloric acid (HCl).

Consequently, the reactivity of octyl halides in S(_N)2 reactions follows the trend:

1-Iodooctane > 1-Bromooctane > this compound

Cost and Availability Analysis

In a research setting, particularly during process development and scale-up, the cost of starting materials is a significant consideration. A comparison of approximate costs for this compound, 1-Bromooctane, and 1-Iodooctane from a major chemical supplier reveals a clear trend.

CompoundPrice (per 100g)
This compound~$20 - $45[3]
1-Bromooctane~$28
1-Iodooctane>$100

Prices are approximate and subject to change based on supplier and purity.

From this data, it is evident that This compound is the most cost-effective option , followed by 1-Bromooctane. 1-Iodooctane is significantly more expensive . This price difference can be a major factor in the decision-making process, especially for large-scale syntheses. All three compounds are readily available from major chemical suppliers.

Experimental Protocols

To provide a practical context for the use of these reagents, detailed experimental protocols for two common applications are provided below.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.

Protocol:

  • Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol (B145695) (a suitable volume to ensure stirring) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Octyl Halide: To the resulting sodium ethoxide solution, add the chosen octyl halide (this compound, 1-Bromooctane, or 1-Iodooctane) (0.9 eq) dropwise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the halide used:

    • 1-Iodooctane: Typically 1-3 hours.

    • 1-Bromooctane: Typically 3-6 hours.

    • This compound: May require longer reaction times (6-12 hours or more) and potentially higher temperatures (using a higher boiling solvent like DMF) or the addition of a catalyst (e.g., sodium iodide) to facilitate the reaction.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Grignard Reagent Formation and Reaction

Grignard reagents are powerful organometallic compounds used to form new carbon-carbon bonds.

Protocol:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet. Flame-dry the apparatus under a stream of inert gas (argon or nitrogen).[4]

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. A small crystal of iodine can be added to help initiate the reaction.[4]

  • Grignard Formation: Add a solution of the octyl halide (1-Bromooctane or this compound) (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction is typically initiated with 1-Bromooctane. This compound may require activation of the magnesium or a higher boiling solvent like THF to react efficiently. The reaction is exothermic and should be controlled by the rate of addition.[5]

  • Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the solution can be cooled and the desired electrophile (e.g., an aldehyde, ketone, or ester) is added dropwise.

  • Work-up: After the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product is then purified by distillation or chromatography.

Visualizing Experimental Workflows and Reaction Pathways

To further clarify the processes discussed, the following diagrams illustrate key experimental workflows and the factors influencing nucleophilic substitution reactions.

experimental_workflow cluster_williamson Williamson Ether Synthesis Workflow alkoxide Alkoxide Formation reaction Reaction with Octyl Halide alkoxide->reaction heating Heating (Reflux) reaction->heating workup Aqueous Work-up heating->workup extraction Extraction workup->extraction purification Purification extraction->purification

Williamson Ether Synthesis Workflow

grignard_workflow cluster_grignard Grignard Reaction Workflow setup Apparatus Setup mg_activation Magnesium Activation setup->mg_activation grignard_formation Grignard Reagent Formation mg_activation->grignard_formation electrophile_reaction Reaction with Electrophile grignard_formation->electrophile_reaction grignard_workup Aqueous Work-up electrophile_reaction->grignard_workup grignard_extraction Extraction & Purification grignard_workup->grignard_extraction

Grignard Reaction Workflow

sn1_sn2_factors factors Factors Influencing Nucleophilic Substitution substrate Substrate (Primary > Secondary > Tertiary for SN2) (Tertiary > Secondary for SN1) factors->substrate nucleophile Nucleophile (Strong for SN2) (Weak for SN1) factors->nucleophile leaving_group Leaving Group (I > Br > Cl) factors->leaving_group solvent Solvent (Polar Aprotic for SN2) (Polar Protic for SN1) factors->solvent

Factors Influencing Nucleophilic Substitution

Conclusion and Recommendations

The choice between this compound, 1-Bromooctane, and 1-Iodooctane for research applications involves a trade-off between reactivity and cost.

  • 1-Iodooctane is the most reactive of the three, allowing for faster reactions and milder conditions. However, its high cost makes it less suitable for large-scale applications or initial exploratory work where cost-efficiency is a priority.

  • 1-Bromooctane offers a good balance between reactivity and cost. It is significantly more reactive than this compound and more affordable than 1-Iodooctane, making it a popular choice for many laboratory-scale syntheses.

  • This compound is the most economical option. While its lower reactivity may necessitate harsher reaction conditions, longer reaction times, or the use of a catalyst, its low cost makes it an attractive choice for industrial applications and large-scale research projects.

Recommendation:

For initial research and small-scale synthesis where reaction efficiency and speed are paramount, 1-Bromooctane is often the most practical choice. For cost-sensitive projects or when scaling up a synthesis, the use of This compound should be strongly considered, with the understanding that optimization of reaction conditions may be required. 1-Iodooctane should be reserved for specific applications where its high reactivity is essential and the cost is justifiable.

References

Safety Operating Guide

Proper Disposal of 1-Chlorooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-chlorooctane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated hydrocarbon, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the proper management of this compound waste in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent hazardous reactions.[3] this compound waste must be collected separately from non-halogenated organic waste.[4][5]

Step-by-Step Collection Procedure:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Halogenated Organic Waste."[4][5]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include the chemical name ("this compound"), its concentration, and any other components in the waste stream.[4]

  • Accumulation: Collect the this compound waste in the designated container. Do not mix with other waste types such as acids, bases, or non-halogenated solvents.[4][5]

  • Container Management: Keep the waste container securely closed when not in use. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[3]

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[1][2]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[4]

  • Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill.[2][4]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container.[4]

  • Labeling: Label the container clearly as "Hazardous Waste - this compound Spill Debris."

  • Decontamination: Clean the spill area thoroughly with soap and water.[4]

  • Disposal: The spill debris must be disposed of as hazardous waste, following the same procedures as for liquid this compound waste.

Disposal Logistics and Final Disposition

The final disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[1][6]

Operational Plan for Disposal:

  • Request Pickup: Once the waste container is nearly full, or if it has been in storage for a designated period (as per institutional policy), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Documentation: Ensure all required paperwork, including the hazardous waste manifest, is completed accurately.

  • Transportation and Final Disposal: The licensed waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The primary disposal method for halogenated organic compounds like this compound is typically high-temperature incineration.[5]

Key Properties of this compound

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValue
CAS Number 111-85-3
Molecular Formula C8H17Cl
Boiling Point 181.5 °C @ 760 mm Hg[7]
Flash Point 68 °C[1]
Density 0.8738 g/cm³ @ 20 °C[7]
Solubility in Water Insoluble[7]
log Pow (Octanol/Water Partition Coefficient) 5.42[1][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Disposal cluster_spill Spill Response Start Start Handle_1_Chlorooctane Handle this compound (in fume hood with PPE) Start->Handle_1_Chlorooctane Generate_Waste Generate this compound Waste Handle_1_Chlorooctane->Generate_Waste Spill Spill Occurs? Handle_1_Chlorooctane->Spill Select_Container Select & Label Waste Container Generate_Waste->Select_Container Segregate_Waste Segregate Halogenated Waste Select_Container->Segregate_Waste Store_Container Store in Satellite Accumulation Area Segregate_Waste->Store_Container Request_Pickup Request Waste Pickup (EHS or Contractor) Store_Container->Request_Pickup Transport Transport to Approved Disposal Facility Request_Pickup->Transport Final_Disposal Incineration Transport->Final_Disposal End End Final_Disposal->End Spill->Generate_Waste No Contain_Spill Contain with Inert Absorbent Spill->Contain_Spill Yes Collect_Debris Collect Spill Debris Contain_Spill->Collect_Debris Label_Spill_Waste Label as Hazardous Spill Waste Collect_Debris->Label_Spill_Waste Label_Spill_Waste->Store_Container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chlorooctane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Understanding the Hazards

This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory tract. It is harmful if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] In case of fire, it can generate toxic gases such as hydrogen chloride and carbon oxides.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes and vapors.[2][3]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact and absorption.
Body Protection Flame-retardant lab coat.To protect skin and clothing from splashes.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Required when working outside a fume hood or when vapors/aerosols are generated.[1][2]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational workflow is crucial for safety. The following diagram and steps outline the standard procedure for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Don PPE b Prepare Fume Hood a->b c Assemble Equipment b->c d Transfer this compound c->d Begin Transfer e Perform Experiment d->e f Quench Reaction (if applicable) e->f Experiment Complete g Segregate Waste f->g h Decontaminate Work Area g->h i Doff PPE h->i

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Procedural Steps:

  • Preparation :

    • Always work in a well-ventilated area, preferably inside a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as specified in the table above.

    • Assemble all necessary glassware and equipment. Ground equipment to prevent static discharge.

  • Handling :

    • Keep the container of this compound tightly closed when not in use.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.[3]

    • Avoid mixing with strong oxidizing agents, alkalis, and acids.

  • Post-Experiment :

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

    • Decontaminate all glassware and surfaces that have come into contact with this compound.

    • Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Protocol : Dispose of chemical waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain. All disposal activities must be in accordance with local, regional, and national regulations.[1][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

G This compound Spill Response a Evacuate Immediate Area b Alert Supervisor and Safety Officer a->b c Don Appropriate PPE (if safe to do so) b->c Assess Situation d Contain Spill with Inert Material (e.g., sand, earth) c->d e Collect Absorbed Material d->e f Place in a Sealed Hazardous Waste Container e->f g Ventilate and Decontaminate Spill Area f->g

Caption: A logical flow diagram for responding to a this compound spill.

Spill Response Steps:

  • Evacuate and Alert : Immediately evacuate the spill area and alert your supervisor and the designated safety officer.

  • Assess and Prepare : If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Containment : Cover the spill with an inert absorbent material such as sand, earth, or a commercial sorbent.[2]

  • Collection : Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste.[2]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Ventilation : Ensure the area is well-ventilated to disperse any remaining vapors.

Example Experimental Protocol: Alkylation Reaction

This section provides a general methodology for an alkylation reaction using this compound as an alkylating agent.

G Alkylation Reaction Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification a Dry Glassware b Add Substrate and Solvent under Inert Atmosphere a->b c Cool Reaction Mixture b->c d Add Base c->d e Slowly Add this compound d->e f Monitor Reaction (e.g., TLC) e->f g Quench Reaction f->g h Extract Product g->h i Dry and Concentrate h->i j Purify (e.g., Chromatography) i->j

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorooctane
Reactant of Route 2
Reactant of Route 2
1-Chlorooctane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.